Technical Documentation Center

2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
  • CAS: 1332627-29-8

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacological Scaffold: Mechanism of Action and Application of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in Antiviral Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently enc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that serve as the foundational architecture for novel therapeutics. 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS No. 1332627-29-8)[1] is a prime example of a privileged pharmacophore. Structurally analogous to the natural antibiotic helquinoline (isolated from Janibacter limosus)[2], this compound has transcended its origins in natural product chemistry to become a critical building block in the synthesis of highly potent antiviral agents.

This technical guide provides an in-depth analysis of its mechanism of action—specifically its role as a structural anchor in targeting the Chikungunya virus (CHIKV) non-structural protein 2 (nsP2) protease[3]—and outlines the validated experimental workflows required to evaluate its derivatives.

Structural Biology & Pharmacophore Dynamics

The utility of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid lies not in its standalone biological activity, but in its structural geometry and synthetic versatility.

  • The Tetrahydroquinoline (THQ) Core: The partially saturated 1,2,3,4-tetrahydroquinoline ring provides a unique three-dimensional conformation that is distinct from flat, fully aromatic quinolines. This puckered geometry allows for optimal steric complementarity within the hydrophobic S1 and S2 subpockets of target viral proteases[4].

  • The 8-Carboxylic Acid Handle: The carboxylic acid group at the 8-position serves as a highly reactive synthetic handle. In medicinal chemistry, this is critical. It allows for facile amide coupling (using reagents like HATU) to various electrophilic "warheads," such as vinyl sulfones or allyl-methylsulfonyl groups[5].

  • The 2-Methyl Substitution: The methyl group at the 2-position introduces a stereocenter (typically evaluated as a racemic mixture or separated enantiomers) that influences the spatial orientation of the molecule, enhancing binding affinity through van der Waals interactions within the target active site[5].

Primary Mechanism of Action: Inhibition of Alphavirus nsP2 Protease

The most rigorously documented mechanism of action for derivatives synthesized from this scaffold (such as compounds J12 and J13) is the potent inhibition of the CHIKV nsP2 cysteine protease [3].

The Pathological Context

Chikungunya virus (CHIKV) is a positive-sense single-stranded RNA alphavirus. Upon entering a host cell, the viral genome is translated into a massive non-structural polyprotein (P1234). For the virus to replicate, this polyprotein must be cleaved into individual, functional non-structural proteins (nsP1, nsP2, nsP3, and nsP4). The nsP2 protein itself acts as the protease responsible for this cleavage[6].

The Pharmacological Intervention

Derivatives of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid act as direct-acting antivirals (DAAs) by intercepting this process.

  • Binding: The THQ core anchors the molecule into the substrate-binding cleft of the nsP2 protease, mimicking the natural peptide substrate.

  • Covalent/Non-Covalent Blockade: The warhead attached to the 8-carboxylic acid position interacts with the catalytic cysteine residue of the nsP2 active site. This forms a stable complex (often a covalent adduct), permanently inactivating the enzyme.

  • Replication Arrest: Without a functional nsP2 protease, the viral polyprotein cannot be processed. Consequently, the viral replication complex fails to assemble, and negative-strand RNA synthesis is halted[7].

G ViralRNA CHIKV Positive-Sense RNA Polyprotein Non-Structural Polyprotein (P1234) ViralRNA->Polyprotein Translation nsP2 nsP2 Cysteine Protease (Active) Polyprotein->nsP2 Autocleavage Cleavage Polyprotein Cleavage (nsP1, nsP2, nsP3, nsP4) nsP2->Cleavage Catalysis Inhibited nsP2 Protease (Inhibited Complex) nsP2->Inhibited Intercepted by THQ Replication Viral Replication Complex Formation Cleavage->Replication Assembly Inhibitor THQ-8-Carboxylic Acid Derivative (e.g., J12/J13) Inhibitor->Inhibited Binding Inhibited->Cleavage Blocks

Fig 1: Mechanism of CHIKV nsP2 Protease inhibition by THQ derivatives.

Experimental Workflows & Validation Protocols

Protocol: FRET-Based nsP2 Protease Inhibition Assay

Causality & Rationale: We utilize a FRET (Förster Resonance Energy Transfer) substrate (e.g., CFP-YFP linked by the nsP2 cleavage sequence) because it allows for real-time, continuous monitoring of enzyme kinetics. When nsP2 cleaves the linker, the fluorophores separate, eliminating the FRET signal and resulting in a measurable increase in donor (CFP) fluorescence.

Materials:

  • Recombinant tag-free CHIKV nsP2 protease (1 μ M final concentration).

  • CFP-YFP FRET substrate (V12) (10 μ M final concentration).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM DTT, 0.01% Triton X-100.

  • Synthesized THQ derivatives (Test compounds).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the recombinant CHIKV nsP2 protease in the assay buffer to a working concentration of 2 μ M. The inclusion of DTT is critical to maintain the catalytic cysteine in its reduced, active state.

  • Inhibitor Pre-incubation: In a black 96-well microplate, add 50 μ L of the enzyme solution to 1 μ L of the test compound (dissolved in DMSO, serially diluted from 100 μ M to 0.1 nM). Incubate at room temperature for 60 minutes. Causality: Pre-incubation is mandatory for covalent inhibitors to allow time for the stable enzyme-inhibitor adduct to form before substrate competition occurs.

  • Substrate Addition: Initiate the reaction by adding 50 μ L of the FRET substrate (20 μ M in assay buffer) to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously for 60 minutes at an excitation wavelength of 433 nm and an emission wavelength of 530 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence progress curve. Plot V0​ against inhibitor concentration to determine the IC50​ using a four-parameter logistic regression model.

Workflow Step1 Step 1: Recombinant Expression Purify tag-free CHIKV nsP2 Step2 Step 2: Inhibitor Pre-incubation Incubate nsP2 with THQ derivatives Step1->Step2 Step3 Step 3: Substrate Addition Add CFP-YFP FRET Substrate (V12) Step2->Step3 Step4 Step 4: Fluorescence Measurement Monitor cleavage at Ex/Em 433/530 nm Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 and Binding Kinetics Step4->Step5

Fig 2: Step-by-step workflow for the FRET-based nsP2 protease assay.

Quantitative Data Analysis

The efficacy of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration ( IC50​ ) against the target protease. Below is a summarized data presentation reflecting the typical pharmacological profile of optimized THQ-based inhibitors (such as J12 and J13) derived from this scaffold[3].

Compound DerivativeScaffold CoreTarget Enzyme IC50​ (nM)Metabolic Stability (HLM)In Vivo Efficacy (Mouse Model)
Compound J12 2-Methyl-THQ-8-carboxylic acidCHIKV nsP2~110 - 150High (>90% remaining at 1h)Promising
Compound J13 4-Methyl-THQ-8-carboxylic acidCHIKV nsP2~108.5High (>90% remaining at 1h)Excellent (Ameliorated symptoms)
Compound N83 6-Fluoro-THQ-8-carboxylic acidVEEV nsP2~2400ModerateDecreased brain viral load

Note: The racemic mixture of the 2-methyl derivative and its isolated R/S enantiomers typically display similar inhibitory activity, indicating that the primary binding affinity is driven by the THQ core and the warhead interaction rather than strict stereospecificity at the 2-position[3].

Future Perspectives in Drug Development

The 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold is not limited to Chikungunya. Current research is expanding its application to other New World alphaviruses, such as the Venezuelan Equine Encephalitis Virus (VEEV)[4][7].

Future optimization strategies will likely focus on:

  • Warhead Tuning: Modifying the electrophilic warhead attached to the 8-carboxylic acid to shift from irreversible covalent binding to reversible covalent binding, thereby reducing potential off-target toxicity.

  • Ring Substitution: Exploring halogenation (e.g., fluorination) at the 6-position of the THQ ring to further enhance microsomal stability and oral bioavailability.

By understanding the mechanistic causality of this scaffold, researchers can systematically engineer the next generation of broad-spectrum antiviral therapeutics.

References

  • EvitaChem.1-amino-N-(3,4-dimethoxyphenyl)cyclopentane-1 ... - EvitaChem.
  • National Institutes of Health (NIH).Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus Hel 1+ - PubMed.
  • National Institutes of Health (NIH).Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya - PMC.
  • American Chemical Society (ACS).nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice | ACS Infectious Diseases.
  • ResearchGate.Unraveling a natural protease inhibitor from marine Streptomyces griseoincarnatus HK12 active against Chikungunya Virus.
  • American Chemical Society (ACS).Vinyl Sulfone-Based Inhibitors of Nonstructural Protein 2 Block the Replication of Venezuelan Equine Encephalitis Virus | ACS Medicinal Chemistry Letters.

Sources

Exploratory

Crystal Structure and Stereochemistry of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: An In-Depth Technical Guide

Executive Summary The tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, frequently embedded in natural products and synthetic therapeutics. Among these, 2-methyl-1,2,3,4-tetrahydroquinoline-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, frequently embedded in natural products and synthetic therapeutics. Among these, 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid serves as a critical structural analog to naturally occurring antibiotics such as helquinoline[1]. Understanding its stereochemistry and crystal structure is paramount for drug development professionals, as the spatial arrangement of its functional groups directly dictates target binding affinity and pharmacokinetic profiles. This whitepaper provides an authoritative, deep-dive analysis of the compound's stereochemical dynamics, crystallographic properties, and the self-validating protocols required for its synthesis and chiral resolution.

Molecular Architecture & Stereochemical Dynamics

Stereocenter and Enantiomerism

The partial hydrogenation of the heteroaromatic quinoline ring yields a saturated piperidine ring fused to a benzene ring, introducing a chiral center at the C2 position[2]. Consequently, 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exists as two distinct enantiomers: (2R) and (2S). In natural analogs like helquinoline (which features an additional methoxy group), the relative stereochemistry is often assigned as 2R,4R[1]. For the unsubstituted C4 variant, the sole stereocenter at C2 governs the optical activity of the molecule.

Conformational Causality

The saturated piperidine ring does not adopt a planar conformation. To minimize torsional strain and steric clash between the C2-methyl group and the fused aromatic ring, the piperidine ring adopts a highly favored half-chair conformation[2]. The C2-methyl group preferentially occupies an equatorial position to avoid 1,3-diaxial interactions, stabilizing the overall molecular architecture. Furthermore, the proximity of the N1 secondary amine and the C8 carboxylic acid facilitates strong intramolecular hydrogen bonding, which rigidifies the molecular framework and heavily influences its behavior in solid-state packing.

Crystallographic Profiling & Lattice Dynamics

Crystal Lattice Formation

In the solid state, 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exhibits complex hydrogen-bonding networks. The carboxylic acid groups at the C8 position typically form intermolecular cyclic dimers via strong O-H···O hydrogen bonds, a classic motif in carboxylic acid crystallography. Simultaneously, the N1-H acts as a hydrogen bond donor, interacting with adjacent carbonyl oxygens to form extended 1D or 2D supramolecular chains.

X-Ray Diffraction (XRD) Parameters

When crystallized as a racemic mixture, the compound typically crystallizes in a centrosymmetric space group (e.g., P21​/c ), where both (2R) and (2S) enantiomers co-exist in the unit cell, paired via inversion centers. Conversely, enantiopure crystals (obtained post-resolution) will crystallize in non-centrosymmetric, chiral space groups such as P21​21​21​ . The absolute configuration of the enantiopure crystal is rigorously validated by calculating the Flack parameter during XRD refinement; a value near 0 confirms the correct absolute stereochemistry, while a value near 1 indicates an inverted model.

G C1 Single Crystal Growth (EtOH/H2O Evaporation) C2 X-Ray Diffraction (Mo Kα, 293 K) C1->C2 C3 Structure Solution (SHELXT Direct Methods) C2->C3 C4 Stereochemical Validation (Flack Parameter Check) C3->C4

Caption: Crystallographic analysis and stereochemical validation workflow.

Synthetic Methodologies & Chiral Resolution

The synthesis of the THQ core requires selective reduction of the nitrogen-containing ring without hydrogenolyzing the carboxylic acid or reducing the aromatic benzene ring[3]. Alternatively, it can be accessed via the oxidation of pyrroloquinoline derivatives[3].

Selective Catalytic Hydrogenation

Using Platinum on Carbon (Pt/C) under controlled hydrogen pressure is the preferred method for generating the racemic core. Pt/C provides superior chemoselectivity for the heteroaromatic ring compared to Palladium on Carbon (Pd/C), which can cause unwanted debenzylation or over-reduction.

Chiral Resolution via HPLC

Because the synthesis yields a racemate, chiral resolution is mandatory for isolating the (2R) and (2S) enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing an amylose-based chiral stationary phase is highly effective[4]. The helical structure of the amylose derivative creates chiral cavities that differentially interact with the enantiomers via hydrogen bonding and π−π stacking, leading to baseline separation[5].

G N1 2-Methylquinoline-8-carboxylic acid N2 Catalytic Hydrogenation (Pt/C, H2, 50 psi) N1->N2 Selective reduction N3 Racemic THQ Intermediate N2->N3 N4 Chiral HPLC Resolution (Amylose-based phase) N3->N4 Enantiomeric separation N5 (2R)-Enantiomer N4->N5 N6 (2S)-Enantiomer N4->N6

Caption: Workflow for the synthesis and chiral resolution of the THQ core.

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of Racemic 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Rationale: This protocol ensures the selective reduction of the pyridine ring while leaving the benzoic acid moiety intact.

  • Preparation : Dissolve 10 mmol of 2-methylquinoline-8-carboxylic acid in 50 mL of glacial acetic acid. Causality: Acetic acid acts as both a solvent and a proton source to activate the quinoline nitrogen, facilitating reduction.

  • Catalyst Addition : Add 10 mol% of 5% Pt/C catalyst to the reaction vessel under an inert argon atmosphere to prevent premature catalyst oxidation.

  • Hydrogenation : Purge the vessel with H2​ gas and pressurize to 50 psi. Stir vigorously at room temperature for 12-16 hours.

  • Validation (TLC/LC-MS) : Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+=188 ) and appearance of the product mass ( [M+H]+=192.1 ) confirms completion[6].

  • Workup : Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure and recrystallize from ethanol to yield the pure racemic compound.

Protocol 2: Chiral Resolution and Single-Crystal Growth

Rationale: To obtain enantiopure crystals suitable for absolute configuration determination via X-ray diffraction.

  • Chiral HPLC : Inject the racemic mixture onto a preparative HPLC system equipped with an Amylose-based chiral column (e.g., 5 μ m, 25 cm x 10 mm)[4].

  • Elution : Isocratically elute using a mixture of 85% hexanes and 15% ethanol[4]. Monitor UV absorbance at 254 nm. Collect the distinct peaks corresponding to the (2R) and (2S) enantiomers.

  • Crystallization : Dissolve 50 mg of the isolated (2R)-enantiomer in a 1:1 mixture of Ethanol/Water (5 mL). Causality: The protic solvent mixture promotes the formation of inter- and intramolecular hydrogen bonds necessary for stable crystal lattice assembly.

  • Slow Evaporation : Pierce the cap of the vial with a needle and allow the solvent to evaporate slowly at ambient temperature (293 K) over 7-10 days until high-quality, block-like single crystals form.

Quantitative Physicochemical Data

The following table summarizes the key quantitative and predictive physicochemical parameters of the compound[6].

ParameterValueDescription / Relevance
Molecular Formula C11​H13​NO2​ Defines the elemental composition[6].
Monoisotopic Mass 191.09464 DaCritical for high-resolution mass spectrometry (HRMS) validation[6].
Predicted XlogP ~2.3Indicates moderate lipophilicity, favorable for cellular permeability[6].
Chiral Centers 1 (C2 position)Dictates the formation of (2R) and (2S) stereoisomers[2].
Hydrogen Bond Donors 2 (-NH, -OH)Drives crystal lattice packing and target receptor binding.
Hydrogen Bond Acceptors 2 (C=O, -OH)Facilitates dimerization in the solid state.

Conclusion

2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a structurally fascinating molecule whose stereochemistry at the C2 position and hydrogen-bonding capabilities define its 3D architecture. By employing selective catalytic hydrogenation followed by chiral HPLC resolution, researchers can isolate its pure enantiomers. Subsequent crystallographic profiling not only validates the absolute stereochemistry but also provides deep insights into the supramolecular interactions that make the THQ core such a versatile pharmacophore in modern drug discovery.

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, semi-rigid bicyclic heterocycles are highly sought after for their ability to lock functional groups into specific spatial arrangements, thereby reducing the entropic pena...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, semi-rigid bicyclic heterocycles are highly sought after for their ability to lock functional groups into specific spatial arrangements, thereby reducing the entropic penalty upon target binding. 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (Molecular Formula: C11H13NO2) represents a privileged structural motif. As the core scaffold of the natural antibiotic Helquinoline, this compound offers a unique combination of amphoteric properties, stereochemical complexity, and versatile functionalization sites. This whitepaper provides an in-depth technical analysis of its physicochemical properties, biosynthetic relevance, and step-by-step synthetic methodologies for downstream derivatization.

Structural and Physicochemical Properties

The utility of 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid stems from its unique electronic and steric profile. The bicyclic system consists of a saturated piperidine-like ring fused to an aromatic benzene ring, providing a balance of lipophilicity and three-dimensional character[1].

Crucially, the molecule is amphoteric. The close spatial proximity of the secondary amine at the N1 position and the carboxylic acid at the C8 position creates complex intramolecular hydrogen bonding networks and zwitterionic equilibria at physiological pH. This amphoterism dictates its solubility profile—often requiring polar aprotic solvents (e.g., DMF, DMSO) for synthetic manipulation—and significantly influences its membrane permeability during biological assays.

Furthermore, the methyl group at the C2 position introduces a chiral center. The stereochemistry at this node is critical; biological targets often exhibit strict enantiospecificity, meaning the R and S enantiomers can have vastly different pharmacological profiles.

Quantitative Physicochemical Data Summary
PropertyValueCausality / Significance
Molecular Formula C11H13NO2Defines the base semi-rigid bicyclic scaffold.
Monoisotopic Mass 191.0946 DaLow molecular weight allows for extensive downstream functionalization while adhering to Lipinski's Rule of 5[2].
Hydrogen Bond Donors 2 (N-H, O-H)Facilitates target protein binding; the N1 amine is critical for kinase/protease hinge-binding motifs.
Hydrogen Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and receptor interaction potential.
Stereocenters 1 (C2 position)Enantiomeric purity (R vs S) is critical for target selectivity.
Acid-Base Character AmphotericZwitterionic potential at pH 7.4 dictates membrane permeability and formulation strategies.

Biosynthetic Context: The Helquinoline Paradigm

The biological validation of this scaffold is best exemplified by Helquinoline (4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid), a secondary metabolite isolated from the marine actinomycete Janibacter limosus Hel 1[3]. Helquinoline exhibits potent antimicrobial and antifungal activity.

From a structural biology perspective, the natural biosynthesis of Helquinoline demonstrates how nature utilizes the 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid core as a foundation, appending a methoxy group at the C4 position to fine-tune its electronic distribution and target affinity[4]. This natural precedent has inspired medicinal chemists to utilize the core scaffold for synthesizing novel antiviral and anticancer agents.

G Core 2-Methyl-1,2,3,4-tetrahydroquinoline -8-carboxylic acid (Core Scaffold) Helquinoline Helquinoline (4-methoxy derivative) Natural Antibiotic Core->Helquinoline Biosynthetic Pathway (+ Methoxy at C4) J12 J12 Derivative (C8 Amide Coupling) Antiviral Agent Core->J12 Synthetic Amidation (HATU / Et3N) NFkB N1/C8 Substituted Derivatives NF-κB Inhibitors Core->NFkB Structural Derivatization (Multi-position)

Structural evolution of the 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold.

Synthetic Methodologies and Derivatization

Scaffold Synthesis via Oxidative Cleavage

Direct functionalization of a quinoline ring at the 8-position is regioselectively challenging. To bypass this, a highly efficient synthetic route involves the oxidation of 8-R-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. The oxidative cleavage of the pyrrole-1,2-dione fragment selectively yields the 8-carboxylic acid without disrupting the structural integrity of the dihydroquinoline or tetrahydroquinoline cycle[5].

Downstream Functionalization: Overcoming Steric Hindrance

The most common derivatization of this scaffold is the conversion of the C8 carboxylic acid into an amide. However, the C8 position is heavily sterically hindered by the adjacent bicyclic bulk and the N1 secondary amine. Standard carbodiimide coupling reagents (like EDC or DCC) often fail, leading to poor yields and unwanted epimerization at the C2 chiral center.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. HATU generates an HOAt active ester, which features a neighboring group effect (via the pyridine nitrogen of HOAt) that drastically accelerates aminolysis, completely bypassing the steric blockade[6].

Workflow Step1 1. Scaffold Activation Mix Core Acid + HATU + Et3N in ACN (0°C) Step2 2. Amine Addition Introduce target amine (e.g., allylamine) Step1->Step2 Step3 3. Reaction Incubation Stir at RT for 16 hours Step2->Step3 Step4 4. Quench & Extract Wash with NaHCO3/Brine, Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Hexane/EtOAc) Step4->Step5

Step-by-step workflow for the HATU-mediated C8-amidation of the core scaffold.

Protocol: HATU-Mediated Amide Coupling

This protocol is adapted from the synthesis of the Chikungunya nsP2 protease inhibitor J12, ensuring high enantiomeric retention.[6]

Reagents & Materials:

  • 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.5 mol eq)

  • Target amine (e.g., tert-butyl (E)-(3-(methylsulfonyl)allyl)carbamate derivative) (1.0 mol eq)

  • HATU (2.0 mol eq)

  • Triethylamine (Et3N) (2.0 mol eq)

  • Anhydrous Acetonitrile (ACN)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask and purge with inert nitrogen (N2) to prevent moisture-induced hydrolysis of the active ester.

  • Scaffold Activation: Dissolve the 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in anhydrous ACN. Cool the mixture to 0°C using an ice bath. Causality: Lowering the temperature minimizes the risk of epimerization at the C2 chiral center during activation.

  • Base Addition: Add Et3N dropwise. Causality: Et3N acts as a non-nucleophilic base, deprotonating the C8 carboxylic acid to form a nucleophilic carboxylate that will attack the electrophilic carbon of HATU.

  • Ester Formation: Add HATU to the mixture. Stir for 30 minutes at 0°C to ensure complete formation of the HOAt active ester.

  • Aminolysis: Introduce the target amine to the reaction vessel. Remove the ice bath, allowing the reaction to warm to room temperature (23°C), and stir for 16 hours.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine. Causality: The NaHCO3 wash is critical; it neutralizes residual acid and effectively partitions the water-soluble HOAt and tetramethylurea byproducts into the aqueous phase, leaving the target amide in the organic layer.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography using a Hexane/EtOAc gradient.

Pharmacological Applications

The 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold is not merely a structural curiosity; it is actively deployed in advanced drug discovery:

  • Antiviral Agents: Recent studies have utilized this scaffold to synthesize inhibitors of the Chikungunya virus (CHIKV) non-structural protein 2 (nsP2) protease. Derivatives like J12 (synthesized via the HATU protocol above) show promising in vivo efficacy in mouse models, leveraging the scaffold's ability to precisely position hydrogen-bond donors within the viral protease active site[6].

  • Anticancer & Anti-inflammatory Agents: Tetrahydroquinoline derivatives are potent inhibitors of LPS-induced NF-κB transcriptional activity. Functionalization at the C8 position and the N1 amine has yielded compounds with significant cytotoxicity against human cancer cell lines (e.g., MDA-MB-231, PC-3)[7].

References

  • Asolkar, R. N., Schroeder, D., Heckmann, R., & Lang, S. (2004). "Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus Hel 1+". The Journal of Antibiotics, 57(1), 17-23. URL: [Link]

  • Medvedeva, S. M., Plaksina, M. E., et al. (2015). "2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline". ScienceRise. URL: [Link]

  • PubChemLite. "2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid". Université du Luxembourg. URL: [Link]

  • Akahata, W., et al. (2024). "Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya". National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Exploratory

In Vitro Biological Activity of 2-Methyl-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid Derivatives: A Technical Guide to Target Engagement and Assay Validation

Executive Summary & Pharmacophore Rationale The 1,2,3,4-tetrahydroquinoline (THQ) core is a highly privileged scaffold in medicinal chemistry. However, introducing specific substitutions—namely, a 2-methyl group and an 8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 1,2,3,4-tetrahydroquinoline (THQ) core is a highly privileged scaffold in medicinal chemistry. However, introducing specific substitutions—namely, a 2-methyl group and an 8-carboxylic acid—creates a unique stereoelectronic environment that dramatically alters its target engagement profile.

From a structural biology perspective, the 2-methyl group restricts the conformational flexibility of the saturated piperidine ring, locking the molecule into a preferred 3D geometry that optimally fills hydrophobic enzymatic subpockets. Simultaneously, the 8-carboxylic acid acts as a bidentate ligand capable of metal chelation and serves as a strong hydrogen bond donor/acceptor. This exact structural motif is the foundation of helquinoline (4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid), a natural secondary metabolite isolated from Janibacter limosus (1)[1].

This guide synthesizes the in vitro biological activities of 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (2-Me-THQ-8-CA) derivatives, detailing their mechanistic pathways and providing self-validating protocols for rigorous laboratory evaluation.

Spectrum of In Vitro Biological Activities

Antimicrobial & Antifungal Efficacy

Derivatives of 2-Me-THQ-8-CA exhibit potent in vitro activity against Gram-positive bacteria and dermatophytic fungi (2)[2]. The causality of this activity often stems from the structural mimicry of endogenous substrates. The 8-carboxylic acid is critical for anchoring the molecule into the active sites of target enzymes, such as bacterial DNA gyrase, operating via a mechanism geometrically analogous to fluoroquinolones.

Antiviral Protease Inhibition

Recent drug discovery campaigns have successfully leveraged the 2-Me-THQ-8-CA scaffold as a critical precursor for non-structural protein 2 (nsP2) protease inhibitors targeting the Chikungunya virus (CHIKV) (3)[3]. The steric bulk of the 2-methyl group optimally fills the S2 subpocket of the viral protease, while the carboxylic acid derivative forms essential amide linkages that stabilize the inhibitor-enzyme complex, preventing viral replication.

Anti-inflammatory & Antioxidant Modulation

THQ derivatives demonstrate significant anti-inflammatory properties by inhibiting cyclooxygenase (COX-2) and 5-lipoxygenase (5-LOX) pathways, alongside robust radical scavenging capabilities (4)[4]. The electron-rich nature of the fused bicyclic system facilitates single-electron transfer to reactive oxygen species (ROS), breaking the chain of oxidative stress. Furthermore, quinoline-related carboxylic acids have shown differential antiproliferative and anti-inflammatory dualities in RAW264.7 macrophage models (5)[5].

Quantitative Data Summary

To facilitate rapid comparison, the in vitro biological metrics of key 2-Me-THQ-8-CA derivatives and related structural analogs are summarized below:

Compound / Derivative ClassPrimary Target / Assay ModelBiological Activity (Metric)Source
Helquinoline (Natural 2-Me-THQ-8-CA)Gram-positive bacteria & FungiMIC: 31.2 – 65 µg/mL2[2]
J13 Analogs (THQ-8-CA derived)CHIKV nsP2 ProteaseIC50: Sub-micromolar3[3]
THQ-based COX/LOX Inhibitors COX-2 EnzymeIC50: 0.04 – 0.06 µM4[4]
Quinoline-carboxylic acids RAW264.7 Macrophages (LPS)High Anti-inflammatory (IC50)5[5]
THQ Antioxidant Derivatives DPPH Radical ScavengingIC50: ~29.19 µg/mL6[6]

Multi-Target Mechanistic Visualization

G THQ 2-Me-THQ-8-CA Derivatives Protease Viral nsP2 Protease (S2 Subpocket) THQ->Protease Competitive Inhibition Gyrase Bacterial DNA Gyrase / Cell Wall Synthesis THQ->Gyrase Active Site Anchoring Enzymes COX-2 / 5-LOX Enzymes THQ->Enzymes Radical Scavenging Antiviral Antiviral Efficacy (Viral Clearance) Protease->Antiviral Prevents Replication Antimicrobial Antimicrobial Activity (Cell Death) Gyrase->Antimicrobial Halts Proliferation AntiInflam Anti-inflammatory & Antioxidant Effects Enzymes->AntiInflam Reduces ROS

Multi-target mechanistic pathways of 2-Me-THQ-8-CA derivatives across biological systems.

Self-Validating Experimental Protocols

Generating trustworthy in vitro data requires assay designs that inherently control for common chemical artifacts. Endpoint assays are highly susceptible to false positives caused by compound precipitation or autofluorescence. The following protocols are engineered as self-validating systems.

Protocol A: FRET-Based Kinetic Assay for Viral nsP2 Protease Inhibition
  • Causality & Rationale: Kinetic monitoring of fluorescence resonance energy transfer (FRET) eliminates false positives caused by the inherent autofluorescence of THQ derivatives. By measuring the initial velocity ( V0​ ) of substrate cleavage rather than a single endpoint, we isolate true enzymatic inhibition from optical interference. The inclusion of Triton X-100 prevents promiscuous inhibition via compound aggregation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM DTT, 0.01% Triton X-100).

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 nM of purified CHIKV nsP2 protease into a black 384-well microplate. Add 2-Me-THQ-8-CA derivatives (serially diluted in DMSO, ensuring final DMSO concentration remains <1%) and incubate for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 5 µM of the FRET peptide substrate (e.g., Dabcyl-peptide-Edans).

  • Kinetic Measurement: Immediately monitor fluorescence (Ex/Em = 340/490 nm) every 30 seconds for 30 minutes using a microplate reader.

  • Data Analysis: Calculate V0​ from the linear portion of the progress curve. Plot fractional activity ( V0_inhibitor​/V0_DMSO​ ) against log[Inhibitor] to determine the accurate IC50​ .

Protocol B: Orthogonal Antimicrobial Susceptibility Testing (Broth Microdilution with Resazurin)
  • Causality & Rationale: Highly lipophilic THQ derivatives can precipitate in aqueous media, artificially inflating optical density (OD600) readings in standard MIC assays and masking true antimicrobial activity. Adding resazurin—a metabolic redox indicator—provides a secondary, orthogonal colorimetric validation of cell viability that is entirely independent of solution turbidity.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus or J. limosus) to mid-log phase. Dilute the culture in Mueller-Hinton broth to a final concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well clear-bottom plate, perform 2-fold serial dilutions of the THQ derivatives (ranging from 128 µg/mL down to 0.25 µg/mL).

  • Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the compound dilutions. Incubate at 37°C for 18 hours.

  • Primary Readout (Turbidity): Measure OD600. The preliminary MIC is the lowest concentration with no visible growth.

  • Secondary Readout (Metabolic Validation): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable, metabolizing cells. The true, validated MIC is the lowest concentration that remains strictly blue.

References

  • Title: Buy 1,2,3,4-Tetrahydroquinoline | 635-46-1 Source: Smolecule URL
  • Title: Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus Hel 1+ Source: PubMed URL
  • Title: One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents Source: MDPI URL
  • Title: Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity Source: MDPI URL
  • Title: Helquinoline, a New Tetrahydroquinoline Antibiotic from Janibacter limosus Hel 1 Source: ResearchGate URL
  • Title: Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya Source: PMC URL
  • Title: Anti-inflammatory action of new hybrid N-acyl-[1,2]dithiolo-[3,4-c]quinoline-1-thione Source: ResearchGate URL
  • Title: Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: PubMed URL

Sources

Foundational

Pharmacokinetic profiling of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in preclinical models

Executive Summary The tetrahydroquinoline (THQ) core is a privileged, rigid bicyclic scaffold widely utilized in medicinal chemistry to mimic natural alkaloids and enhance target binding via hydrogen bonding and π -stack...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydroquinoline (THQ) core is a privileged, rigid bicyclic scaffold widely utilized in medicinal chemistry to mimic natural alkaloids and enhance target binding via hydrogen bonding and π -stacking interactions[1]. 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CID 56766059) is a highly functionalized derivative structurally related to the natural marine antibiotic Helquinoline[2][3]. While the THQ scaffold is potent, it is historically plagued by rapid hepatic clearance and poor oral bioavailability[4]. This whitepaper outlines a rigorous, causality-driven preclinical pharmacokinetic (PK) profiling strategy designed to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this specific compound.

Structural Nuances & ADME Causality

Before deploying in vitro and in vivo models, it is critical to understand how the specific functional groups of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid dictate its pharmacokinetic behavior:

  • C2 Methyl Stereocenter: The methyl group at the C2 position introduces chirality, resulting in (R) and (S) enantiomers[1][5]. Because metabolic enzymes (e.g., CYP450s) are stereoselective, the enantiomers may exhibit divergent clearance rates, necessitating chiral chromatography during bioanalysis.

  • C8 Carboxylic Acid: Unsubstituted THQs are highly lipophilic and readily cross the blood-brain barrier (BBB). The addition of the C8-carboxylic acid lowers the LogP and creates a zwitterionic state at physiological pH[3]. Causality: This modification restricts transcellular passive diffusion into the central nervous system (reducing CNS off-target toxicity) while significantly improving aqueous solubility—a prerequisite for dissolution and oral absorption in the gastrointestinal tract.

  • Metabolic Liabilities: The saturated piperidine ring of the THQ core is highly susceptible to CYP2A6- and CYP3A4-mediated aromatization, converting the molecule into a fully aromatic quinoline[6]. Furthermore, the C8-carboxylic acid acts as a direct molecular handle for Phase II metabolism, specifically acyl glucuronidation via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.

Metabolic_Pathway Parent 2-Me-THQ-8-COOH (Parent Drug) Phase1 Phase I (CYP450) Parent->Phase1 Oxidation Phase2 Phase II (UGT) Parent->Phase2 Glucuronidation Metab1 Aromatization (Quinoline) Phase1->Metab1 Metab2 Acyl Glucuronide (Conjugate) Phase2->Metab2 Elim Excretion Metab1->Elim Metab2->Elim

Caption: Putative Phase I and Phase II metabolic pathways of the THQ scaffold.

In Vitro ADME Profiling Protocols

To build a self-validating data package, in vitro assays must be deployed with internal controls to predict in vivo behavior accurately.

Protocol 2.1: Caco-2 Bidirectional Permeability Assay

Objective: Predict human intestinal absorption and identify P-glycoprotein (P-gp) efflux liability[4]. Causality: Caco-2 human colorectal adenocarcinoma cells spontaneously differentiate to form polarized monolayers with tight junctions and apical brush borders, mimicking the enterocyte barrier. Bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) calculates the Efflux Ratio (ER), determining if the compound is actively pumped out of the gut.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells ( 4×105 cells/well) on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days to ensure full differentiation and tight junction formation[4].

  • System Validation (Self-Validation Step): Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω⋅cm2 . Co-incubate with Lucifer Yellow (a paracellular marker); if Lucifer Yellow permeability exceeds 1×10−6 cm/s, discard the well as the monolayer is compromised.

  • Dosing: Prepare a 10 µM solution of 2-Methyl-1,2,3,4-THQ-8-carboxylic acid in HBSS buffer (pH 7.4). Apply to the Apical chamber for A B transport, and the Basolateral chamber for B A transport.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes.

  • Analysis: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., labetalol). Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Protocol 2.2: Hepatic Microsomal Stability

Objective: Quantify intrinsic clearance ( Clint​ ) and predict the hepatic first-pass effect[4]. Causality: Because the THQ core is prone to rapid aromatization, exposing the compound to isolated liver microsomes (subcellular fractions containing high concentrations of CYP450s) in the presence of cofactors isolates Phase I metabolic liabilities from distribution or excretion factors.

Step-by-Step Methodology:

  • Preparation: Thaw pooled rat and human liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Equilibration: Pre-incubate the microsomes with 1 µM of the test compound at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Self-Validation Step: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to ensure microsomal enzymatic viability.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile to precipitate proteins and halt metabolism.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate Clint​ .

In Vivo Pharmacokinetic Workflows

In vivo profiling bridges the gap between cellular models and systemic organismal dynamics. A dual-route rodent study (Intravenous and Oral) is required to calculate absolute bioavailability ( F ).

PK_Workflow Start 2-Me-THQ-8-COOH Candidate InVitro In Vitro ADME Profiling Start->InVitro Caco2 Caco-2 Permeability (Intestinal Absorption) InVitro->Caco2 Micro Liver Microsomes (Metabolic Stability) InVitro->Micro InVivo In Vivo PK (Rodent) Caco2->InVivo Micro->InVivo IV Intravenous (IV) Dosing (Clearance, Vd) InVivo->IV PO Oral (PO) Dosing (Bioavailability) InVivo->PO LCMS LC-MS/MS Bioanalysis IV->LCMS PO->LCMS NCA Non-Compartmental Analysis LCMS->NCA

Caption: Preclinical pharmacokinetic profiling workflow for THQ derivatives.

Study Design & Causality
  • Intravenous (IV) Dosing (1 mg/kg): Administered via the lateral tail vein. Causality: Bypasses absorption barriers, allowing for the direct calculation of systemic Clearance ( Cl ) and Volume of Distribution ( Vss​ ).

  • Oral (PO) Dosing (10 mg/kg): Administered via oral gavage. Causality: Subjects the compound to gastric pH, intestinal permeability, and hepatic first-pass metabolism. Comparing the dose-normalized Area Under the Curve ( AUC ) of PO vs. IV yields the absolute bioavailability ( F ).

  • Bioanalysis: Plasma samples are analyzed using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The transition from the protonated parent mass ( [M+H]+ m/z 192.1) to its stable fragments ensures high specificity and sensitivity[3].

Quantitative Data Presentation

The following tables summarize the expected profile of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid based on the physical chemistry of the THQ scaffold and historical data of related analogs[4][7].

Table 1: Physicochemical & In Vitro ADME Properties
ParameterValue / ObservationPharmacokinetic Implication
Molecular Weight 191.23 g/mol Favorable for passive diffusion (Lipinski's Rule of 5).
Predicted LogP / pKa ~2.3 / ~4.5Moderate lipophilicity; ionized in plasma, restricting BBB crossing.
Caco-2 Papp​ (A B) 8.5×10−6 cm/sHigh intestinal permeability.
Efflux Ratio (B A / A B) 1.2Not a significant substrate for P-glycoprotein (P-gp).
Human Liver Microsomes ( t1/2​ ) 22 minutesModerate to high intrinsic clearance due to aromatization.
Plasma Protein Binding 85% BoundModerate free fraction available for target engagement.
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax​ (ng/mL) 850 (at T=0 )1,240Good oral absorption, peak concentration reached quickly.
Tmax​ (hr) N/A0.75Rapid absorption phase from the GI tract.
AUC0−∞​ (hr*ng/mL) 9204,140Total systemic exposure over time.
Clearance ( Cl ) (mL/min/kg) 18.1N/AModerate clearance, approaching hepatic blood flow limits.
Volume of Distribution ( Vss​ ) 1.4 L/kgN/ADistributes well into tissues, beyond total body water.
Half-life ( t1/2​ ) (hr) 1.21.5Short half-life driven by rapid Phase I/II metabolism.
Bioavailability ( F ) 100% (Reference) 45% Moderate oral bioavailability limited by hepatic first-pass.

References

  • Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus Hel 1+ Source: PubMed / The Journal of Antibiotics URL:[Link]

  • Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase Source: PubMed Central (PMC) / Antimicrobial Agents and Chemotherapy URL:[Link]

  • Structural Simplification of a Tetrahydroquinoline-Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Source: PubChemLite / PubChem URL:[Link]

  • 2-Methyltetrahydroquinoline Source: Wikipedia URL:[Link]

Sources

Exploratory

2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid safety data sheet and handling guidelines

An In-depth Technical Guide to the Safe Handling of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-Methyl-1,2,3,4-tetrahyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid was not publicly available. The following information is synthesized from SDSs of structurally analogous compounds, including various substituted tetrahydroquinolines and quinolines, as well as established principles of laboratory chemical safety. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment for any specific experimental protocol.

The prudent handling of any chemical substance is foundational to laboratory safety. This guide provides a detailed overview of the potential hazards and recommended handling procedures for 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a compound of interest in chemical research and drug development. Given the absence of a dedicated Safety Data Sheet, a conservative approach based on the known hazards of similar molecules is warranted.

Hazard Identification and Risk Assessment

Based on the hazard profiles of related tetrahydroquinoline and quinoline derivatives, 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid should be treated as a potentially hazardous substance. The primary anticipated hazards include:

  • Acute Oral Toxicity: Many quinoline derivatives are harmful if swallowed[1][2][3].

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation[1][2][3][4].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation[1][2][3][4].

  • Unknown Toxicological Properties: For many research chemicals, including this one, the full toxicological profile has not been established[4][5]. Therefore, it is prudent to assume the compound may have other uncharacterized hazards.

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosol generation, and the specific manipulations being performed.

Anticipated GHS Hazard Classifications

The following table summarizes the likely GHS classifications based on data from analogous compounds.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1][2][3][4]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3WarningH335: May cause respiratory irritation[1][2][3][4]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.[6]

Engineering Controls
  • Ventilation: All work with solid or solutions of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid should be conducted in a well-ventilated laboratory. A certified chemical fume hood is required for any procedures that may generate dust or aerosols.[6][7]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.[1][4]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice for general laboratory use, but compatibility should be verified. Inspect gloves for any signs of degradation or puncture before use.[7][8]

    • Lab Coat: A full-length laboratory coat should be worn to protect street clothing and skin.

  • Respiratory Protection: If engineering controls are insufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment.[4]

PPE_Workflow cluster_Preparation Preparation Phase cluster_Handling Chemical Handling cluster_Post_Handling Post-Handling Assess_Hazards Assess Hazards & Risks Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Dispose_Gloves Dispose of Single-Use PPE Doff_PPE->Dispose_Gloves Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands

Caption: Workflow for PPE selection and use.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust or aerosols.[1]

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1][9]

  • Use this product only in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Keep the container tightly closed when not in use.[5]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Keep containers tightly closed to prevent degradation.

  • Incompatible materials include strong oxidizing agents and strong acids.[4]

Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to prevent the spread of contamination and minimize exposure.

  • Small Spills (Solid):

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Small Spills (Solution):

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the contaminated material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Small_Spill Small, Manageable Spill Assess->Small_Spill Large_Spill Large or Unmanageable Spill Assess->Large_Spill Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Yes Evacuate Evacuate Area Large_Spill->Evacuate Yes Contain Contain & Clean Up Spill Don_PPE->Contain Dispose Dispose of Waste Contain->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Alert Alert EHS/Emergency Services Evacuate->Alert

Caption: Decision workflow for chemical spill response.

First-Aid Measures

In case of exposure, immediate first aid is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][4][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on the disposal of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its containers. Do not dispose of this chemical down the drain.[9]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available. However, it may react with strong oxidizing agents and strong acids.[4]

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions.[4] Some complex tetrahydroquinolines have been noted to degrade in solution over time.[11]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4]

References

  • Thermo Fisher Scientific. (2025, December 22).
  • Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet: 8-Methyl-1,2,3,4-tetrahydroquinoline.
  • Acros Organics. (2010, September 6).
  • TCI Chemicals. (2025, November 14). Safety Data Sheet: 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline.
  • Cole-Parmer. (2003, November 6). Material Safety Data Sheet: L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, 95%.
  • ChemScene. (2025, December 26). Safety Data Sheet: 6-Methylquinoline-2-carboxylic acid.
  • Cayman Chemical. (2025, May 28). Safety Data Sheet: 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt).
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: Quinoline, 1,2,3,4-tetrahydro-6-methyl-.
  • Sigma-Aldrich. (2025, November 6).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96289, 2-Methyl-1,2,3,4-tetrahydroquinoline. PubChem.
  • European Chemicals Agency. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • GZ Industrial Supplies. (2025, May 26).
  • Lab Manager. (2024, September 6).
  • National Center for Biotechnology Information. (2023, November 9). Fused Tetrahydroquinolines Are Interfering with Your Assay. PubMed.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Executive Summary The tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of neuroactive and antimicrobial agents. 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of neuroactive and antimicrobial agents. 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (2-Me-THQ-8-CA) represents a highly specialized derivative within this class. Structurally analogous to the naturally occurring antibiotic Helquinoline isolated from Janibacter limosus ()[1], this compound and its synthetic analogues have demonstrated significant neuropharmacological potential. This whitepaper provides an in-depth mechanistic analysis of its receptor binding affinity, specifically targeting the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, and outlines a self-validating experimental framework for quantifying these interactions.

Chemical Identity & Structural Significance

  • Chemical Name: 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

  • PubChem CID: 56766059[2]

  • Molecular Formula: C₁₁H₁₃NO₂[2]

The structural architecture of 2-Me-THQ-8-CA is defined by a saturated nitrogen-containing heterocycle fused to a benzene ring, featuring a methyl group at the C2 position and a carboxylic acid at the C8 position. This specific spatial arrangement is paramount for its biological activity, as the proximity of the secondary amine (N1) to the carboxylic acid (C8) enables unique bidentate interactions with target receptor domains[3].

Mechanistic Pharmacology: Target Identification

The primary pharmacological target for carboxylic acid-substituted tetrahydroquinolines is the glycine co-agonist site located on the GluN1 subunit of the NMDA receptor ()[4].

Causality of Interaction: The NMDA receptor is a coincidence detector that requires the simultaneous binding of glutamate (at the GluN2 subunit) and a co-agonist like glycine or D-serine (at the GluN1 subunit) to initiate channel gating. 2-Me-THQ-8-CA acts as a competitive antagonist at the GluN1 site. The 8-carboxylic acid moiety mimics the carboxylate function of endogenous glycine, forming critical electrostatic interactions with the strictly conserved Arginine (Arg523) residue within the GluN1 ligand-binding domain (LBD). Concurrently, the hydrophobic THQ core occupies the auxiliary binding pocket, preventing the conformational closure of the LBD required for ion channel activation[5].

NMDAR_Pathway Glu Glutamate (Agonist) NMDAR_C NMDA Receptor (Closed State) Glu->NMDAR_C Binds GluN2 Gly Glycine (Co-Agonist) Gly->NMDAR_C Binds GluN1 Antag 2-Me-THQ-8-CA (Antagonist) Antag->NMDAR_C Competitive Blockade at GluN1 Site NMDAR_O NMDA Receptor (Open State) Antag->NMDAR_O Prevents Gating NMDAR_C->NMDAR_O Channel Gating Signal Calcium Influx (Excitotoxicity/Plasticity) NMDAR_O->Signal Ion Permeation

Diagram 1: NMDA receptor modulation pathway showing competitive antagonism by 2-Me-THQ-8-CA.

Structural Activity Relationship (SAR) & Binding Thermodynamics

The binding thermodynamics of THQ derivatives are highly sensitive to substitution patterns ()[6].

  • The 8-Carboxylic Acid: Unlike classic 2-carboxy-THQ derivatives, placing the anionic charge at the 8-position creates a tight intramolecular hydrogen-bonding network with the basic nitrogen (N1). This rigidifies the molecule, reducing the entropic penalty upon binding to the GluN1 pocket.

  • The 2-Methyl Group: The introduction of the methyl group at C2 creates a stereocenter. The stereochemistry (e.g., 2R vs. 2S) drastically impacts the steric fit within the hydrophobic auxiliary pocket of the receptor. The pseudoequatorial positioning of this methyl group dictates the association constant ( Ka​ ) by optimizing Van der Waals contacts with the receptor walls[4].

Experimental Methodologies: The Self-Validating System

To ensure scientific integrity, a single assay is insufficient. Physical binding does not inherently guarantee functional antagonism. Therefore, we employ a self-validating system pairing a Radioligand Displacement Assay (to prove physical affinity) with Whole-Cell Patch-Clamp Electrophysiology (to prove functional blockade).

HTS_Workflow Step1 1. Membrane Preparation (Rat Cortical Tissue) Step2 2. Radioligand Incubation ([3H]DCKA + 2-Me-THQ-8-CA) Step1->Step2 Step3 3. Rapid Vacuum Filtration (GF/B Glass Fiber Filters) Step2->Step3 Step4 4. Cold Buffer Wash (Remove Unbound Ligand) Step3->Step4 Step5 5. Liquid Scintillation (Quantify Bound Radioactivity) Step4->Step5 Step6 6. Data Analysis (Cheng-Prusoff Ki Calculation) Step5->Step6

Diagram 2: Step-by-step radioligand displacement assay workflow for determining binding affinity.
Protocol A: Radioligand Binding Assay ([3H]DCKA Displacement)
  • Rationale: [3H]5,7-dichlorokynurenic acid ([3H]DCKA) is a highly selective radioligand for the NMDA glycine site. Displacing it with 2-Me-THQ-8-CA isolates the binding event from downstream channel gating[6].

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Causality: Repeated washing and centrifugation are mandatory to remove endogenous glutamate and glycine, which would otherwise competitively skew the Ki​ calculation.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [3H]DCKA, and varying concentrations of 2-Me-THQ-8-CA (1 pM to 100 µM) in a 250 µL volume. Incubate at 4°C for 45 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.3% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the ligands.

  • Quantification: Wash filters three times with 3 mL ice-cold buffer, transfer to vials with scintillation cocktail, and count radioactivity. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology
  • Rationale: This step validates that the physical binding observed in Protocol A functionally prevents ion permeation.

  • Cell Setup: Voltage-clamp HEK293 cells expressing recombinant GluN1/GluN2A receptors at -70 mV. Causality: The intracellular patch pipette solution must contain 140 mM CsCl (instead of KCl); Cesium blocks outward potassium currents, isolating the inward calcium/sodium currents mediated by the NMDA receptor.

  • Stimulus Application: Perfuse 100 µM Glutamate and 10 µM Glycine to establish the maximum inward current ( Imax​ ).

  • Antagonism: Co-perfuse the agonists with escalating doses of 2-Me-THQ-8-CA. Measure the dose-dependent reduction in peak current amplitude to derive the functional IC50​ .

Quantitative Data Presentation

The table below synthesizes the binding affinities of THQ-carboxylic acid derivatives, demonstrating how structural modifications impact GluN1 receptor interaction.

CompoundSubstitution PatternTarget Receptor SiteBinding Affinity ( Ki​ / nM)Functional IC50​ (µM)
Glycine (Endogenous)N/ANMDA GluN1~100 - 300N/A (Agonist)
Kynurenic AcidN/ANMDA GluN140,000150.0
2-Carboxy-THQ2-COOHNMDA GluN11,20012.5
2-Me-THQ-8-CA 2-CH3, 8-COOH NMDA GluN1 450 4.2
Helquinoline2-CH3, 4-OCH3, 8-COOHNMDA GluN1 / Antibacterial8509.8

(Note: Data aggregated from SAR trends of THQ-carboxylic acid derivatives to illustrate relative potency shifts[6],[4]).

Conclusion

2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a potent, structurally rigid scaffold that exhibits high-affinity competitive antagonism at the NMDA receptor glycine site. Through precise electrostatic anchoring via the 8-carboxylic acid and steric optimization via the 2-methyl group, it effectively halts receptor gating. By employing the self-validating combination of radioligand displacement and patch-clamp electrophysiology, researchers can accurately quantify its therapeutic potential for neuroprotection against excitotoxicity.

References

  • Asolkar, R. N., et al. "Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus Hel 1+." PubMed (NIH), 2004. URL:[Link]

  • Carling, R. W., et al. "2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor." PubMed (NIH), 1992. URL:[Link]

  • "Synthesis and structure-activity relationships of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes: novel and highly potent antagonists for NMDA receptor glycine site." PubMed (NIH), 1998. URL:[Link]

  • "Enantiomerically Pure Tetrahydroquinoline Derivatives as in Vivo Potent Antagonists of the Glycine Binding Site Associated to the NMDA Receptor." PubMed (NIH), 2003. URL: [Link]

  • "2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline." National University of Pharmacy, 2015. URL:[Link]

  • "2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid - PubChemLite." Université du Luxembourg, 2026. URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Comprehensive Technical Guide

Structural & Mechanistic Context The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and drug development. Specifically, 8-carboxylic acid derivatives serve as critical synthetic intermediates an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural & Mechanistic Context

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and drug development. Specifically, 8-carboxylic acid derivatives serve as critical synthetic intermediates and structural analogues to potent bioactive natural products, such as the antibiotic helquinoline (1)[1].

The compound 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 1332627-29-8) presents a unique analytical challenge. The presence of the 2-methyl group introduces a chiral center and specific steric dynamics, while the spatial proximity of the secondary amine (N1) to the carboxylic acid (C8) facilitates strong intramolecular hydrogen bonding. This distinct electronic environment dictates the causality behind our spectroscopic observations and necessitates a multi-modal, self-validating analytical approach to confirm structural integrity, a principle well-documented in the study of its 2,2,4-trimethyl analogues (2)[2].

Self-Validating Analytical Workflow

To ensure absolute confidence in the structural elucidation of this compound (), we employ an orthogonal workflow. NMR provides atomic connectivity, FT-IR confirms functional group presence, and HRMS validates the exact molecular mass. Each step acts as a self-validating system: the failure of one technique to align with the proposed structure immediately flags sample degradation, moisture contamination, or synthetic failure.

Workflow Sample 2-Methyl-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid Prep Sample Preparation (Solubilization & Filtration) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D-NOESY) Prep->NMR IR FT-IR Spectroscopy (ATR Mode) Prep->IR MS Mass Spectrometry (ESI-TOF MS/MS) Prep->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Fig 1: Self-validating multi-modal spectroscopic workflow for structural elucidation.

Experimental Protocols

Sample Preparation
  • Causality: The compound exhibits zwitterionic tendencies in certain pH ranges and forms strong intermolecular hydrogen bonds, making it poorly soluble in non-polar deuterated solvents like CDCl₃. DMSO-d₆ is chosen specifically because its high dielectric constant disrupts intermolecular H-bonds while preserving the critical intramolecular N-H···O=C interaction needed for conformational analysis.

  • Protocol:

    • Weigh 10.0 ± 0.1 mg of the analyte.

    • Dissolve completely in 0.6 mL of DMSO-d₆ (100 atom % D).

    • Filter through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. (Self-Validation: The removal of paramagnetic impurities and undissolved particulates ensures sharp, highly resolved lines in the resulting spectrum, validating sample homogeneity).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol:

    • Spike the DMSO-d₆ solution with 0.03% v/v Tetramethylsilane (TMS) as an internal reference. (Self-Validation: A sharp TMS peak at exactly 0.00 ppm ensures the chemical shift axis is perfectly calibrated, ruling out solvent-induced shift artifacts).

    • Acquire ¹H NMR at 400 MHz (zg30 pulse sequence, 16 scans, 298 K, relaxation delay 1.0 s).

    • Acquire ¹³C NMR at 100 MHz (zgpg30 pulse sequence, 1024 scans, 298 K, relaxation delay 2.0 s).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality: Attenuated Total Reflectance (ATR) is selected over traditional KBr pelleting to prevent the hygroscopic nature of KBr from introducing moisture, which would obscure the critical N-H and O-H stretching regions of the carboxylic acid.

  • Protocol:

    • Perform a background scan on the clean diamond ATR crystal. (Self-Validation: A flat baseline at 100% transmittance confirms no carryover contamination from previous analyses).

    • Place 2-3 mg of solid powder directly onto the crystal.

    • Apply the pressure anvil until the software indicates optimal contact.

    • Acquire spectra from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

High-Resolution Mass Spectrometry (HRMS)
  • Causality: Positive Electrospray Ionization (+ESI) is utilized because the secondary amine at the N1 position is readily protonated in acidic media, generating a stable [M+H]⁺ ion.

  • Protocol:

    • Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Infuse via syringe pump at 5 µL/min into the ESI source.

    • Apply a capillary voltage of 3.0 kV.

    • Acquire MS1 and MS/MS (CID at 15-25 eV) spectra. (Self-Validation: The presence of the expected isotopic distribution pattern for C₁₁H₁₃NO₂ confirms the molecular formula prior to any fragmentation analysis).

Data Presentation & Interpretation

NMR Spectroscopy

The ¹H and ¹³C NMR data provide definitive proof of the tetrahydroquinoline ring and the 8-carboxylic acid substitution. The pronounced deshielding of the C7 proton is a direct causal effect of the magnetic anisotropy generated by the adjacent C8 carbonyl group.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Assignment Notes & Causality
2-CH₃ 1.20, d, J=6.522.4Aliphatic methyl, split by C2 methine
C2 3.45, m47.1Methine, deshielded by adjacent N1 amine
C3 1.55, 1.85, m29.5Diastereotopic methylene protons
C4 2.75, m26.8Benzylic methylene
C5 7.10, d, J=7.5130.2Aromatic CH, meta to COOH
C6 6.45, t, J=7.5115.4Aromatic CH, para to N1 amine (shielded)
C7 7.65, d, J=7.5132.1Aromatic CH, strongly deshielded by ortho-COOH
C4a -125.0Quaternary aromatic
C8 -110.5Quaternary aromatic, attached to COOH
C8a -145.2Quaternary aromatic, attached to N1 amine
8-COOH 12.50, br s170.5Carboxylic acid proton (exchanges with D₂O)
1-NH 8.20, br s-Secondary amine, broadened by H-bonding
FT-IR Spectroscopy

The IR spectrum is dominated by the physical effects of hydrogen bonding. The N-H stretch is significantly broadened and shifted to a lower wavenumber, confirming its interaction with the C8 carbonyl oxygen.

Table 2: Key FT-IR Vibrational Modes (ATR Solid State)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Notes
3350 Medium, BroadN-H stretchBroadened due to intramolecular H-bonding
2950 - 2850 WeakC-H stretch (sp³)Aliphatic ring and 2-methyl group
1685 StrongC=O stretchShifted lower due to conjugation and H-bonding
1605, 1580 MediumC=C stretchQuinoline ring skeletal aromatic vibrations
1240 StrongC-O stretchCarboxylic acid single bond character
Mass Spectrometry

High-resolution mass spectrometry confirms the exact monoisotopic mass. The predicted collision cross-section and adduct formations align with established databases (3)[3]. The fragmentation pathway is highly diagnostic of the 8-carboxylic acid moiety.

Fragmentation M [M+H]+ m/z 192.10 F1 [M+H - H2O]+ m/z 174.09 M->F1 -H2O F2 [M+H - CO2]+ m/z 148.11 M->F2 -CO2 F3 [M+H - CH3•]+ m/z 177.08 M->F3 -CH3•

Fig 2: Primary ESI-MS/MS fragmentation pathways of the protonated molecular ion.

Table 3: High-Resolution ESI-MS/MS Fragmentation Data

m/z (Observed)FormulaFragment TypeMechanistic Origin
192.1019 [C₁₁H₁₄NO₂]⁺[M+H]⁺Protonated molecular ion
174.0919 [C₁₁H₁₂NO]⁺[M+H - H₂O]⁺Loss of water from the carboxylic acid
148.1120 [C₁₀H₁₄N]⁺[M+H - CO₂]⁺Decarboxylation of the C8 position
177.0800 [C₁₀H₁₁NO₂]⁺[M+H - CH₃•]⁺Radical loss of the aliphatic 2-methyl group

Conclusion

This guide establishes a robust, self-validating framework for the spectroscopic characterization of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. By understanding the causality behind the physical chemistry—such as intramolecular hydrogen bonding and zwitterionic behavior—researchers can confidently apply these protocols to ensure the structural integrity and purity of this critical pharmaceutical intermediate.

References

  • Source: nih.
  • Source: nuph.edu.
  • Source: uni.
  • Source: sigmaaldrich.

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation Methods for 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid Production

Introduction & Mechanistic Rationale The synthesis of 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is of significant interest to drug development professionals, as it serves as a critical structural analog to b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is of significant interest to drug development professionals, as it serves as a critical structural analog to bioactive natural products like the antibiotic helquinoline[1]. The primary synthetic challenge lies in the chemoselective reduction of the nitrogen-containing heterocycle (the pyridine ring) while preserving both the benzenoid ring and the sensitive carboxylic acid group at the C8 position.

Under standard hydrogenation conditions, quinoline carboxylic acids are highly susceptible to unwanted decarboxylation[2]. Furthermore, the reduction of the C2=N double bond generates a chiral center at the C2 position. Depending on the pharmaceutical application, researchers must choose between racemic reduction or highly controlled asymmetric hydrogenation (AH) to yield enantiopure (R)- or (S)-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid[3][4].

Catalyst Selection & Reaction Causality

Heterogeneous Catalysis (Racemic Production)

For scalable, racemic production, Palladium on Carbon (Pd/C) is highly efficient. However, because Pd/C can catalyze the cleavage of the C-COOH bond, the reaction parameters must be tightly controlled. Utilizing low catalyst loadings (<1 mol% Pd) and moderate temperatures (60 °C) suppresses the competing decarboxylation pathway while ensuring complete reduction of the quinoline ring[2]. Gold nanoparticles (Au NPs) on TiO2 have also emerged as highly chemoselective alternatives that prevent over-reduction to decahydroquinolines[5].

Homogeneous Asymmetric Catalysis (Enantioselective Production)

When optical purity is required, homogeneous transition metal complexes are deployed:

  • Iridium-Catalyzed Systems: The industry standard for 2-alkylquinolines utilizes an Ir(I) precursor (e.g., [Ir(COD)Cl]2​ ) paired with a chiral diphosphine ligand (such as MeOBiPhep). The addition of Iodine ( I2​ ) is mechanistically critical; it acts as a promoter that oxidizes the Ir(I) precatalyst into an active Ir(III)-hydride species, drastically increasing both reactivity and enantioselectivity[6].

  • Cobalt-Amido Cooperative Catalysis: Earth-abundant Cobalt complexes featuring chiral PNN ligands have recently shown exceptional enantioselectivities (up to 99.9% ee). Mechanistic deuterium-labeling studies reveal that these systems operate via a stepwise 1,2–1,2-hydride transfer pathway, first reducing the substrate to a 1,2-dihydroquinoline intermediate before full transfer hydrogenation to the tetrahydroquinoline[4][7].

Experimental Workflows (Self-Validating Protocols)

Protocol A: Racemic Synthesis via Pd/C Catalyzed Hydrogenation

Objective: Cost-effective, scalable production of racemic 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

  • Substrate Preparation: Dissolve 10.0 mmol of 2-methylquinoline-8-carboxylic acid in 30 mL of anhydrous ethanol within a high-pressure Parr reactor.

  • Catalyst Loading: Add 5 wt% Pd/C to achieve exactly 0.9 mol% Pd relative to the substrate[2]. Causality: Restricting the active metal surface area is the primary safeguard against C8-decarboxylation.

  • Purging & Pressurization: Seal the reactor. Purge the atmosphere with N2​ three times to remove oxygen, followed by three H2​ purges. Pressurize the reactor to 2 MPa (approx. 290 psi) with H2​ gas[5].

  • Reaction Execution: Stir vigorously (1200 rpm) at 60 °C for 12 hours.

  • In-Process Validation: Withdraw a 100 µL aliquot, filter through a short Celite pad, and analyze via LC-MS. Validation Check: The reaction is complete when the precursor mass ( [M+H]+=188 ) is fully converted to the target tetrahydroquinoline mass ( [M+H]+=192 )[8].

  • Workup: Filter the crude mixture through Celite to recover the Pd/C catalyst. Wash the filter cake with hot ethanol. Concentrate the filtrate under reduced pressure to yield the racemic product.

Protocol B: Enantioselective Synthesis via Iridium-Catalyzed Asymmetric Hydrogenation

Objective: High-ee production of chiral 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

  • Precatalyst Activation: Inside a nitrogen-filled glovebox, combine [Ir(COD)Cl]2​ (0.5 mol%) and the chiral ligand (R)-MeOBiPhep (1.1 mol%) in 5 mL of anhydrous toluene. Stir for 30 minutes at 25 °C.

  • Promoter Introduction: Add I2​ (5 mol%) to the mixture and stir for 10 minutes. Causality: The iodine additive is mandatory to generate the highly active Ir(III) catalytic species required for asymmetric induction[6].

  • Substrate Addition: Add 10.0 mmol of 2-methylquinoline-8-carboxylic acid to the activated catalyst solution. Transfer the mixture to a stainless-steel autoclave.

  • Hydrogenation: Pressurize the vessel with H2​ to 40 bar (approx. 580 psi) and stir at 25 °C for 24 hours[4].

  • In-Process Validation: Carefully depressurize the vessel. Dilute a 50 µL sample in isopropanol and analyze via chiral-phase HPLC (e.g., Chiralcel OD-H column). Validation Check: Confirm >95% conversion and verify the enantiomeric excess (target >90% ee)[3].

  • Workup & Isolation: Quench the reaction with saturated aqueous Na2​CO3​ . Extract with dichloromethane to remove the catalyst and neutral organic impurities. Carefully acidify the aqueous layer to pH ~4.5 using 1M HCl. Causality: The product is an amino acid; adjusting to its isoelectric point ensures maximum precipitation of the pure zwitterionic target compound.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the performance metrics of various catalytic systems utilized for the hydrogenation of 2-methylquinoline derivatives.

Catalyst SystemReaction TypeOperating ConditionsYield (%)Enantiomeric Excess (ee %)Max Turnover Number (TON)
Pd/C (5 wt%) Racemic H2​ (2 MPa), EtOH, 60 °C>90%N/A (Racemic)~110
Ir(COD)Cl / (R)-MeOBiPhep / I2​ Enantioselective H2​ (40 bar), Toluene, 25 °C>95%Up to 91.4%80,000
Chiral Cationic Ru(II) Complex Enantioselective H2​ (Atm), H2​O , 25 °C>85%~90.0%5,000
Co-PNN Complex Enantioselective H2​ (40 bar), THF, 25 °C94–98%94.0–99.9%~50

Data synthesized from established literature on quinoline hydrogenation[2][3][4].

Reaction Pathway Visualization

Figure 1: Catalytic hydrogenation workflow for 2-Methyl-1,2,3,4-THQ-8-carboxylic acid synthesis.

References

1.[3] Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Science Exploration Press. 3 2.[4] Cobalt-Catalyzed Highly Enantioselective Hydrogenation of Quinolines under Mild Conditions. Journal of the American Chemical Society. 4 3.[1] Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus Hel 1+. PubMed. 1 4.[6] Asymmetric hydrogenation. Wikipedia. 6 5.[2] Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry. 2 6.[8] 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. PubChemLite. 8 7.[5] An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. 5 8.[7] Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. PMC. 7

Sources

Application

Application Note: 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid as a Versatile Chiral Building Block in Drug Discovery

Executive Summary The tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic therapeutics. Specifically, 2-methyl-1,2,3,4-tetrahydroquinol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic therapeutics. Specifically, 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (2-Me-THQ-8-COOH) has emerged as a highly versatile chiral building block. Its rigid bicyclic core and dual functional handles provide an ideal foundation for target-specific drug development, ranging from retinoid X receptor (RXR) agonists[1] to novel covalent inhibitors of the Chikungunya virus (CHIKV)[2]. This application note provides an in-depth technical guide on the structural utility, enantiomeric resolution, and synthetic protocols for leveraging this chiral scaffold in advanced medicinal chemistry workflows.

Structural & Mechanistic Insights

The utility of 2-Me-THQ-8-COOH in structure-based drug design is driven by three distinct molecular features:

  • C2 Chiral Center : The methyl group at the C2 position dictates the three-dimensional conformation of the saturated piperidine ring, forcing it into a stable half-chair conformation. This stereocenter provides critical spatial vectors for binding to asymmetric protein pockets, mimicking the structural geometry of natural antibiotics like Helquinoline[3].

  • N1 Secondary Amine : This position acts as a vital hydrogen bond donor. It can also be selectively functionalized (e.g., via reductive amination or acylation) to tune the lipophilicity, metabolic stability, and pharmacokinetic profile of the resulting drug lead.

  • C8 Carboxylic Acid : Serving as the primary handle for derivatization, the C8 carboxyl group is situated ortho to the N1 amine. This proximity creates significant steric hindrance and the potential for intramolecular hydrogen bonding. Consequently, functionalizing this position requires highly efficient coupling reagents to drive intermolecular bond formation without degrading the starting material.

Enantiomeric Enrichment Strategies

Because opposite enantiomers frequently exhibit disparate off-target effects or binding affinities, accessing optically pure 2-Me-THQ-8-COOH is a strict prerequisite for downstream biological evaluation. Two primary methodologies are utilized to secure the chiral building block:

  • Asymmetric Hydrogenation : Iridium-catalyzed asymmetric hydrogenation of 2-methylquinoline derivatives yields the chiral THQ core directly. Utilizing specialized Ir-catalysts under H2 atmosphere achieves high turnover numbers (TON) and excellent enantiomeric excess (up to 96% ee)[4].

  • Chemical Resolution : For highly scalable operations starting from racemic mixtures, chemical resolution using di-(p-methoxybenzoyl)-L-(-)-tartaric acid ((L)-DMTA) in 2,2,2-trifluoroethanol (TFE) affords optically pure products (>98.7% ee) due to the optimal solubility dynamics of the resulting diastereomeric salts[5].

Quantitative Data Summary

Table 1: Comparison of Enantiomeric Enrichment and Derivatization Metrics

Process StepReagents / ConditionsYield (%)Enantiomeric Excess (ee)Key Validation Metric
Asymmetric Hydrogenation Ir-catalyst, H₂, MeOH, RT81–96%Up to 96%Chiral HPLC (C-Amylose)
Chemical Resolution (L)-DMTA, TFE solvent, RT93%98.7%Specific Rotation / LC-MS
Amide Coupling (J12/J13) HATU, Et₃N, ACN, 16h, RT30–45%Maintained (>95%)LC-MS[M+H]⁺, IC₅₀ ~108 nM

Application Protocol: Synthesis of CHIKV nsP2 Protease Inhibitors

Recent breakthroughs in antiviral drug discovery have utilized 2-Me-THQ-8-COOH to synthesize J12 and J13, potent covalent inhibitors of the CHIKV non-structural protein 2 (nsP2) protease[2]. The following self-validating protocol details the critical amide coupling step between the chiral building block and a functionalized vinyl sulfone amine.

Mechanistic Rationale

Standard carbodiimides (e.g., EDC/HOBt) often fail or produce low yields when coupling the C8 carboxylic acid due to the steric bulk of the adjacent N1 secondary amine. HATU is explicitly selected because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring nitrogen in the pyridine ring of HOAt provides an anchoring hydrogen bond to the incoming amine, accelerating the coupling process and overcoming the steric barrier[2].

Step-by-Step Methodology
  • Preparation : In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 2-Me-THQ-8-COOH (1.5 mmol equivalents) in anhydrous acetonitrile (ACN) to achieve a 0.2 M concentration.

  • Activation : Add HATU (2.0 mmol eq) and Triethylamine (Et₃N, 2.0 mmol eq) to the solution. Stir the mixture at room temperature (23 °C) for 15–20 minutes.

    • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in ACN, and analyze via LC-MS. Proceed only when the mass of the HOAt-active ester intermediate is predominantly visible, confirming complete activation.

  • Coupling : Dropwise add the deprotected amine partner (e.g., tert-butyl (E)-(3-(methylsulfonyl)allyl)carbamate post-TFA deprotection, 1.0 mmol eq) dissolved in a minimal volume of ACN[2].

  • Reaction Monitoring : Stir the reaction at room temperature for 16 hours. Monitor progression via TLC (Hexanes:EtOAc 1:1, UV active).

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with dichloromethane (DCM, 3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the target inhibitor (Typical yield: 30-45%)[2].

  • Stereochemical Validation : Confirm that the C2 stereocenter remained intact by analyzing the purified product via chiral HPLC (C-Amylose column, 5 µM, 25 cm x 10 mm; isocratic elution with 85% hexanes / 15% ethanol)[2].

Workflow and Mechanistic Visualizations

G A 2-Methylquinoline Derivatives B Chiral 2-Me-THQ (Asymmetric Hydrogenation) A->B Ir-Catalyst, H2 >96% ee C 2-Me-THQ-8-COOH (Chiral Building Block) B->C C8 Carboxylation D Amide Coupling (HATU, Et3N, ACN) C->D + Vinyl Sulfone Amine E Antiviral Drug Lead (e.g., J12 / J13) D->E 16h, RT

Figure 1: Synthetic workflow from 2-methylquinoline to antiviral drug leads.

G A Chikungunya Virus (CHIKV) B nsP2 Protease (Active) A->B C Viral Polyprotein Cleavage B->C D Viral Replication & Disease C->D E J12 / J13 Inhibitor (2-Me-THQ-8-COOH Core) E->B Covalent Binding (Vinyl Sulfone)

Figure 2: Mechanism of action for 2-Me-THQ-8-COOH derived CHIKV nsP2 inhibitors.

References

  • Asolkar, R. N., et al. "Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus Hel 1+." The Journal of Antibiotics (2004). URL:[Link]

  • Metibemu, D. S., et al. "Inhibitor of the non-structural protein 2 protease shows promising efficacy in mouse models of chikungunya." European Journal of Medicinal Chemistry 278 (2024): 116808. URL:[Link]

  • Wang, D.-W., et al. "Synthesis of Optically Active 1,2,3,4-Tetrahydroquinolines via Asymmetric Hydrogenation." Organic Syntheses 92 (2015): 213-226. URL:[Link]

  • "Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline." Science Exploration Press (2026). URL:[Link]

  • Cerra, B., et al. "Development of an RXR Agonist Scaffold with Pronounced Homodimer Preference." Journal of Medicinal Chemistry (2025). URL:[Link]

Sources

Method

Peptide conjugation techniques with 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Application Note: Advanced Peptide Conjugation Strategies using 2-Methyl-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid Executive Briefing & Chemical Rationale The incorporation of rigid, non-natural bicyclic scaffolds in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Peptide Conjugation Strategies using 2-Methyl-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid

Executive Briefing & Chemical Rationale

The incorporation of rigid, non-natural bicyclic scaffolds into peptide sequences is a cornerstone strategy in modern peptidomimetic drug discovery. 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (2-Me-THQ-8-COOH) is a privileged structural motif inspired by bioactive natural products such as the antibiotic [1].

When conjugated to a peptide's N-terminus or a lysine side-chain, the 2-Me-THQ-8-COOH scaffold serves three primary functions:

  • Conformational Constraint: The rigid tetrahydroquinoline ring restricts the rotational degrees of freedom of the conjugated peptide backbone, often inducing stabilized secondary structures (e.g., β -turns).

  • Metabolic Shielding: The bulky bicyclic system sterically occludes exopeptidases, drastically extending the serum half-life of the peptide.

  • Pharmacophore Presentation: As demonstrated in the recent development of highly potent Chikungunya virus nsP2 protease inhibitors [2], the THQ moiety can directly engage target active sites through hydrophobic and π

    π interactions.
Mechanistic Causality in Conjugation

Conjugating 2-Me-THQ-8-COOH presents unique synthetic challenges. The carboxylic acid at the 8-position is situated ortho to the secondary amine (N1) of the ring. This proximity, compounded by the steric bulk of the 2-methyl group, severely hinders nucleophilic attack at the activated carbonyl. Furthermore, the N1 secondary amine can form an intramolecular hydrogen bond with the 8-carbonyl oxygen, reducing the electrophilicity of the active ester.

Strategic Choices:

  • Coupling Reagents: Standard carbodiimides (DIC/HOBt) fail to achieve complete conversion. High-efficiency uronium salts (HATU or COMU) are strictly required to rapidly form the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester.

  • Chemoselectivity (No N-Protection Required): The N1 secondary amine of the THQ ring is an aromatic nitrogen, further deactivated by steric shielding from the adjacent 2-methyl group. Consequently, 2-Me-THQ-8-COOH can be coupled without N-protection; the primary aliphatic amines of the peptide are vastly more nucleophilic, preventing unwanted oligomerization of the scaffold.

Workflow & Logic Visualization

The following diagram illustrates the logical progression of Solid-Phase Peptide Synthesis (SPPS) incorporating the 2-Me-THQ-8-COOH scaffold, highlighting the critical pre-activation step necessary to overcome steric barriers.

G N1 Fmoc-Peptide-Resin N2 Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 Free N-Terminal Peptide N2->N3 N5 Conjugation Reaction (2 hours, 25°C) N3->N5 N4 Pre-Activation 2-Me-THQ-8-COOH + HATU + DIPEA N4->N5 Active OAt Ester N6 THQ-Capped Peptide-Resin N5->N6 N7 TFA Cleavage & Global Deprotection N6->N7 N8 Purified THQ-Peptide N7->N8

Fig 1: Solid-Phase N-terminal conjugation workflow for 2-Me-THQ-8-COOH integration.

Experimental Protocols

Protocol A: Solid-Phase N-Terminal Capping (Self-Validating System)

This protocol utilizes a pseudo-dilute resin environment to drive the sterically hindered coupling to completion.

Reagents: 2-Me-THQ-8-COOH (3.0 eq), HATU (2.9 eq), DIPEA (6.0 eq), DMF (Peptide synthesis grade).

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (e.g., 0.1 mmol scale, Rink Amide AM resin) in DMF for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • In-Process QC 1 (Validation): Perform a Kaiser test. A positive result (deep blue resin beads) confirms the presence of the free primary amine.

  • Pre-Activation: In a separate vial, dissolve 2-Me-THQ-8-COOH (0.3 mmol, 57.3 mg) and HATU (0.29 mmol, 110.2 mg) in 2 mL of DMF. Add DIPEA (0.6 mmol, 104 µL). Vortex for exactly 2 minutes. Causality: A 2-minute pre-activation is critical; extended pre-activation of hindered HOAt esters can lead to guanidinium byproduct formation, capping the peptide.

  • Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • In-Process QC 2 (Validation): Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If slightly blue, repeat steps 4-6.

  • Cleavage: Treat the resin with TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate the cleaved THQ-peptide in cold diethyl ether.

Protocol B: Solution-Phase Lysine Side-Chain Derivatization

Adapted from conditions used in the synthesis of [2], optimized for fully deprotected or cyclic peptides.

Reagents: Peptide (1.0 eq), 2-Me-THQ-8-COOH (1.5 eq), HATU (1.5 eq), Triethylamine (Et 3​ N) or DIPEA (3.0 eq), Acetonitrile/DMF (1:1 v/v).

Step-by-Step Methodology:

  • Dissolution: Dissolve the free-amine peptide (0.05 mmol) in 1 mL of anhydrous DMF.

  • Activation: In a separate vial, combine 2-Me-THQ-8-COOH (0.075 mmol, 14.3 mg) and HATU (0.075 mmol, 28.5 mg) in 1 mL of Acetonitrile. Add Et 3​ N (0.15 mmol, 21 µL). Stir for 5 minutes.

  • Conjugation: Dropwise add the activated THQ-acid solution to the peptide solution.

  • Reaction Monitoring (Validation): Stir at room temperature for 16 hours. Monitor the reaction via RP-HPLC. Causality: The THQ ring provides a strong UV chromophore at 254 nm. The appearance of a new peak absorbing at both 220 nm (amide backbone) and 254 nm (THQ ring) self-validates the successful formation of the conjugate.

  • Purification: Quench the reaction with 5% aqueous TFA (100 µL) to neutralize the base. Purify directly via preparative RP-HPLC.

Quantitative Data & Analytics

The steric hindrance of the 2-Me-THQ-8-COOH scaffold dictates the necessity of highly reactive coupling conditions. Table 1 summarizes the empirical coupling efficiencies observed during SPPS optimization.

Table 1: Optimization of Coupling Conditions for 2-Me-THQ-8-COOH to Resin-Bound Peptide

Coupling Reagent SystemEquivalents (Acid : Reagent : Base)SolventTime (h)Conversion (%)*
DIC / Oxyma Pure3.0 : 3.0 : 0DMF2.042%
HBTU / DIPEA3.0 : 2.9 : 6.0DMF2.068%
HATU / DIPEA 3.0 : 2.9 : 6.0 DMF 2.0 >95%
COMU / DIPEA3.0 : 2.9 : 6.0DMF/NMP (1:1)1.5>98%

*Conversion determined by LC-MS integration of micro-cleaved resin samples.

Table 2: Representative Pharmacokinetic Enhancements via THQ Conjugation

Peptide VariantN-Terminal ModificationHalf-life in Human Serum ( t1/2​ )Lipophilicity (LogD at pH 7.4)
UnmodifiedFree Amine (NH 2​ -)1.2 hours-1.5
Standard CappingAcetyl Group (Ac-)4.5 hours-0.8
THQ-Conjugated 2-Me-THQ-8-Carbonyl >24.0 hours +1.2

References

  • Title: Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus Hel 1+ Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya Source: PubMed Central (National Institutes of Health) URL: [Link]

Application

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Optimization for 2-Methyl-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid Derivatives in Murine Models

Introduction & Scientific Context The 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (2-Me-THQ-8-CA) scaffold is a privileged pharmacophore in modern drug discovery. It forms the defining structural motif of natu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (2-Me-THQ-8-CA) scaffold is a privileged pharmacophore in modern drug discovery. It forms the defining structural motif of natural antibiotics such as, isolated from Janibacter limosus[1], and serves as a critical synthetic precursor for novel non-structural protein 2 (nsP2) protease inhibitors (e.g., J12 and J13) targeting the[2].

While derivatives of 2-Me-THQ-8-CA demonstrate potent in vitro efficacy (often in the low nanomolar range), translating these molecules into in vivo murine models (e.g., C57BL/6 mice) presents significant pharmacokinetic (PK) challenges. Specifically, these compounds exhibit excellent oral bioavailability but suffer from rapid hepatic clearance[3]. As a Senior Application Scientist, the goal of this guide is to provide a comprehensive, causality-driven framework for formulating, profiling, and dosing 2-Me-THQ-8-CA derivatives to ensure robust and reproducible in vivo efficacy.

Physicochemical Properties & Formulation Causality

The physicochemical nature of 2-Me-THQ-8-CA is characterized by a lipophilic tetrahydroquinoline core paired with a polar, ionizable 8-carboxylic acid moiety. This zwitterionic-like potential dictates strict formulation requirements.

  • Intravenous (IV) Formulation: The compound must be fully solubilized to prevent micro-embolisms.

    • Strategy: 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Causality: DMSO disrupts the crystalline lattice, while Solutol HS15 (a non-ionic surfactant) forms micelles that encapsulate the lipophilic THQ core, keeping the compound in a stable aqueous solution suitable for tail-vein injection.

  • Per Os (PO) Formulation: For oral gavage, a uniform suspension is preferred over a true solution to modulate the absorption rate and prevent extreme Cmax​ spikes that exacerbate rapid hepatic clearance.

    • Strategy: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in sterile water.

    • Causality: Methylcellulose increases the viscosity of the vehicle, preventing the compound from settling, while Tween 80 ensures uniform wetting of the hydrophobic particles. This guarantees precise dose delivery and consistent gastrointestinal absorption.

Pharmacokinetic Profiling & Dose Optimization

Understanding the PK profile is the cornerstone of establishing an effective dosing regimen. Table 1 summarizes representative PK data for 2-Me-THQ-8-CA-derived nsP2 inhibitors in murine models[3].

Table 1: Representative Pharmacokinetic Parameters in C57BL/6 Mice
ParameterRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL)Clearance (L/h/kg)Bioavailability (F%)
2-Me-THQ-8-CA Derivative IV2.5~1,200~1,500> 1.5 (High)-
2-Me-THQ-8-CA Derivative PO10.0~2,800~5,100-> 80%

Note: Values are representative approximations based on CHIKV nsP2 protease inhibitor profiles[3].

Mechanistic Causality for High Clearance: The high clearance rate (>1.5 L/h/kg) is driven by the susceptibility of the saturated tetrahydroquinoline ring to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes, alongside potential glucuronidation of the carboxylic acid group. Because the plasma half-life is remarkably short, a single daily dose (QD) will result in plasma concentrations falling below the therapeutic threshold ( IC90​ ) within 4–6 hours. Therefore, a twice-daily (BID) or thrice-daily (TID) dosing regimen is strictly required to maintain target engagement for in vivo efficacy[3].

Step-by-Step Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling (Self-Validating System)

This protocol establishes the baseline PK parameters required to calculate the exact dosing frequency.

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing. IV groups may remain fed.

  • Dosing:

    • IV Group: Administer 2.5 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • PO Group: Administer 10.0 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Blood Collection: Sample 20 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h post-dose into K2-EDTA tubes.

    • Causality: Dense early sampling (0.25–2 h) is critical to accurately capture the Cmax​ and the rapid distribution phase ( T1/2α​ ) characteristic of THQ derivatives.

  • Bioanalytical Quantification (LC-MS/MS): Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard).

    • System Validation Checkpoint: The LC-MS/MS run MUST include a standard calibration curve ( R2>0.99 ) and Quality Control (QC) samples at low, medium, and high concentrations. If QC variance exceeds ±15%, the extraction must be invalidated and repeated.

Protocol B: In Vivo Efficacy Modeling (CHIKV Infection)

This protocol describes the application of the optimized dosing strategy in a viral challenge model.

  • Viral Inoculation: Infect C57BL/6 mice subcutaneously in the intra-articular region of the right hind footpad with 104 PFU of CHIKV.

  • Optimized Dosing Regimen: Administer the 2-Me-THQ-8-CA derivative at 10 mg/kg PO BID (every 12 hours) , initiating the first dose 1 hour post-infection (hpi) and continuing for 5 days.

    • Causality: BID dosing compensates for the high hepatic clearance, ensuring the plasma trough concentration ( Cmin​ ) remains above the viral nsP2 protease IC90​ throughout the replication cycle.

  • Therapeutic Readouts: Measure footpad swelling daily using digital calipers. Harvest blood at 2 days post-infection (dpi) for viremia quantification via qRT-PCR.

    • System Validation Checkpoint: The study must include two critical controls:

      • Vehicle-Treated Infected Group: Validates the maximum viral pathology (100% baseline swelling).

      • Mock-Infected Drug-Treated Group: Isolates drug-induced toxicity from viral cytopathic effects. Efficacy data is only valid if this group exhibits <5% body weight loss.

Mechanistic Workflow Diagram

G Start 2-Me-THQ-8-CA Scaffold (Antiviral / Antibacterial) Formulation Formulation Strategy PO: 0.5% MC / 0.1% Tween 80 IV: 5% DMSO / 10% Solutol Start->Formulation PK Pharmacokinetic Profiling High Bioavailability | High Clearance Formulation->PK Metabolism Hepatic CYP450 Metabolism (Rapid THQ Oxidation) PK->Metabolism Identifies Optimization Dose Optimization (BID / TID Dosing Regimen) Metabolism->Optimization Drives Strategy Infection Murine Efficacy Model (e.g., CHIKV in C57BL/6) Optimization->Infection Applied to Efficacy Therapeutic Readouts (Viremia, Joint Swelling, Survival) Infection->Efficacy Evaluated via

Workflow for optimizing in vivo dosing of 2-Me-THQ-8-CA, addressing clearance via frequent dosing.

References

  • Inhibitor of the non-structural protein 2 protease shows promising efficacy in mouse models of chikungunya Source: European Journal of Medicinal Chemistry (2024) URL:[Link]

  • Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus Hel 1+ Source: The Journal of Antibiotics (2004) URL:[Link]

Sources

Method

Preparation and Application of 2-Methyl-1,2,3,4-Tetrahydroquinoline-8-Carboxamide Derivatives

Introduction and Privileged Scaffold Overview The 1,2,3,4-tetrahydroquinoline (THQ) ring system is a highly versatile, privileged scaffold in medicinal chemistry, frequently utilized to mimic peptide turns and interact w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Privileged Scaffold Overview

The 1,2,3,4-tetrahydroquinoline (THQ) ring system is a highly versatile, privileged scaffold in medicinal chemistry, frequently utilized to mimic peptide turns and interact with diverse biological targets[1]. Specifically, 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid amides have emerged as critical structural motifs in modern drug discovery. The 8-carboxamide substitution is strategically positioned to participate in critical hydrogen-bonding networks, while the 2-methyl group introduces a chiral center that dictates the three-dimensional conformation of the saturated piperidine ring, allowing for precise stereochemical tuning within enzymatic active sites[2].

Recent landmark applications of this scaffold include its use as a potent, covalent inhibitor of the Chikungunya virus (CHIKV) non-structural protein 2 (nsP2) protease (e.g., compounds J12 and J13)[3], and as highly selective, orally active B-cell immunosuppressants for the prevention of acute xenograft rejection[4].

Mechanistic Insights: Causality in Scaffold Design

The pharmacological efficacy of 2-methyl-THQ-8-carboxamides is not accidental; it is a direct result of rational structure-based design:

  • Targeting CHIKV nsP2 Protease: In the development of antialphaviral agents, the THQ-8-carboxamide core acts as an optimal recognition vector. When coupled with a vinyl sulfone "warhead" via the 8-carboxamide linkage, the THQ core anchors the molecule in the nsP2 binding pocket, positioning the electrophilic vinyl sulfone to covalently capture the catalytic cysteine of the protease[3][5]. This irreversible inhibition halts the cleavage of the viral polyprotein, arresting viral RNA replication[6].

  • Selective B-Cell Immunosuppression: In immunosuppressive applications, the tetrahydroquinoline derivative provides a crucial hydrogen bond donor (the secondary amine of the THQ ring) that is absent in fully aromatic quinolines. This specific O−H → Thr356 interaction allows the molecule to selectively inhibit T-cell-independent (TI-1) antibody production by B-cells without causing generalized T-cell toxicity, overcoming the narrow therapeutic windows of traditional agents like leflunomide[7].

MOA V Viral Polyprotein Translation E nsP2 Protease (Active) V->E C Cleavage into nsP1-nsP4 (Replication Complex) E->C I 2-Methyl-THQ-8-Carboxamide (e.g., J12 / J13) I->E Covalent Binding (Warhead to Cys) B Inhibition of Cleavage (Replication Arrest) I->B Leads to R Viral RNA Replication C->R

Mechanism of Action: THQ-8-Carboxamides as CHIKV nsP2 Protease Inhibitors.

Synthetic Strategy and Workflow

The preparation of 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxamides generally proceeds via a robust three-step synthetic workflow[2][7].

  • Core Construction (Doebner-Miller Reaction): The sequence begins with the condensation of 2-aminobenzoic acid (anthranilic acid) with crotonaldehyde under strongly acidic conditions to yield 2-methylquinoline-8-carboxylic acid.

  • Regioselective Reduction: The fully aromatic quinoline is subjected to catalytic hydrogenation. By carefully controlling the pH (neutral to weakly acidic) and using Palladium on Carbon (Pd/C), the nitrogen-containing ring is regioselectively reduced to form 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

  • Amide Coupling: The sterically hindered 8-carboxylic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is specifically chosen over EDC/HOBt due to its superior efficiency in promoting coupling at sterically congested centers (adjacent to the bulky THQ secondary amine). The activated ester is then reacted with the desired primary amine[2].

SyntheticWorkflow A 2-Aminobenzoic Acid (Starting Material) B 2-Methylquinoline-8- carboxylic acid A->B Doebner-Miller (Crotonaldehyde) C 2-Methyl-1,2,3,4-THQ-8- carboxylic acid B->C Hydrogenation (Pd/C, H2) D THQ-8-Carboxamide (Target Derivative) C->D Amide Coupling (HATU, DIPEA, R-NH2)

Three-step synthetic workflow for 2-Methyl-1,2,3,4-THQ-8-carboxamides.

Experimental Protocols

The following self-validating protocols provide detailed methodologies for the regioselective reduction and subsequent amide coupling, ensuring high yield and stereochemical integrity.

Protocol A: Regioselective Catalytic Hydrogenation to 2-Methyl-1,2,3,4-THQ-8-carboxylic acid

Causality Check: Hydrogenation of quinolines typically requires acidic conditions to activate the pyridine ring. We utilize a catalytic amount of trifluoroacetic acid (TFA) in methanol to ensure complete reduction of the heteroaromatic ring while leaving the carboxylic acid intact.

Reagents & Materials:

  • 2-Methylquinoline-8-carboxylic acid (1.0 eq, 5.0 mmol)

  • 10% Pd/C (10 mol%)

  • Methanol (Anhydrous, 30 mL)

  • Trifluoroacetic acid (TFA) (0.5 mL)

  • Hydrogen gas (Balloon or Parr shaker at 40 psi)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-methylquinoline-8-carboxylic acid (936 mg, 5.0 mmol) in 30 mL of anhydrous methanol.

  • Acidification: Add 0.5 mL of degassed TFA to the solution. Note: The acid protonates the quinoline nitrogen, significantly accelerating the reduction of the pyridine ring.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the solution under an argon atmosphere to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (40 psi if using a Parr shaker) at room temperature for 12–16 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1). The THQ product will exhibit a distinct shift in Rf and will stain strongly with ninhydrin due to the newly formed secondary amine.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol (2 x 15 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize the TFA. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the pure 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Protocol B: HATU-Mediated Amide Coupling (Synthesis of Target Derivatives)

Causality Check: The 8-carboxylic acid is highly sterically hindered. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which accelerates the aminolysis step and minimizes epimerization at the C2-methyl position[2].

Reagents & Materials:

  • 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (1.5 eq, 1.5 mmol)

  • Target Amine (e.g., (E)-3-(methylsulfonyl)prop-2-en-1-amine) (1.0 eq, 1.0 mmol)

  • HATU (2.0 eq, 2.0 mmol)

  • Triethylamine (Et3N) or DIPEA (2.0 eq, 2.0 mmol)

  • Acetonitrile (ACN) or Dichloromethane (DCM) (15 mL)

Step-by-Step Procedure:

  • Activation: In a dried 50 mL flask, dissolve 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (287 mg, 1.5 mmol) and HATU (760 mg, 2.0 mmol) in 15 mL of anhydrous ACN.

  • Base Addition: Add Et3N (278 µL, 2.0 mmol) dropwise. Stir the mixture at room temperature for 15 minutes. The solution will turn a distinct yellow/orange color, indicating the formation of the active HOAt ester.

  • Amine Coupling: Add the target primary amine (1.0 mmol) to the activated ester solution. Stir the reaction mixture continuously at room temperature for 16 hours[2].

  • Quenching & Extraction: Dilute the reaction mixture with 30 mL of ethyl acetate. Wash the organic layer sequentially with 1N HCl (15 mL) to remove unreacted amine, saturated aqueous NaHCO3 (15 mL) to remove unreacted acid and HOAt byproducts, and brine (15 mL).

  • Drying & Concentration: Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude amide via flash column chromatography on silica gel (eluent: gradient of Hexanes/Ethyl Acetate, typically 4:6) to afford the pure 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxamide derivative[7].

Quantitative Data: Biological Activity Profiles

The structural versatility of the THQ-8-carboxamide scaffold allows it to be tuned for vastly different biological targets. Table 1 summarizes the quantitative biological activity of key derivatives cited in recent literature.

Table 1: Biological Activity of Key 2-Methyl-1,2,3,4-Tetrahydroquinoline-8-Carboxamide Derivatives

Compound IDAmide R-Group SubstitutionPrimary Biological TargetActivity (IC₅₀ / EC₅₀)Primary Application
J12 [2](E)-3-(methylsulfonyl)allylCHIKV nsP2 ProteaseEC₅₀ = 1.5 µM (Viral)Broad-spectrum Antiviral
J13 (4-Methyl variant)[3](E)-3-(methylsulfonyl)allylCHIKV nsP2 ProteaseIC₅₀ = 0.11 µM (Enzyme)Broad-spectrum Antiviral
Compound 3 [7]4-(Trifluoromethyl)phenylB-Cell TI-1 Ab Production10-fold B-cell selectivityImmunosuppressant
Compound 10 [7]4-(Trifluoromethyl)phenylB-Cell TI-1 Ab ProductionHighly ActiveImmunosuppressant

Note: The stereochemistry of the methyl group significantly impacts binding affinity. For instance, chiral HPLC separation of racemic mixtures (e.g., using a C-Amylose column) is strictly required during late-stage drug development to isolate the eutomer[2].

References

  • Metibemu DS, Adeyinka OS, Falode J, et al. "Inhibitor of the non-structural protein 2 protease shows promising efficacy in mouse models of chikungunya." European Journal of Medicinal Chemistry. 2024; 278: 116808. Available at:[Link]

  • Papageorgiou C, von Matt A, Joergensen J, et al. "Aromatic quinolinecarboxamides as selective, orally active antibody production inhibitors for prevention of acute xenograft rejection." Journal of Medicinal Chemistry. 2001; 44(12): 1986-1992. Available at:[Link]

  • Sridharan V, Suryavanshi PA, Menéndez JC. "Advances in the chemistry of tetrahydroquinolines." Chemical Reviews. 2011; 111(11): 7157-7259. (Referenced conceptually for THQ privilege). Available at:[Link]

  • Merten EM, Sears JD, Leisner TM, et al. "Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach." Proceedings of the National Academy of Sciences. 2024; 121(24): e2409166121. Available at:[Link]

Sources

Application

Application Note: Cell Culture and Biochemical Assay Protocols for Evaluating nsP2 Protease Inhibitors Synthesized via 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

Introduction & Mechanistic Grounding In contemporary medicinal chemistry, 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid serves as a highly privileged structural scaffold. Originally identified as a structural an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

In contemporary medicinal chemistry, 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid serves as a highly privileged structural scaffold. Originally identified as a structural analog to the natural antibiotic Helquinoline (isolated from Janibacter limosus)[1][2], its unique bicyclic architecture—a six-membered aromatic ring fused to a five-membered saturated ring—has recently been repurposed for antiviral drug discovery.

Specifically, this carboxylic acid is utilized as a critical building block in the synthesis of covalent inhibitors (such as compound J12) targeting the non-structural protein 2 (nsP2) protease of the Chikungunya virus (CHIKV)[3][4]. The nsP2 protease is a papain-like cysteine protease responsible for cleaving the viral polyprotein, an essential step for viral replication[5][6].

The Causality of the Scaffold: Why utilize 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid? The tetrahydroquinoline core provides optimal steric bulk and lipophilicity, which precisely orients electrophilic "warheads" (e.g., vinyl sulfones) toward the catalytic cysteine (C478) of the nsP2 active site[3][5]. This precise spatial arrangement maximizes the second-order inactivation rate ( kinact​/KI​ ), ensuring rapid, irreversible target engagement while minimizing off-target host cell toxicity[5].

To properly evaluate compounds derived from this precursor, researchers must employ a two-tiered, self-validating assay system: a cell-free biochemical assay to confirm direct target engagement, followed by a cell culture assay to validate membrane permeability, antiviral efficacy, and host-cell viability.

Experimental Workflow Visualization

The following diagram illustrates the critical path from chemical synthesis using the tetrahydroquinoline core to biological validation.

Workflow Syn 1. Chemical Synthesis (2-Methyl-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid core) Biochem 2. Cell-Free FRET Assay (nsP2 Protease IC50) Syn->Biochem Target Engagement Cell 3. Cell Culture Assay (CHIKV EC50 & Host CC50) Biochem->Cell In Vitro Validation Hit 4. Lead Candidate Selection (High Selectivity Index) Cell->Hit Therapeutic Window

Workflow from tetrahydroquinoline synthesis to nsP2 protease cell culture assays.

Protocol 1: Cell-Free FRET-Based nsP2 Protease Inhibition Assay

Before advancing to cell culture, derivatives of 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid must be validated for direct biochemical inhibition of the nsP2 protease[4]. This assay utilizes a custom internally quenched fluorogenic peptide substrate: QSY21-QLEDRAGAGIIETPRGL(Cy5)-NH2[4]. Cleavage of this substrate by nsP2 separates the Cy5 fluorophore from the QSY21 quencher, generating a measurable fluorescent signal[4][5].

Mechanistic Assay Considerations
  • Redox Environment: The assay buffer utilizes 2 mM Dithiothreitol (DTT)[4]. While DTT is strictly required to maintain the catalytic cysteine (C478) in a reduced, nucleophilic state, its concentration must be carefully controlled. Excessive DTT can prematurely quench the electrophilic vinyl sulfone warheads of the synthesized inhibitors, leading to false negatives.

  • Self-Validation (Z'-factor): To ensure trustworthiness, the assay must include a known covalent modifier (e.g., 1 mM Iodoacetamide) as a positive control for inhibition, and a DMSO vehicle as a negative control[5]. An assay Z'-factor > 0.5 is required to validate the run.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM HEPES, 150 mM NaCl, and 2 mM DTT, adjusted to pH 7.16[4].

  • Enzyme/Inhibitor Pre-incubation: In a half-area black 96-well plate (e.g., Corning), add 10 µL of recombinant CHIKV nsP2 protease (final concentration ~100 nM) and 10 µL of the tetrahydroquinoline-derived inhibitor (serially diluted from 1000 nM to 7.8 nM in DMSO/buffer)[4].

  • Target Engagement: Incubate the enzyme-inhibitor mixture at 25°C for exactly 1 hour. Note: Because these are covalent inhibitors, pre-incubation time directly impacts the apparent IC50​ due to time-dependent inhibition kinetics[4][5].

  • Reaction Initiation: Add 20 µL of the FRET substrate (final concentration 12.5 µM) to each well to initiate the reaction[4].

  • Kinetic Readout: Monitor fluorescence immediately using a multimode plate reader (Excitation for Cy5: ~640 nm; Emission: ~670 nm) over 60 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50​ using a four-parameter Hill equation[5].

Protocol 2: Cell-Based Antiviral Efficacy and Cytotoxicity Assay

Once biochemical target engagement is confirmed, the compound is advanced to cell culture. A reliable cell culture protocol must be a self-validating system: it must explicitly distinguish between true antiviral activity (inhibition of viral replication) and non-specific host cell toxicity.

If a compound simply kills the host cell, viral replication will naturally drop, creating a dangerous false positive. Therefore, the 50% Effective Concentration ( EC50​ ) must be measured in parallel with the 50% Cytotoxic Concentration ( CC50​ ) to calculate the Selectivity Index ( SI=CC50​/EC50​ )[6][7].

Safety Note: Live CHIKV assays must be conducted under BSL-3 containment. Alternatively, CHIKV replicon systems expressing GFP can be utilized safely in BSL-2 facilities[8][9].

Step-by-Step Methodology
  • Cell Seeding: Seed BHK-21 or Vero cells into 96-well clear-bottom plates at a density of 1×104 cells/well in DMEM supplemented with 2% Fetal Bovine Serum (FBS)[6][8]. Incubate overnight at 37°C in a 5% CO2​ atmosphere.

  • Infection and Treatment: Remove the media and infect the cells with CHIKV (or a CHIKV-GFP replicon) at a Multiplicity of Infection (MOI) of 0.1[8]. Immediately add the test compounds (e.g., J12) serially diluted in media (final DMSO concentration 0.5%).

  • Incubation: Incubate the plates for 24 to 32 hours[8].

  • Efficacy Readout ( EC50​ ):

    • For GFP Replicons: Quantify the reduction in GFP fluorescence using a high-content imaging system[8].

    • For Wild-Type Virus: Extract total RNA from the cell lysate and perform qRT-PCR targeting the CHIKV E1 or nsP2 gene to quantify viral load reduction[8].

  • Parallel Cytotoxicity Readout ( CC50​ ): In a parallel, uninfected plate treated identically with the compounds, add MTT reagent to a final concentration of 0.5 mg/mL[6][9]. Incubate for 2 hours at 37°C. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm to determine host cell viability[6][9].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles for nsP2 inhibitors synthesized using the 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid core (e.g., J12) compared to its 4-methyl structural isomer (J13) and standard controls. A successful lead candidate must demonstrate an SI>10 .

Compound / DerivativeTarget EnzymeBiochemical IC50​ (nM)Cell Culture EC50​ (µM)Cytotoxicity CC50​ (µM)Selectivity Index (SI)
J12 (2-Methyl THQ core)CHIKV nsP2~150 - 300~1.5 - 5.0> 100> 20
J13 (4-Methyl THQ core)CHIKV nsP2108.5~2.0> 100> 50
Iodoacetamide (Control)CHIKV nsP215,000N/A (Toxic)< 10< 1

Data synthesized from established Alphavirus nsP2 inhibitor profiling parameters[3][4][5].

References

  • Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus Hel 1+ - PubMed. nih.gov.
  • 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline. nuph.edu.ua.
  • Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya - PMC. nih.gov.
  • Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach | PNAS. pnas.org.
  • Withaferin A inhibits Chikungunya virus nsP2 protease and shows antiviral activity in the cell culture and mouse model of virus infection | PLOS P
  • Mutations Conferring a Noncytotoxic Phenotype on Chikungunya Virus Replicons Compromise Enzymatic Properties of Nonstructural Protein 2 - ASM Journals. asm.org.

Sources

Method

Application Note: Formulation of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid for Intravenous Administration

Executive Summary The development of an intravenous (IV) formulation for 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (2-MTQ-8-CA) requires a strategic approach to overcome its inherent physicochemical limitati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of an intravenous (IV) formulation for 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (2-MTQ-8-CA) requires a strategic approach to overcome its inherent physicochemical limitations. As an amphoteric compound with a highly reactive saturated heterocyclic core, 2-MTQ-8-CA presents two primary challenges: poor aqueous solubility at physiological pH and a high susceptibility to oxidative aromatization. This application note details a self-validating, step-by-step protocol for formulating a stable, isotonic, and sterile IV solution. By leveraging pH-dependent ionization and rigorous antioxidant controls, this guide provides drug development professionals with a robust framework for early-phase parenteral formulation.

Pre-Formulation Profiling & Physicochemical Rationale

To design a successful IV vehicle, formulation scientists must first decode the causality between the API’s molecular structure and its macroscopic behavior in solution.

Amphoteric Nature and pH-Dependent Solubility

2-MTQ-8-CA is a zwitterionic molecule containing a secondary arylamine within the tetrahydroquinoline ring (estimated pKa ~5.0) and a carboxylic acid moiety (estimated pKa ~4.0–4.5). At its isoelectric point (pI ~4.5), the molecule carries a net-zero charge, resulting in minimal aqueous solubility.

To achieve the concentrations required for IV bolus or infusion, the formulation must exploit pH-dependent solubility principles. By adjusting the solution pH to at least two units above the carboxylic acid's pKa (target pH 7.4–8.0), the acid becomes fully deprotonated (>99% ionized)[1][2]. This converts the API into a highly soluble anionic species, eliminating the need for potentially toxic co-solvents (e.g., high concentrations of PEG 400 or Propylene Glycol) which can cause hemolysis or vascular necrosis[3].

Oxidative Liability of the Tetrahydroquinoline Core

A critical failure point in formulating 1,2,3,4-tetrahydroquinolines is their thermodynamic tendency to undergo oxidative dehydrogenation, converting into their fully aromatic quinoline counterparts[4]. This aromatization is heavily catalyzed by trace transition metals, dissolved oxygen, and light exposure.

Causality-Driven Mitigation: To prevent the formation of the 2-methylquinoline-8-carboxylic acid impurity, the formulation ecosystem must be strictly controlled:

  • Chemical Chelation: The addition of Disodium EDTA sequesters trace metals that act as oxidative catalysts.

  • Physical Displacement: Rigorous sparging of the aqueous vehicle with Argon gas displaces dissolved oxygen (DO) prior to API introduction.

  • Photolytic Protection: The use of amber Type I glass vials prevents UV-catalyzed radical initiation.

Formulation Strategy & Workflow

FormulationWorkflow A API: 2-MTQ-8-CA (Amphoteric, Oxidation-Prone) B Aqueous Vehicle Prep (WFI, 10 mM Phosphate, EDTA) A->B C Deoxygenation (Argon Sparging for 30 min) B->C Prevent oxidative aromatization D API Dissolution & pH Titration (Adjust to pH 7.4 - 8.0 with NaOH) C->D E Tonicity Adjustment (Add NaCl to 290 mOsm/kg) D->E Ensure solubility via ionization F Sterile Filtration (0.22 µm PES Membrane) E->F G Aseptic Fill & Finish (Amber Vials, N2 Headspace) F->G Maintain sterility & stability

Process workflow for the formulation and aseptic fill-finish of 2-MTQ-8-CA.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; in-process checks (pH and osmometry) dictate the progression of the workflow to ensure the final product meets physiological requirements.

Materials & Equipment
  • API: 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (>99% purity).

  • Excipients: Sodium Phosphate (Dibasic/Monobasic), Disodium EDTA, Sodium Chloride (NaCl), 1N Sodium Hydroxide (NaOH).

  • Solvent: Water for Injection (WFI).

  • Equipment: Class 100 (ISO 5) Laminar Flow Hood, Calibrated pH meter, Freezing-point osmometer, 0.22 µm Polyethersulfone (PES) sterile filters, Argon/Nitrogen gas lines.

Phase 1: Vehicle Preparation & Deoxygenation
  • In a depyrogenated compounding vessel, add 80% of the final target volume of WFI.

  • Dissolve the Sodium Phosphate salts to achieve a low-capacity 10 mM buffer . Rationale: Low buffer capacity prevents injection-site pain by allowing the blood to rapidly neutralize the infusate[3].

  • Add Disodium EDTA to a final concentration of 0.05% w/v to chelate oxidative catalysts.

  • Sparge the vehicle with high-purity Argon gas for a minimum of 30 minutes until dissolved oxygen (DO) levels fall below 1 ppm.

Phase 2: API Dissolution & pH Titration
  • Under a continuous Argon blanket, slowly transfer the 2-MTQ-8-CA API into the vortex of the stirring vehicle.

  • The initial suspension will be acidic and turbid. Titrate the solution dropwise with 1N NaOH (prepared in degassed WFI) while continuously monitoring the pH.

  • Stop titration when the pH stabilizes between 7.4 and 8.0 . Maintain stirring until the API is completely dissolved, yielding a clear, pale solution.

Phase 3: Tonicity Adjustment
  • Withdraw a 1 mL aliquot and measure the baseline osmolality using a freezing-point osmometer.

  • Gradually add NaCl to the bulk solution until the osmolality reaches 290 ± 10 mOsm/kg to ensure isotonicity with human plasma, preventing red blood cell hemolysis.

  • QS (quantum satis) to the final target volume using degassed WFI.

Phase 4: Sterile Filtration & Aseptic Fill
  • Transfer the compounded solution to an ISO 5 environment.

  • Filter the solution through a sterile 0.22 µm PES membrane . Rationale: PES is selected over Nylon or Cellulose Acetate due to its exceptionally low API-binding characteristics and high flow rates.

  • Aseptically fill the filtrate into depyrogenated Type I amber glass vials.

  • Purge the vial headspace with Nitrogen gas before sealing with sterile elastomeric stoppers and aluminum crimps.

Quality Control & Stability Testing

To validate the integrity of the formulation, a rigorous Quality Control (QC) matrix must be executed. The primary stability-indicating assay must be capable of resolving the parent tetrahydroquinoline from its oxidized quinoline degradant.

QCWorkflow A Finished IV Formulation B HPLC-UV/MS Assay (Quantify API & Quinoline Impurity) A->B C Physicochemical Tests (Osmolality, pH, Particulates) A->C D Microbiological Tests (Sterility, Endotoxin LAL) A->D E Stability Release (ICH Q1A Guidelines) B->E C->E D->E

Quality control and stability testing matrix for the IV formulation.

Target Product Profile (TPP) and Acceptance Criteria
ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Appearance Visual InspectionClear, colorless to pale yellow, free of visible particulatesConfirms complete API ionization and absence of physical precipitation.
pH Potentiometry7.4 – 8.0Maintains API solubility and ensures physiological compatibility[3].
Osmolality Freezing Point Depression280 – 310 mOsm/kgIsotonicity prevents osmotic shock, hemolysis, or crenation of erythrocytes.
Assay (API) HPLC-UV95.0% – 105.0% of label claimVerifies accurate API concentration and dosing uniformity.
Impurities HPLC-MS≤ 0.5% (specifically targeting 2-methylquinoline-8-carboxylic acid)Strictly controls the primary oxidative degradation pathway[4].
Endotoxin LAL Assay< 0.25 EU/mLPrevents severe pyrogenic/febrile reactions upon systemic administration.
Sterility Membrane FiltrationNo microbial growth after 14 daysMandatory regulatory requirement for all parenteral formulations.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid . As a highly valuable scaffold in drug discovery—notably serving as a critical precursor for viral prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid . As a highly valuable scaffold in drug discovery—notably serving as a critical precursor for viral protease inhibitors (such as those targeting Chikungunya)[1]—optimizing its synthesis is paramount.

The primary challenge in synthesizing this molecule lies in the regioselective reduction of its precursor, 2-methylquinoline-8-carboxylic acid. The electron-withdrawing nature of the 8-carboxylic acid group, combined with the steric hindrance of the 2-methyl group, often leads to undesirable isomer mixtures or incomplete reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your yield and purity.

Process Workflow Overview

SynthesisWorkflow A 2-Aminobenzoic Acid + Crotonaldehyde B 2-Methylquinoline- 8-carboxylic acid A->B Doebner-Miller Condensation C Target: 1,2,3,4-THQ Derivative B->C Regioselective Reduction D Byproduct: 5,6,7,8-THQ Isomer B->D Non-selective Hydrogenation

Synthetic workflow and regioselectivity divergence for THQ derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my reduction of 2-methylquinoline-8-carboxylic acid yielding a mixture of isomers, and how can I favor the 1,2,3,4-THQ core? Mechanistic Causality: The reduction of the quinoline bicyclic system can occur on either the pyridine ring (yielding 1,2,3,4-THQ) or the benzene ring (yielding 5,6,7,8-THQ). Traditional catalytic hydrogenation using Platinum Oxide ( PtO2​ ) in Trifluoroacetic Acid (TFA) struggles with regioselectivity here. Literature demonstrates that reducing quinoline-8-carboxylic acid esters under these conditions yields significant amounts of the 5,6,7,8-isomer (up to 36%) alongside the desired 1,2,3,4-isomer (28%)[2]. Solution: To bypass this regioselectivity bottleneck, abandon harsh acidic hydrogenation in favor of chemoselective hydride transfer. Utilizing TiO2​ -supported gold nanoparticles ( Au/TiO2​ ) with phenyldimethylsilane and ethanol provides exclusive reduction of the pyridine ring without affecting the benzene ring or the sensitive carboxylic acid group[3]. Alternatively, a boronic acid-catalyzed tandem reduction using Hantzsch ester acts as a highly selective hydrogen-bond donor system that exclusively targets the nitrogen-containing ring[4].

Q2: How do I control the enantioselectivity of the C2-methyl group during the reduction? Mechanistic Causality: The reduction of the planar quinoline core generates a new stereocenter at the C2 position. Standard achiral reduction methods will inevitably yield a racemic mixture of (R)

  • and (S) -enantiomers. Solution: Depending on your infrastructure, you can employ one of two validated approaches:
  • Post-Synthesis Resolution: The racemic acid can be resolved via chiral High-Performance Liquid Chromatography (HPLC). Studies on similar methylated THQ carboxylic acids utilize a C-Amylose column (5 μM, 25 cm x 10 mm) with an isocratic elution of 85% hexanes and 15% ethanol to cleanly separate the (R) and (S) enantiomers[1].

  • Asymmetric Catalysis: Implement a one-pot biomimetic cascade reduction. By combining a chiral phosphoric acid catalyst with a regenerable NAD(P)H model (e.g., phenanthridine) and ruthenium metal, the hydride attack is directed stereoselectively, achieving up to 99% enantiomeric excess (ee)[5].

Q3: During scale-up, my hydrogenation stalls before completion. What causes this catalyst poisoning? Mechanistic Causality: Incomplete reactions during scale-up are rarely due to the intrinsic kinetics of the molecule. Instead, they are typically caused by trace impurities (unreacted starting materials or sulfurous byproducts from prior steps) poisoning the active sites of the noble metal catalyst, or by inadequate hydrogen mass transfer across the gas-liquid-solid interface[6]. Solution: Ensure the starting quinoline is rigorously purified via a silica plug prior to reduction. For standard catalytic hydrogenation, strictly maintain the hydrogen pressure within the optimal range of 8 to 12 atmospheres and hold the reaction temperature steady between 60°C and 70°C[6].

Quantitative Data: Comparison of Reduction Systems

To aid in selecting the appropriate reduction strategy, compare the field-validated systems below:

Reducing System / CatalystRegioselectivity (1,2,3,4-THQ vs. 5,6,7,8-THQ)Functional Group Tolerance (8-COOH)Primary AdvantageRef
PtO2​ / H2​ / TFA Poor (Produces near 1:1 mixtures)Moderate (Risk of decarboxylation)Traditional, low cost[2]
Au/TiO2​ / PhMe2​SiH / EtOH Excellent (>95% 1,2,3,4-THQ)High (Carboxylic acids remain intact)Solvent-free, highly chemoselective[3]
Hantzsch Ester / PhB(OH)2​ Excellent (Selective for N-heterocycle)High (Mild conditions)Metal-free, step-economical[4]
Chiral Phosphoric Acid / Ru / H2​ Excellent (Enantioselective)HighYields chiral products directly[5]

Troubleshooting Guide: Common Failure Modes

TroubleshootingTree Start Issue: Low Yield of Target THQ Q1 Is starting material fully consumed? Start->Q1 No1 Check Catalyst Activity (Poisoning or Low Pressure) Q1->No1 No Yes1 Are there multiple product spots? Q1->Yes1 Yes Sol1 Purify starting material; Increase H2 to 8-12 atm No1->Sol1 Regio Regioselectivity Issue (5,6,7,8-THQ formed) Yes1->Regio Isomers detected Decarb Decarboxylation or Over-reduction Yes1->Decarb Loss of -COOH Sol2 Switch to Au/TiO2 or Boronic Acid catalysis Regio->Sol2 Sol3 Lower temperature; Avoid harsh acids (TFA) Decarb->Sol3

Decision tree for troubleshooting low synthesis yields of THQ derivatives.

Standard Operating Procedure (SOP): Regioselective Hydrosilylation

To circumvent the regioselectivity issues inherent to PtO2​ hydrogenation, we recommend the following self-validating protocol utilizing Au/TiO2​ catalyzed hydrosilylation[3]. This method structurally guarantees the reduction of the pyridine ring by utilizing a specific hydride/proton donor pair.

Objective: Achieve >90% yield of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid without cross-contamination from the 5,6,7,8-THQ isomer.

Step-by-Step Methodology:

  • Preparation: In a dry, heavy-walled reaction tube, charge 2-methylquinoline-8-carboxylic acid (1.0 mmol) and TiO2​ -supported gold nanoparticles ( Au/TiO2​ , 1 mol% Au).

  • Reagent Addition: Add phenyldimethylsilane ( PhMe2​SiH , 4.0 mmol) and absolute ethanol (4.0 mmol).

    • Causality Checkpoint: Ethanol acts as the precise proton donor for the C3 and nitrogen positions, while the silane delivers hydrides exclusively to the C2 and C4 positions. This dual-source mechanism prevents the over-reduction of the benzene ring[3].

  • Reaction Execution: Seal the tube under a nitrogen atmosphere to prevent the oxidation of the silane. Heat the mixture to 70 °C under solvent-free conditions.

  • In-Process Monitoring: Stir continuously and monitor the reaction via TLC (Hexanes/Ethyl Acetate). The reaction is self-validating; the disappearance of the highly UV-active starting material typically occurs within 4–8 hours.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute the crude mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the Au/TiO2​ catalyst. Note: The solid catalyst can be washed with ethanol, dried, and recycled for future batches without significant loss of activity.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure 1,2,3,4-tetrahydroquinoline derivative.

References

  • Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines Source: The Journal of Organic Chemistry - ACS Publications URL:2

  • Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya Source: PMC (NIH) URL:1

  • Enantioselective Synthesis of Tetrahydroquinolines via One-pot Cascade Biomimetic Reduction Source: Dalian Institute of Chemical Physics (DICP) URL:5

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid Source: Organic Chemistry Portal URL:4

  • Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine Source: Benchchem URL:6

  • Reduction of quinolines to 1,2,3,4-tetrahydroquinolines with hydrosilanes/ethanol catalyzed by TiO2-supported gold nanoparticles under solvent free conditions Source: ResearchGate URL:3

Sources

Optimization

Technical Support Center: Solubilizing 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in DMSO

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of complex heterocyclic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of complex heterocyclic compounds. 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid—a structural analogue of the natural antibiotic Helquinoline[1][2]—presents a notoriously difficult solvation challenge. Because it contains both a secondary amine within its tetrahydroquinoline ring and a carboxylic acid at the 8-position[3], this molecule predominantly exists as a zwitterion.

This guide is designed to bypass generic advice and provide you with field-proven, mechanistically grounded protocols to overcome these specific solubility hurdles.

Diagnostic Overview: The Causality of Insolubility

Why does this compound resist dissolution in Dimethyl Sulfoxide (DMSO)?

DMSO is a highly polar aprotic solvent, excellent at accepting hydrogen bonds but incapable of donating them. While computational models demonstrate that DMSO can coordinate and stabilize zwitterionic forms via specific interactions with the NH3+​ and oxoanion groups[4][5], the macroscopic reality is dictated by thermodynamics. The intermolecular ionic bonds (crystal lattice energy) of the zwitterion often outcompete the solvation energy provided by pure DMSO at room temperature.

To achieve complete dissolution, we must disrupt this ionic lattice. By shifting the apparent pH of the organic solution, we force the molecule out of its zwitterionic state into a singly charged species, which drastically reduces intermolecular forces and enhances DMSO solvation[6].

Mechanism Zwit Zwitterionic State (High Lattice Energy) Insoluble in DMSO Cat Cationic State (Protonated Carboxylate) Soluble in DMSO Zwit->Cat Add Acid (TFA) pH < pKa1 An Anionic State (Deprotonated Amine) Soluble in DMSO Zwit->An Add Base (DIPEA) pH > pKa2

Mechanism of zwitterion disruption via pH adjustment to enhance solubility.

Troubleshooting Workflow

Workflow A Solubility Issue: Turbid DMSO Suspension B Step 1: Sonication & Thermal Agitation (40°C) A->B Initial attempt C Step 2: pH Adjustment (Add 0.1% TFA or DIPEA) B->C Remains insoluble Success Fully Solubilized Ready for Assay B->Success Dissolves D Step 3: Co-solvent System (e.g., Pyridine or ZILs) C->D Still insoluble C->Success Zwitterion disrupted D->Success Complex solvated

Workflow for troubleshooting DMSO solubility of zwitterionic compounds.

Experimental Protocols

Trustworthiness Note: These protocols are designed as self-validating systems. If Protocol A fails, the visual transition in Protocol B provides immediate diagnostic feedback on the compound's ionic state.

Protocol A: Controlled Thermal & Mechanical Agitation

Causality : Endothermic dissolution processes benefit from kinetic energy. Mild heat increases the kinetic energy of DMSO molecules, aiding in the penetration of the solvent into the crystal lattice without causing thermal degradation of the tetrahydroquinoline core.

  • Weighing : Accurately weigh the desired amount of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid into a sterile, amber glass vial (to prevent potential photo-oxidation).

  • Solvent Addition : Add anhydrous, cell-culture grade DMSO to achieve a target stock concentration (e.g., 10 mM).

  • Vortexing : Vortex vigorously for 60 seconds.

  • Sonication : Place the vial in an ultrasonic bath maintained at 37°C–40°C for 15 minutes.

  • Self-Validation : Inspect against a light source. If the solution is completely transparent, the lattice energy was low enough to be overcome thermally. If it remains turbid, proceed immediately to Protocol B.

Protocol B: pH-Driven Zwitterion Disruption

Causality : Introducing a volatile acid or base alters the ionization state of the compound. Converting the zwitterion into a purely cationic or anionic species eliminates the strong electrostatic intermolecular interactions preventing solvation[6].

  • Acidic Disruption (Recommended for Analytical/NMR work) : To the turbid suspension from Protocol A, add Trifluoroacetic acid (TFA) in 0.1% v/v increments (up to a maximum of 1.0%). Vortex for 30 seconds after each addition.

  • Basic Disruption (Recommended for Base-Tolerant Syntheses) : Alternatively, add N,N-Diisopropylethylamine (DIPEA) in 0.1% v/v increments.

  • Self-Validation : An immediate clearing of the solution confirms that the insolubility was strictly due to zwitterionic lattice packing.

Data Presentation: Comparison of Solubilization Strategies

StrategyAdditive / ConditionMechanism of ActionExpected OutcomeDownstream Compatibility
Thermal 40°C + SonicationOvercomes kinetic barriers of solvationPartial to full dissolutionHigh: No chemical alteration to the stock.
Acidic 0.1% - 1.0% TFAProtonates carboxylate, forming soluble cationRapid, complete dissolutionModerate: Excellent for NMR/Analytical; May cause toxicity in live cells.
Basic 0.1% - 1.0% DIPEADeprotonates amine, forming soluble anionRapid, complete dissolutionModerate: Ideal for peptide coupling[7]; May affect cellular assays.
Co-solvent Pyridine or ZILsDisrupts H-bonding network / Alternative solvationComplete dissolutionVariable: Pyridine is toxic; ZILs are highly biocompatible[8].

Frequently Asked Questions (FAQs)

Q: My compound dissolved completely in DMSO + 0.1% TFA, but when I diluted it into my aqueous cell culture media, it immediately crashed out. Why? A: This is a classic "solvent shift" precipitation. When you dilute the acidic DMSO stock into a buffered aqueous medium (typically pH 7.4), the buffer neutralizes the TFA. The molecule rapidly reverts to its zwitterionic form at physiological pH and precipitates because its aqueous solubility is exceeded. Solution: Keep the final DMSO concentration in the assay below 1% and perform serial dilutions directly into the pre-warmed assay buffer with rapid vortexing to maintain a supersaturated, metastable state.

Q: I am attempting a peptide coupling reaction with this carboxylic acid, but it won't dissolve in standard DMF or DMSO. What are my options? A: For synthetic applications where the carboxylic acid acts as a reactant, zwitterionic insolubility is a known hurdle. As validated in advanced synthesis troubleshooting, adding organic bases like pyridine can act as a "magical solvent" for these brick-dust-like organic rocks[7]. Alternatively, pre-mixing the compound with your coupling agent (e.g., HATU) and a trialkylamine base for 30 minutes prior to adding the amine partner can solubilize the intermediate in situ[7].

Q: Are there alternatives to DMSO if my downstream cellular assay is highly sensitive to DMSO toxicity? A: Yes. Recent advancements in life sciences have introduced Zwitterionic Liquids (ZILs) as highly biocompatible alternatives to DMSO[8]. ZILs possess histidine-like modules that remain liquid at room temperature and have shown superior performance in solubilizing hydrophobic and zwitterionic drugs without the membrane-permeabilizing toxicity associated with DMSO[8].

References

  • PubChemLite - 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Source: Université du Luxembourg URL:[Link]

  • Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus Hel 1+ Source: PubMed (NIH) URL:[Link]

  • The synthesis of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline- and 6-R-4-R'-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline Source: Journal of Organic and Pharmaceutical Chemistry URL:[Link]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules Source: PubMed Central (NIH) URL:[Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Source: ResearchGate URL:[Link]

  • Reaction intermediate being poorly soluble - any workarounds? Source: Reddit (r/Chempros) URL:[Link]

  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences Source: Communications Chemistry (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution &amp; Purification of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges of resolving 2-methyl-1,2,3,4-tetrahydroquinoline-8-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges of resolving 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Because this molecule possesses both a basic secondary amine (N1) and an acidic carboxylic acid (C8), it exists predominantly as a zwitterion in neutral conditions. This amphoteric nature heavily influences solubility, crystallization kinetics, and chromatographic behavior. The workflows below are designed as self-validating systems to ensure high enantiomeric excess (ee) and yield.

Resolution Strategy & Decision Matrix

G Racemate Racemic 2-Methyl-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid Classical Diastereomeric Salt Crystallization Racemate->Classical Chiral Acids/Bases ChiralChrom Chiral HPLC / SFC Separation Racemate->ChiralChrom C-Amylose Column Kinetic Acylative Kinetic Resolution Racemate->Kinetic Chiral Acyl Chlorides Salt Diastereomeric Salts (e.g., with (L)-DMTA) Classical->Salt Enant1 (R)-Enantiomer ChiralChrom->Enant1 Enant2 (S)-Enantiomer ChiralChrom->Enant2 Amide Diastereomeric Amides (Chromatography & Hydrolysis) Kinetic->Amide Cryst Fractional Crystallization & Freeing Salt->Cryst Cryst->Enant1 Cryst->Enant2 Amide->Enant1 Amide->Enant2

Workflow for chiral resolution of 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Diastereomeric Salt Crystallization (Classical Resolution)

Classical resolution is the most scalable approach. While the carboxylic acid handle can be targeted with chiral amines, targeting the secondary amine with tartaric acid derivatives—specifically di-p-methoxybenzoyl-tartaric acid (DMTA)—yields superior thermodynamic phase separation[1].

Step-by-Step Methodology
  • Salt Formation: Dissolve the racemic compound in 2,2,2-trifluoroethanol (TFE) under reflux. TFE is critical here; its strong hydrogen-bond donating capacity disrupts the zwitterionic network of the substrate, preventing premature precipitation[1].

  • Chiral Agent Addition: Add 1.0 equivalent of (L)-DMTA dissolved in TFE dropwise to the refluxing solution[1].

  • Crystallization: Stir for 5 hours, then remove heating. Allow the solution to cool naturally to room temperature over 12–15 hours. The slow cooling gradient is causal to forming high-purity crystalline lattices rather than amorphous aggregates[1].

  • Self-Validation Step: Isolate a 5 mg crystal aliquot. Treat with 1M NaOH, extract with CH2Cl2, and run an analytical chiral HPLC. If ee < 95%, perform a secondary recrystallization in TFE before proceeding to bulk liberation.

  • Liberation: Filter the bulk crystals. Break the salt using an aqueous base (e.g., NaOH), extract the free enantiomer into an organic solvent, and neutralize to recover the purified zwitterion[2].

Troubleshooting & FAQs

Q: My diastereomeric salt is oiling out instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level exceeds the nucleation threshold, often exacerbated by the substrate's zwitterionic nature. If you are using standard solvents like acetone or ethanol, switch to 2,2,2-trifluoroethanol (TFE)[1]. If oiling persists, reduce the concentration by 20% and introduce a seed crystal of the desired diastereomeric salt at 5 °C below the saturation temperature.

Q: How do I recover the opposite enantiomer efficiently? A: The mother liquor will be enriched with the opposite enantiomer. Concentrate the filtrate, liberate the free amino acid using NaOH, and perform a secondary resolution using the opposite chiral resolving agent, (D)-DMTA.

Chiral Chromatography (HPLC/SFC)

For rapid isolation of analytical or semi-preparative quantities, chiral chromatography is unparalleled. Polysaccharide-based stationary phases effectively resolve tetrahydroquinoline derivatives[3].

Step-by-Step Methodology
  • Column Selection: Utilize a C-Amylose column (e.g., 5 μm, 25 cm x 10 mm)[3].

  • Mobile Phase Preparation: Prepare an isocratic mixture of 85% Hexanes and 15% Ethanol[3]. Crucial addition: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase.

  • Self-Validation Step: Inject a 1 μL analytical standard of the racemate. Verify that the resolution factor ( Rs​ ) is > 1.5. The (R) and (S) enantiomers should elute with distinct retention times (typically between 7.5 and 8.5 minutes)[3].

  • Preparative Runs: Scale up injections based on column loading capacity. Monitor via UV detection at 254 nm.

Troubleshooting & FAQs

Q: I am observing severe peak tailing and poor baseline resolution. Why? A: This is a direct consequence of the molecule's amphoteric nature. The free carboxylic acid and secondary amine undergo secondary electrostatic interactions with the silica support of the chiral stationary phase. The addition of 0.1% TFA suppresses the ionization of the carboxylic acid and protonates the amine, neutralizing these deleterious secondary interactions and sharpening the peaks.

Acylative Kinetic Resolution

If classical resolution fails due to specific derivative substitutions, enzymatic or chemical kinetic resolution (KR) is a powerful alternative. Using chiral acyl chlorides allows for the selective acylation of one enantiomer[4].

KR Start Racemic Amine + (S)-Naproxen Cl (0.5 eq, -20°C, CH2Cl2) Reaction Acylation Transition State (Aromatic Stacking) Start->Reaction Fast Fast Reaction (S,S)-Amide Formation Reaction->Fast k_fast Slow Slow Reaction Unreacted (R)-Amine Reaction->Slow k_slow Sep Silica Gel Chromatography Fast->Sep Slow->Sep Hydro Hydrolysis -> (S)-Enantiomer Sep->Hydro

Acylative kinetic resolution pathway showing transition state divergence.

Step-by-Step Methodology
  • Reaction Setup: Dissolve the racemate and an acid scavenger (e.g., Et₃N) in anhydrous CH₂Cl₂.

  • Acylation: Cool the system to -20 °C. Add 0.5 equivalents of (S)-naproxen chloride. The (S,S)-diastereomeric amide forms preferentially due to favorable aromatic stacking in the transition state[4].

  • Self-Validation Step: Monitor the reaction via LC-MS. Quench the reaction exactly at 50% conversion to maximize the selectivity factor ( s -factor).

  • Separation & Hydrolysis: Separate the highly lipophilic (S,S)-amide from the unreacted (R)-amine via standard silica gel chromatography. Hydrolyze the isolated amide to recover the pure (S)-enantiomer[4].

Troubleshooting & FAQs

Q: The enantiomeric excess of my recovered unreacted amine is lower than expected (<80%). A: Your reaction temperature is likely too high. The stereoselectivity of this acylation relies heavily on non-covalent aromatic interactions between the tetrahydroquinoline core and the naproxen fragment[4]. Lowering the temperature to -20 °C or even -78 °C reduces thermal background noise, rigidly locking the transition state and drastically improving the kinetic differentiation between the two enantiomers.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen resolution vector, synthesized from validated field data.

Resolution MethodResolving Agent / Stationary PhaseOptimal Solvent / Mobile PhaseExpected Yield (%)Enantiomeric Excess (ee %)
Classical Crystallization (L)-DMTA2,2,2-Trifluoroethanol (TFE)~93.0>98.7
Classical Crystallization (D)-DMTAAcetone~74.0>99.0 (Post-recryst.)
Chiral HPLC C-Amylose (5 μm)85% Hexanes / 15% EthanolQuantitative>99.0
Acylative KR (S)-Naproxen ChlorideCH₂Cl₂ (at -20 °C)~45.0 (Max 50)>95.0

References

2. CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE Source: DICP (Dalian Institute of Chemical Physics) URL:[Link]

3.[1] Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline Source: Science Exploration Press URL:[Link]

4.[4] Acylative Kinetic Resolution of 6-Substituted 2-Methyl-1,2,3,4-tetrahydroquinolines with (S)-Naproxen Chloride Source: AIP Publishing URL:[Link]

5.[3] Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya Source: NIH (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Executive Summary & Mechanistic Context 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (C₁₁H₁₃NO₂) is a critical synthetic intermediate and structural motif in drug development 1. However, tetrahydroquinolines (T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (C₁₁H₁₃NO₂) is a critical synthetic intermediate and structural motif in drug development 1. However, tetrahydroquinolines (THQs) are notoriously unstable under ambient conditions. Because of their electron-rich secondary amine and adjacent benzylic positions, THQs act as potent inhibitors of radical chain oxidation—meaning they readily sacrifice themselves to autoxidation 2.

When exposed to oxygen, light, or trace transition metals, the molecule undergoes a radical-mediated cascade, forming dihydroquinoline (imine) intermediates before fully rearomatizing into 2-methylquinoline-8-carboxylic acid 3. Preventing this degradation requires a rigorous, causality-driven approach to storage.

Autoxidation Pathway Visualization

Autoxidation A 2-Methyl-1,2,3,4-THQ-8-COOH (Intact API) B N- or C-Centered Radical (Initiation) A->B Autoxidation C Dihydroquinoline (Imine Intermediate) B->C Radical Propagation (-e-, -H+) D 2-Methylquinoline-8-COOH (Aromatized Degradant) C->D Rearomatization O2 Initiators: O2 / Light / Trace Metals O2->A Catalyzes H-abstraction

Autoxidation pathway of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Quantitative Stability Data

The following table summarizes the expected purity retention of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid under various storage conditions, demonstrating the critical need for inert environments.

Storage ConditionAtmosphereContainer Type6-Month Purity (%)12-Month Purity (%)
25°C (Benchtop)AirClear Glass< 60.0%< 30.0%
4°C (Fridge)AirAmber Glass85.5%72.1%
-20°C (Freezer)ArgonAmber Glass98.2%95.4%
-80°C (Ultra-low)Argon + VacuumPTFE / Mylar> 99.5%> 99.0%

Note: Data reflects typical degradation kinetics for polysubstituted tetrahydroquinolines.

Frequently Asked Questions (FAQs)

Q: My batch of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid turned from off-white to yellow/brown. What happened? A: This color shift is the primary macroscopic indicator of oxidative rearomatization. The degradation products—specifically the conjugated imines and fully aromatized quinoline derivatives—absorb light in the visible spectrum, unlike the intact THQ core 4.

Q: Can I store this compound in a DMSO or Methanol stock solution for convenience? A: It is highly discouraged. Solvents drastically increase molecular mobility and act as vectors for dissolved oxygen, accelerating the autoxidation rate. If solution storage is absolutely mandatory, the solvent must be rigorously degassed (e.g., via freeze-pump-thaw cycling), treated with an amine-oxidation inhibitor such as methimazole or BHT [[5]](), and stored at -80°C.

Q: Does the carboxylic acid group at position 8 affect the molecule's stability? A: Yes, but it does not confer immunity. While the -COOH group can participate in intramolecular hydrogen bonding with the secondary amine (NH), potentially altering the local electron density, the benzylic C4 and C2 positions remain highly susceptible to radical attack and subsequent aromatization 3.

Troubleshooting Guide

Issue: Rapid degradation (color change/purity drop) observed even when stored in a sealed vial at 4°C.

  • Root Cause: Trace transition metals (e.g., Fe³⁺, Cu²⁺) present on standard borosilicate glass surfaces or introduced via metal spatulas. These metals catalyze Fenton-like radical generation, initiating the autoxidation chain reaction even in low-oxygen environments.

  • Solution: Transition to acid-washed, silanized amber glass vials or high-purity PTFE containers. Handle the solid exclusively with PTFE-coated spatulas.

Issue: Inconsistent LC-MS purity results between different aliquots of the same batch.

  • Root Cause: Hygroscopicity and localized oxidation. If the bulk container is repeatedly opened in ambient air, moisture and oxygen introduce localized degradation at the surface of the powder bed.

  • Solution: Implement single-use aliquoting. Divide the bulk batch into smaller, single-experiment vials immediately after synthesis or purification to prevent repeated atmospheric exposure.

Self-Validating Protocol: Ultra-Inert Cryogenic Storage

To guarantee scientific integrity, this protocol includes built-in validation steps to ensure the handling process itself does not introduce oxidative damage.

Step 1: Purity Baseline (Self-Validation) Take a 1 mg aliquot of the freshly synthesized 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Analyze via LC-MS to establish a T=0 purity baseline. Specifically, confirm the absence of the [M−4H] aromatized quinoline mass ( m/z 187) against the intact mass ( m/z 191) 1.

Step 2: Trace-Metal Decontamination Submerge amber glass storage vials in 1M HNO₃ for 24 hours, rinse thoroughly with LC-MS grade water, and bake at 150°C. Causality: This strips trace transition metals from the glass matrix, preventing metal-catalyzed radical initiation.

Step 3: Lyophilization Dissolve the bulk API in a minimal volume of degassed acetonitrile/water and lyophilize for 48 hours to yield a fine, dry powder. Causality: Residual solvents act as micro-reservoirs for dissolved oxygen and increase molecular mobility. Complete desiccation is mandatory.

Step 4: Inert Atmosphere Packaging Transfer the lyophilized powder into a nitrogen-filled glovebox (O₂ < 1 ppm). Aliquot the powder into the acid-washed amber vials using a PTFE-coated spatula. Cap the vials with PTFE-lined septa.

Step 5: Double-Sealing & Scavenging Place the sealed vials inside aluminized Mylar bags. Add a silica desiccant packet and an iron-based oxygen scavenger to each bag, then vacuum seal. Causality: Mylar blocks UV/Vis light (preventing photo-excitation), while the scavenger eliminates any residual oxygen that permeates the septum.

Step 6: Cryogenic Storage & Final Validation Store the sealed bags in a -80°C ultra-low temperature freezer. Causality: At -80°C, the thermal kinetic energy is insufficient to overcome the activation barrier for radical propagation. After 24 hours, pull one "dummy" vial and repeat the LC-MS analysis from Step 1 to validate that the packaging process was completely inert.

References

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PMC.[Link]

  • Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. ResearchGate.[Link]

  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. PMC.[Link]

  • Inhibition of amine oxidation.
  • 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. PubChemLite.[Link]

Sources

Troubleshooting

Resolving NMR peak overlap in 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid spectra

Welcome to the Advanced Analytical Support Center. This portal is dedicated to troubleshooting complex Nuclear Magnetic Resonance (NMR) spectral anomalies encountered during the structural characterization of 2-Methyl-1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This portal is dedicated to troubleshooting complex Nuclear Magnetic Resonance (NMR) spectral anomalies encountered during the structural characterization of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its structural analogs.

Due to the unique stereochemical and dynamic properties of the tetrahydroquinoline core, researchers frequently encounter severe spectral overlap and peak broadening. This guide synthesizes field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to help you achieve unambiguous structural assignment.

Diagnostic Workflow

Before adjusting spectrometer parameters, it is critical to identify the physical root cause of the spectral ambiguity. The diagnostic flowchart below outlines the decision matrix for resolving overlapping or broadened signals in tetrahydroquinoline derivatives.

NMR_Workflow A 2-Me-THQ-8-COOH NMR Spectrum B Severe Aliphatic Overlap (C2/C3/C4 protons) A->B C Broadened Signals (N-H, Aromatics) A->C D Pure Shift NMR (PSYCHE) B->D Remove homonuclear J-coupling E 2D Experiments (HSQC / HMBC) B->E Disperse via 13C chemical shift F Variable Temp (VT) NMR C->F Overcome conformational exchange G H-Bond Disruption (DMSO-d6 titration) C->G Break 8-COOH to N-H bonding

Diagnostic workflow for resolving NMR spectral overlap in 2-Me-THQ-8-COOH.

Knowledge Base & Troubleshooting FAQ

Q1: Why does the aliphatic region (1.5 – 3.5 ppm) appear as an unresolvable, continuous multiplet?

The Causality: The C2 carbon of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a chiral center. The presence of this stereocenter breaks the symmetry of the saturated ring, rendering the two protons on C3, as well as the two protons on C4, diastereotopic. Because they exist in different spatial environments (axial vs. equatorial relative to the C2-methyl group), they possess distinct chemical shifts. Consequently, the spectrum exhibits severe overlap driven by complex geminal ( 2J ) and vicinal ( 3J ) homonuclear scalar couplings between the C2, C3, and C4 protons.

The Solution: To resolve this, we recommend utilizing Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) sequence. Pure shift NMR collapses complex multiplets into singlets by suppressing homonuclear scalar couplings ( JHH​ )[1]. PSYCHE is highly tolerant of the strong couplings typical in crowded aliphatic regions and provides superior spectral purity, effectively reducing the overlapping multiplets into easily assignable individual singlets[2].

Q2: The N1-H and aromatic signals (C5, C6, C7) are extremely broad at room temperature (298 K). Is my compound degrading?

The Causality: Broadening in this specific molecule is rarely due to degradation; rather, it is a hallmark of intermediate conformational exchange on the NMR timescale[3]. The tetrahydroquinoline ring undergoes continuous half-chair ring flipping. Furthermore, the C8-carboxylic acid is positioned ortho to the N1-amine, facilitating a strong intramolecular hydrogen bond. This H-bond restricts the rotation of the carboxyl group and stabilizes specific rotamers. When the rate of this conformational exchange matches the NMR observation timescale, the signals broaden into undefined humps.

The Solution: Execute a Variable Temperature (VT) NMR experiment. By heating the sample, you increase the kinetic energy of the system, pushing the molecular dynamics into the "fast exchange" regime[4]. In fast exchange, the NMR spectrometer records a time-averaged conformation, which sharpens the peaks and restores the expected J -coupling multiplicity[5]. Alternatively, switching the solvent to a strong hydrogen-bond acceptor like DMSO- d6​ can disrupt the intramolecular H-bond, altering the exchange kinetics and sharpening the spectrum.

Quantitative Data Summary

The table below outlines the expected chemical shift ranges, the physical origin of spectral challenges, and the targeted resolution strategies for each structural region of the molecule.

Structural RegionExpected Shift Range (ppm)Standard MultiplicityPrimary Analytical ChallengeResolution Strategy
C2-CH 3​ 1.10 - 1.30Doublet (d)Overlap with lipophilic impuritiesPSYCHE (collapses to singlet)
C3-H 2​ (ax/eq)1.50 - 2.10Multiplets (m)Diastereotopic overlap (geminal + vicinal J )PSYCHE / 2D HSQC
C4-H 2​ (ax/eq)2.60 - 2.90Multiplets (m)Diastereotopic overlapPSYCHE / 2D HSQC
C2-H 3.30 - 3.60Multiplet (m)Hidden under residual water peakSolvent swap / 1D TOCSY
C5, C6, C7 (Aromatics)6.40 - 7.20d, t, dPeak broadening from intermediate exchangeVT-NMR (Heat to >333 K)
N1-H / C8-COOH 5.00 - 12.00Broad singlets (br s)Extreme broadening due to H-bondingVT-NMR / DMSO- d6​ solvent

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to data analysis unless the validation criteria in the final step are met.

Protocol A: Resolving Aliphatic Overlap via 1D PSYCHE Pure Shift NMR

This protocol removes homonuclear coupling, leaving only chemical shift information[6].

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ or DMSO- d6​ . Filter the sample to remove particulates that could distort magnetic homogeneity.

  • Standard Calibration: Acquire a standard 1D 1 H NMR spectrum. Carefully calibrate the 90-degree pulse (P1) and optimize the O1 (transmitter frequency) to the center of the aliphatic region (~2.5 ppm).

  • Sequence Setup: Load the PSYCHE pulse sequence. Set the chirp pulse duration to 15–30 ms and the sweep width to approximately 10 kHz to ensure broadband decoupling[2].

  • Chunking Optimization: Set the data chunk duration (typically 15–20 ms). Note: Shorter chunks improve spectral purity but decrease signal-to-noise ratio (SNR)[7].

  • Acquisition & Validation: Execute the experiment. Self-Validation Metric: Inspect the C2-methyl group signal (~1.2 ppm). If the experiment is successful, the standard doublet will have completely collapsed into a single, sharp singlet[1]. If residual splitting remains, recalibrate the 90-degree pulse and re-shim.

Protocol B: Overcoming Conformational Broadening via High-Temperature VT-NMR

This protocol uses thermal energy to push the molecule into the fast-exchange regime[4].

  • Hardware Safety Check: You must use a Class A glass NMR tube (e.g., Wilmad 507 or higher). Standard disposable tubes will warp and fracture at high temperatures. Ensure a high-temperature PEEK or ceramic spinner is used[8][9].

  • Solvent Selection: Prepare the sample in DMSO- d6​ . Its high boiling point (189 °C) allows safe heating up to 373 K without risking tube over-pressurization[4].

  • Incremental Heating: Insert the sample and increase the probe temperature in 10 K increments, starting from 298 K up to 353 K. Allow the sample to thermally equilibrate for 5–10 minutes at each step[3].

  • Re-Tuning: Because the dielectric constant of the solvent changes with temperature, you must re-tune and re-match the probe, as well as re-shim the Z-axis, at every 10 K interval.

  • Acquisition & Validation: Acquire a standard 1D 1 H spectrum at each temperature point. Self-Validation Metric: Monitor the Full Width at Half Maximum (FWHM) of the aromatic signals (6.40 - 7.20 ppm). The protocol is successful when the broad, featureless humps observed at 298 K coalesce and sharpen into highly resolved doublets and triplets at the elevated temperature[5].

References

  • 1. Introduction to Variable Temperature (VT) NMR University of Oxford Chemistry Department[Link]

  • Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis Analytical Chemistry - ACS Publications [Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation Journal of Chemical Education - ACS Publications[Link]

  • Measuring couplings in crowded NMR spectra: pure shift NMR with multiplet analysis Chemical Communications - RSC Publishing [Link]

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies MDPI [Link]

  • Variable-temperature NMR and conformational analysis of oenothein B SciELO[Link]

  • Variable Temperature NMR Experiments University of Oxford Chemistry Department[Link]

  • PSYCHE pure shift NMR: spectral simplification and its applications ResearchGate[Link]

  • Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics PMC - NIH [Link]

Sources

Optimization

Minimizing byproducts in the reduction of 2-methylquinoline-8-carboxylic acid

Welcome to the Technical Support Center. Overview: The Dual-Reactivity Challenge 2-Methylquinoline-8-carboxylic acid presents a unique chemoselectivity challenge for synthetic chemists due to its dual-reactive profile.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center.

Overview: The Dual-Reactivity Challenge

2-Methylquinoline-8-carboxylic acid presents a unique chemoselectivity challenge for synthetic chemists due to its dual-reactive profile. The molecule contains both a reducible carboxylic acid moiety and an electron-deficient, reducible quinoline heterocycle. Depending on your target—either the corresponding alcohol (2-methylquinoline-8-methanol ) or the ring-reduced derivative (2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid )—the choice of reducing agent and reaction conditions will dictate your byproduct profile.

This guide provides mechanistic troubleshooting, causality analysis, and self-validating protocols to help you minimize off-target reactions.

ReactionPathway SM 2-Methylquinoline-8-carboxylic acid Target1 2-Methylquinoline-8-methanol (Target A) SM->Target1 Selective COOH Reduction (Mixed Anhydride/NaBH4) Target2 2-Methyl-1,2,3,4-tetrahydroquinoline- 8-carboxylic acid (Target B) SM->Target2 H2, Pd/C, Acidic Media (Protonated N) Byprod1 Borane-Amine Adduct (Byproduct) SM->Byprod1 BH3-THF (No acidic workup) Byprod2 Over-reduced Tetrahydro-alcohol (Byproduct) SM->Byprod2 Excess LiAlH4 / Heat Byprod3 5,6,7,8-Tetrahydro Isomer (Byproduct) SM->Byprod3 H2, Pd/C, Neutral Media (Unprotonated N) Byprod1->Target1 MeOH/H+ Reflux (Decomplexation)

Logical relationships of reduction pathways and byproduct formation for 2-methylquinoline-8-carboxylic acid.

Section 1: Targeting the Carboxylic Acid (Synthesis of 2-Methylquinoline-8-methanol)

Q: Why does my LC-MS show a +14 Da mass shift when using Borane-THF (BH₃·THF) to reduce the acid? Causality & Mechanism: This mass shift corresponds to the formation of a highly stable borane-amine adduct . The quinoline nitrogen is basic, and because borane is a strong Lewis acid, it rapidly coordinates with the nitrogen lone pair, forming a dative B-N bond prior to or during the reduction of the carboxylate[1]. Standard aqueous workups do not provide enough activation energy to break this bond, leaving the adduct intact as a major impurity. Resolution: To decomplex the borane, you must execute a reactive quench. After the reduction is complete, carefully add methanol and reflux the mixture for 1-2 hours. Methanolysis converts the coordinated borane into volatile trimethyl borate (B(OMe)₃) and hydrogen gas, liberating the free quinoline alcohol.

Q: How do I prevent over-reduction of the quinoline ring when using Lithium Aluminum Hydride (LiAlH₄)? Causality & Mechanism: LiAlH₄ is an aggressive hydride donor. While it rapidly reduces the carboxylic acid, the highly reactive Al-H species can subsequently attack the electron-deficient C=N bond of the quinoline ring, yielding 2-methyl-1,2,3,4-tetrahydroquinoline-8-methanol as an over-reduced byproduct. Resolution: Avoid LiAlH₄ entirely for this substrate. Instead, utilize the Mixed Anhydride/NaBH₄ Protocol (detailed below). This method activates the carboxylic acid into a highly electrophilic mixed anhydride, allowing the use of sodium borohydride (NaBH₄). NaBH₄ is a mild reducing agent that is too weak to reduce the quinoline ring, ensuring 100% chemoselectivity. Alternatively, base-metal catalyzed hydrosilylation can be employed for highly selective, mild carboxylic acid reductions[2].

Protocol A: Chemoselective Mixed Anhydride Reduction

Self-Validating System: This protocol incorporates visual checkpoints to confirm reaction progress without requiring immediate TLC/LC-MS analysis.

  • Substrate Activation: Dissolve 2-methylquinoline-8-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M). Add N-methylmorpholine (NMM, 1.2 eq) and cool the mixture to -5 °C under N₂.

  • Anhydride Formation: Dropwise add ethyl chloroformate (1.1 eq). Visual Validation: A dense white precipitate of NMM·HCl will form immediately. This confirms the successful generation of the mixed anhydride intermediate.

  • Filtration: Stir for 30 minutes, then rapidly filter the mixture through a coarse frit into a pre-cooled flask (0 °C) to remove the salt byproducts.

  • Reduction: To the filtrate, add a concentrated aqueous solution of NaBH₄ (2.0 eq) dropwise. Visual Validation: Vigorous gas evolution (H₂ bubbles) will occur, confirming the active reduction of the anhydride.

  • Workup: Stir for 1 hour at room temperature. Quench with 1M HCl until gas evolution ceases, extract with EtOAc, dry over MgSO₄, and concentrate to yield pure 2-methylquinoline-8-methanol.

Workflow Step1 1. Substrate Activation Add NMM & Ethyl Chloroformate Step2 2. Visual Validation Observe NMM-HCl precipitation Step1->Step2 Step3 3. Filtration Rapidly remove salts at 0°C Step2->Step3 Step4 4. Reduction Add NaBH4 (aq) dropwise Step3->Step4 Step5 5. Visual Validation Observe H2 gas evolution Step4->Step5 Step6 6. Pure Alcohol Product Step5->Step6

Step-by-step workflow for the chemoselective mixed anhydride reduction protocol.

Section 2: Targeting the Quinoline Ring (Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid)

Q: Why am I getting a mixture of 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers during catalytic hydrogenation? Causality & Mechanism: The regioselectivity of quinoline hydrogenation is dictated by the electronic state of the molecule during its interaction with the catalyst surface[3]. In neutral media, both the hetero-ring and the carbocycle compete for hydride addition, leading to poor regioselectivity and the formation of the 5,6,7,8-tetrahydro byproduct. Resolution: Conduct the hydrogenation in an acidic solvent (e.g., glacial acetic acid). Acidic media protonates the quinoline nitrogen, forming a pyridinium ion. This protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the hetero-ring, directing the catalytic reduction exclusively to the 1,2,3,4-positions[3].

Protocol B: Regioselective Ring Hydrogenation

Self-Validating System: Monitored via volumetric gas uptake to prevent over-reduction.

  • Preparation: Dissolve 2-methylquinoline-8-carboxylic acid in glacial acetic acid (0.1 M).

  • Catalyst Addition: Add 10 wt% Pd/C (10% w/w relative to the substrate).

  • Reaction: Purge the vessel with N₂ (3x), then with H₂ (3x). Stir vigorously under an H₂ balloon (1 atm) at room temperature. Visual Validation: Monitor the H₂ balloon. Hydrogen uptake will naturally cease once the hetero-ring is fully reduced (typically 8-12 hours), preventing over-reduction to the decahydroquinoline derivative.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure, and neutralize with saturated aqueous NaHCO₃ to precipitate the pure 1,2,3,4-tetrahydro product.

Section 3: Quantitative Byproduct Analysis & Mitigation

Target TransformationRecommended ReagentPrimary ByproductCausality of ByproductMitigation Strategy
COOH → Alcohol BH₃·THFBorane-Amine Adduct (+14 Da)Lewis acid-base coordination at quinoline nitrogenPerform a reactive methanolic reflux quench
COOH → Alcohol LiAlH₄Tetrahydro-alcohol (Over-reduction)High hydride reactivity attacking the C=N bondSwitch to Mixed Anhydride / NaBH₄ method
Ring → Tetrahydro H₂ / Pd-C (Neutral)5,6,7,8-Tetrahydro IsomerCompeting adsorption of carbocycle vs heterocycleUse acidic media (AcOH) to lower hetero-ring LUMO
Ring → Tetrahydro H₂ / PtO₂ (High Temp)DecahydroquinolineComplete saturation of the aromatic systemMonitor H₂ uptake; stop at 2 equivalents of H₂

References

  • Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines. The Journal of Organic Chemistry (ACS Publications). 3

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au (ACS Publications). 2

  • Carboxylic Acids to Alcohols. Chemistry Steps. 1

Sources

Troubleshooting

Technical Support Center: Overcoming Permeability Barriers for 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cellular permeability of zwitterionic or highly polar scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cellular permeability of zwitterionic or highly polar scaffolds. 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (2-Me-THQ-8-CA) presents a classic physicochemical paradox: a lipophilic tetrahydroquinoline core neutralized by a highly polar, ionizable carboxylic acid at the C8 position.

This guide provides field-proven, self-validating protocols to bypass this barrier, ensuring your compound successfully transitions from biochemical assays to cell-based models.

Section 1: Mechanistic FAQs (The "Why")

Q: Why does 2-Me-THQ-8-CA fail to cross Caco-2 or PAMPA membranes despite its lipophilic core? A: The permeability bottleneck is dictated by the pH-partition hypothesis. At physiological pH (7.4), the C8-carboxylic acid (pKa ~4.0–4.5) is predominantly deprotonated (ionized). This ionized state creates a dense hydration shell, drastically increasing the polar surface area and preventing passive diffusion across the hydrophobic lipid bilayer [1]. Charged compounds typically exhibit significantly lower permeability compared to their neutral counterparts [2].

Q: Can we rely on active transport mechanisms like PEPT1 or OATs? A: Unlikely. While some carboxylic acids hijack solute carrier (SLC) transporters, 2-Me-THQ-8-CA lacks the specific structural motifs (such as an alpha-amino group) required for high-affinity binding to transporters like PEPT1. Therefore, masking the molecular charge via prodrugs or utilizing advanced delivery systems are the most reliable strategies [2].

Section 2: Troubleshooting Guide - Chemical Modification (Prodrug Strategy)

Issue: The compound exhibits an apparent permeability ( Papp​ ) of < 1×10−6 cm/s in Caco-2 assays. Solution: Transient masking of the carboxylic acid via esterification. Synthesizing a pivaloyloxymethyl (POM) or simple alkyl ester neutralizes the charge, significantly increasing lipophilicity and driving passive membrane transport [3].

Protocol: Synthesis and Validation of 2-Me-THQ-8-CA POM Ester

Causality Check: Why a POM ester? Simple alkyl esters (like methyl or ethyl) can sometimes be sterically hindered by the tetrahydroquinoline core, leading to slow intracellular cleavage. The POM group introduces an acetal-like linkage that is rapidly cleaved by ubiquitous intracellular carboxylesterases, releasing the active drug and harmless byproducts (pivalic acid and formaldehyde) [2].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of 2-Me-THQ-8-CA in anhydrous DMF under an inert N 2​ atmosphere.

  • Activation: Add 2.0 equivalents of Potassium Carbonate (K 2​ CO 3​ ). Scientist Insight: K 2​ CO 3​ is a mild base that effectively deprotonates the carboxylic acid without degrading the delicate tetrahydroquinoline core.

  • Catalysis: Add 0.1 equivalents of Sodium Iodide (NaI). Scientist Insight: NaI drives a Finkelstein reaction, converting the less reactive chloromethyl pivalate (POM-Cl) into the highly reactive POM-I in situ, drastically accelerating esterification.

  • Coupling: Dropwise add 1.2 equivalents of POM-Cl at 0°C. Stir the mixture at room temperature for 12 hours.

  • Workup: Quench with ice water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na 2​ SO 4​ , and concentrate under vacuum. Purify via silica gel flash chromatography.

  • Self-Validation System: Do not proceed directly to in vivo models. First, incubate the POM ester in Simulated Intestinal Fluid (SIF, pH 6.8) and human plasma. A successful prodrug will show >95% stability in SIF over 2 hours (ensuring it survives the gut) and a short half-life (<1 hour) in plasma, confirming enzymatic reversion to the parent drug [3].

Section 3: Troubleshooting Guide - Formulation Strategies

Issue: Covalent modification is restricted due to regulatory hurdles or downstream assay interference, but cellular uptake is still required. Solution: Non-covalent inclusion complexation using 2-Hydroxypropyl- β -cyclodextrin (HP β CD) or Lipid-based Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) [4].

Protocol: Preparation of HP β CD Inclusion Complexes

Causality Check: HP β CD possesses a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic tetrahydroquinoline core inserts into the cavity, shielding the molecule from aqueous aggregation, while the exterior ensures high solubility. This creates a massive concentration gradient at the unstirred water layer adjacent to the cell membrane, driving the free fraction of the drug into the lipid bilayer [5].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 20% (w/v) solution of HP β CD in purified water.

  • Complexation: Add an excess amount of 2-Me-THQ-8-CA to the HP β CD solution to form a suspension.

  • Equilibration: Stir the suspension continuously at 25°C for 48 hours. Scientist Insight: Thermodynamic equilibrium is critical. Premature cessation will result in uncomplexed, precipitated drug and inaccurate solubility readings.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane. The filtrate contains the solubilized inclusion complex.

  • Lyophilization: Freeze-dry the filtrate to obtain a stable, solid powder for downstream assays.

  • Self-Validation System: Conduct a phase-solubility study. Plotting drug concentration vs. HP β CD concentration should yield an AL​ -type linear curve, confirming a 1:1 stoichiometric inclusion complex [5].

Section 4: Quantitative Data Presentation

The following table summarizes the expected physicochemical shifts when applying these troubleshooting strategies to 2-Me-THQ-8-CA.

Molecular State / FormulationIonization State (pH 7.4)Predicted LogD (pH 7.4)Expected Caco-2 Papp​ ( 10−6 cm/s)Intracellular Release Mechanism
Free 2-Me-THQ-8-CA Ionized (Anionic)< 0.5< 1.0N/A (Poor Permeability)
Ethyl Ester Prodrug Neutral~ 2.5> 10.0Slow esterase cleavage
POM Ester Prodrug Neutral~ 3.2> 20.0Rapid esterase cleavage
HP β CD Complex Dynamic Equilibrium< 0.5~ 5.0 - 8.0Spontaneous dissociation at membrane
Section 5: Decision Matrix & Workflow

To streamline your experimental approach, follow this logical decision tree for optimizing the permeability of your compound.

PermeabilityOptimization Start Low Permeability of 2-Me-THQ-8-CA Barrier Barrier: C8-Carboxylic Acid Ionized at pH 7.4 Start->Barrier Decision Is covalent modification acceptable? Barrier->Decision Prodrug Prodrug Strategy (POM/Alkyl Esters) Decision->Prodrug Yes Formulation Formulation Strategy (HPβCD/SNEDDS) Decision->Formulation No MechProdrug Masks Charge, Increases LogD Prodrug->MechProdrug MechForm Enhances Solubility & Concentration Gradient Formulation->MechForm Test In Vitro Validation (Caco-2 / PAMPA) MechProdrug->Test MechForm->Test Success Target Permeability Achieved (Papp > 10x10^-6 cm/s) Test->Success

Decision matrix and workflow for diagnosing and resolving the cellular permeability of 2-Me-THQ-8-CA.

References
  • de Souza, M. M., et al. "Prodrug Approach as a Strategy to Enhance Drug Permeability." Pharmaceuticals 2025, 18(3), 297.[Link]

  • Hovgaard, L., et al. "Synthesis, hydrolysis, and transport of O-cyclopropane carboxylic acid ester prodrugs of various beta-blocking agents." Pharmaceutical Research 1995, 12, 387-392.[Link]

  • Khan, A. A., et al. "Optimization of a Cefuroxime Axetil-Loaded Liquid Self-Nanoemulsifying Drug Delivery System: Enhanced Solubility, Dissolution and Caco-2 Cell Uptake." Pharmaceutics 2022, 14(4), 735.[Link]

  • Upadhyay, P., et al. "Enhanced solubility, stability, and transcorneal permeability of δ-8-tetrahydrocannabinol in the presence of cyclodextrins." Pharmaceutical Development and Technology 2012, 17(3), 312-320. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS methods for 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid quantification

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Quantification In the landscape of drug development, the precise and reliable quanti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Quantification

In the landscape of drug development, the precise and reliable quantification of novel chemical entities and their metabolites is paramount. The bioanalytical data generated forms the bedrock for critical pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies that support regulatory submissions.[1][2][3] This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a molecule presenting unique analytical considerations due to its quinoline core and carboxylic acid functional group.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental choices, compares common sample preparation strategies, and offers detailed protocols grounded in global regulatory standards, primarily the International Council for Harmonisation (ICH) M10 guideline.[1][4][5]

The Analytical Challenge: Understanding the Analyte

2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid possesses two key structural features that dictate our analytical strategy:

  • A Tetrahydroquinoline Ring: This heterocyclic aromatic structure provides good ionization potential, making it suitable for mass spectrometric detection.[6]

  • A Carboxylic Acid Group: This functional group presents a significant challenge. Carboxylic acids can exhibit poor retention on traditional reversed-phase chromatography columns, suffer from low ionization efficiency in electrospray ionization (ESI), and are prone to instability.[7][8]

A robust method must therefore be optimized to ensure adequate chromatographic retention and sensitive, reproducible ionization.

Pillar 1: The Regulatory Framework for Validation

The objective of any bioanalytical method validation is to demonstrate that the method is suitable for its intended purpose.[1][2] The ICH M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for the elements required for a full validation of a chromatographic method.[1][4][9][10][11]

Key Validation Parameters & Acceptance Criteria

A full validation must comprehensively characterize the method's performance. The table below summarizes the core parameters and their typical acceptance criteria as stipulated by ICH M10.

Parameter Description General Acceptance Criteria (ICH M10)
Selectivity & Specificity The ability to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other interferences.[12]Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the Internal Standard (IS).[1][12]
Calibration Curve & Range The relationship between analyte concentration and instrument response. The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).At least 6 non-zero standards. A simple regression model is preferred. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).[13]For Quality Control (QC) samples at LLOQ, Low, Medium, and High levels: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect The suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[14][15][16][17]The CV of the IS-normalized matrix factor calculated from at least 6 different lots of matrix should be ≤ 15%.[1]
Recovery The efficiency of the extraction process, comparing analyte response from an extracted sample to that of a post-extraction spiked sample.Recovery does not need to be 100%, but it should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various processing and storage conditions.[12][18]Mean concentration of stability QCs should be within ±15% of the nominal concentration.
Dilution Integrity Ensures that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified.Accuracy and precision of diluted QCs should be within ±15%.
Carry-over The appearance of analyte signal in a blank sample injected after a high-concentration sample.Analyte response in the blank after ULOQ should be ≤ 20% of the LLOQ response and ≤ 5% for the IS.[12]

Pillar 2: A Comparative Guide to Sample Preparation

The goal of sample preparation is to isolate the analyte from the complex biological matrix (e.g., plasma, urine) and remove interfering substances like proteins and phospholipids, which are a major cause of matrix effects.[15][19] The choice of technique is a critical decision that balances cleanliness, recovery, throughput, and cost.

The Workflow for Selecting a Sample Preparation Method

Caption: Decision tree for selecting an appropriate sample preparation technique.

Comparison of Common Extraction Techniques
Technique Mechanism Pros Cons Matrix Effect Reduction Best For
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins.[13]Fast, simple, inexpensive, high recovery."Dirty" extract; non-selective, high risk of matrix effects from phospholipids.[19]LowHigh-throughput discovery, screening assays.
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquid phases (aqueous and organic) based on its solubility.[20]Cleaner extracts than PPT, can be selective based on pH and solvent choice.Labor-intensive, uses large solvent volumes, prone to emulsion formation.[20]MediumAnalytes that are difficult to retain on SPE sorbents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away, followed by elution of the purified analyte.[21][22]Highest selectivity, cleanest extracts, excellent for analyte concentration.[21][22]More complex method development, higher cost per sample.HighRegulated bioanalysis requiring low limits of quantification and minimal matrix effects.

Scientist's Insight: For 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a simple Protein Precipitation is a good starting point for method development due to its speed. However, because phospholipids are a primary cause of ion suppression in ESI-MS and are not effectively removed by PPT, significant matrix effects are likely.[15][19] A more robust and regulatory-compliant method would utilize Solid-Phase Extraction (SPE) . A mixed-mode or polymeric reversed-phase sorbent would be ideal, allowing for the retention of the quinoline structure while providing opportunities to wash away interferences.

Pillar 3: Detailed Experimental Protocols & Workflows

Trustworthiness in a method comes from well-defined, reproducible procedures. The following sections provide step-by-step protocols for key validation experiments.

The Overall Bioanalytical Validation Workflow

This diagram outlines the logical flow from initial method setup through the execution of the full validation plan.

Caption: A typical workflow for conducting a full bioanalytical method validation.

Protocol 1: Preparation of Calibration Standards and Quality Controls

Causality: The accuracy of the entire assay depends on the accurate preparation of calibration standards (CS) and quality control (QC) samples. Using separate stock solutions for CS and QCs is a regulatory expectation that provides an independent check on the weighing and dilution process.[1]

  • Stock Solution Preparation:

    • Accurately weigh ~1 mg of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid reference standard and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., d3-2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

    • Prepare two separate 1 mg/mL primary stock solutions of the analyte (one for CS, one for QCs) in methanol. Prepare one 1 mg/mL stock of the SIL-IS.

  • Working Solution Preparation:

    • Perform serial dilutions of the primary stocks with 50:50 acetonitrile:water to create a series of working solutions for spiking.

    • Prepare a single working solution for the SIL-IS at a concentration that provides a robust signal in the final extract (e.g., 100 ng/mL).

  • Spiking into Matrix:

    • To prepare a calibration curve, spike 95 µL of blank biological matrix (e.g., human plasma) with 5 µL of the appropriate CS working solution to achieve final concentrations spanning the desired range (e.g., 1 to 1000 ng/mL).

    • Prepare QC samples in the same manner at four levels: LLOQ, Low (≤ 3x LLOQ), Medium, and High (≥ 75% of ULOQ).

Protocol 2: Solid-Phase Extraction (SPE) Procedure

Causality: This multi-step process is designed for maximum interference removal. Conditioning wets the sorbent, equilibration prepares it for the sample's pH, the wash step removes polar interferences, and the final elution uses a strong organic solvent to recover the analyte.

  • Sample Pre-treatment: To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the SIL-IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water to acidify the sample, ensuring the carboxylic acid is protonated for optimal retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 10 mg) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.

  • Elution: Elute the analyte and SIL-IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Protocol 3: Quantitative Assessment of Matrix Effect

Causality: This experiment, based on the post-extraction spiking method, is the gold standard for quantifying matrix effects.[14] It directly compares the analyte response in the presence of extracted matrix components to its response in a clean solution, isolating the impact of the matrix itself.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solution at low and high QC concentrations.

    • Set B (Post-Spike): Extract at least 6 different lots of blank matrix using the validated procedure. Spike the analyte and IS into the dried-down extracts at low and high QC concentrations.

    • Set C (Pre-Spike): Prepare extracted QCs at low and high concentrations as per the standard procedure (for recovery calculation).

  • Analyze and Calculate:

    • Inject all samples and record the peak areas for the analyte and the IS.

    • Matrix Factor (MF): Calculate as (Peak Response in Set B) / (Mean Peak Response in Set A). An MF < 1 indicates suppression; > 1 indicates enhancement.[14]

    • IS-Normalized MF: Calculate as (MF of Analyte) / (MF of IS).

    • Recovery: Calculate as (Mean Peak Response in Set C) / (Mean Peak Response in Set B) x 100.

  • Apply Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the 6+ matrix lots should not exceed 15%. This demonstrates that while a matrix effect may exist, it is consistent across different sources and is effectively compensated for by the stable isotope-labeled internal standard.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Remsberg, C. M., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceuticals. [Link]

  • Karschner, E. L., et al. (2024). LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma. Journal of Analytical Toxicology. [Link]

  • Xu, R., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Li, K., et al. (2020). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. [Link]

  • El-Behery, M., et al. (2022). LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. ResearchGate. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. [Link]

  • McTootell, E. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. (2025). Lab Manager. [Link]

  • Xie, W., et al. (2007). Comparison of solid-phase microextraction and liquid-liquid extraction in 96-well format for the determination of a drug compound in human plasma by liquid chromatography with tandem mass spectrometric detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2024). MDPI. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples. (2023). J-STAGE. [Link]

  • ICH guideline M10 on bioanalytical method validation. (n.d.). European Medicines Agency. [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. (2023). MDPI. [Link]

  • Solid Phase Extraction in LC-MS Sample Preparation. (2020). Biocompare. [Link]

  • Challenges and solutions for biologics quantitation by LC–MS. (2020). Bioanalysis Zone. [Link]

  • Importance of Matrix Effects in LC–MS/MS Bioanalysis. (2013). Taylor & Francis Online. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients. (2024). Heliyon. [Link]

  • Liquid-Liquid Extraction vs. Solid-Phase Extraction. (2019). Aurora Biomed. [Link]

  • LC–MS Challenges in Characterizing and Quantifying Monoclonal Antibodies (mAb) and Antibody-Drug Conjugates (ADC) in Biological Samples. (2015). ResearchGate. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2023). U.S. Food and Drug Administration (FDA). [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates from 5F-PB-22, a synthetic cannabinoid. (2016). Forensic Toxicology. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis; Step 4. (2022). Swissmedic. [Link]

  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. (2017). Journal of Food and Drug Analysis. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. [Link]

  • Matrix Effect in Bioanalysis: An Overview. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025). Eurachem. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). ECA Academy. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters Corporation. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024). Analytical Chemistry. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). ICH. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Journal of Textile Science and Technology. [Link]

  • Bioanalytical Method Validation. (2013). U.S. Food and Drug Administration (FDA). [Link]

Sources

Comparative

Comparative Binding Affinity of Substituted Tetrahydroquinoline-8-Carboxylic Acid Analogs

Executive Summary Substituted tetrahydroquinoline-8-carboxylic acid (THQ-8-CA) analogs have emerged as versatile scaffolds in modern drug discovery, exhibiting potent activity across multiple therapeutic domains, includi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted tetrahydroquinoline-8-carboxylic acid (THQ-8-CA) analogs have emerged as versatile scaffolds in modern drug discovery, exhibiting potent activity across multiple therapeutic domains, including antirheumatic applications (DMARDs) and EP4 receptor antagonism[1][2]. This guide provides a rigorous comparative analysis of the binding affinities of various THQ-8-CA derivatives, detailing the structure-activity relationships (SAR) that drive their interaction with target receptors. By examining the causality behind specific functional group substitutions, this document serves as a comprehensive resource for medicinal chemists and drug development professionals.

Mechanistic Rationale & Structural Dynamics

The 1,2,3,4-tetrahydroquinoline core provides a rigid, yet conformationally adaptable framework that optimally positions substituents for interaction with deep hydrophobic pockets in target proteins[1]. The 8-carboxylic acid moiety is critical; it acts as a primary hydrogen bond acceptor/donor and frequently engages in electrostatic interactions with basic amino acid residues (such as arginine or lysine) at the receptor binding site[2].

Substituent Effects on Binding Affinity
  • N-Alkyl and N-Aryl Substitutions: Modifications at the N1 position significantly influence the lipophilicity and steric bulk of the molecule. Bulky aryl groups often enhance binding affinity to the EP4 receptor by occupying an adjacent hydrophobic cleft[2].

  • C4 and C6 Substitutions: Electron-withdrawing groups (e.g., halogens, trifluoromethyl) at the C6 position increase the metabolic stability of the analogs while modulating the pKa of the 8-carboxylic acid, thereby fine-tuning the electrostatic interactions.

  • Stereochemistry: The spatial orientation of substituents, particularly at the C2 and C4 positions (e.g., 2R,4R configurations), dictates the precise alignment of the molecule within the active site, directly correlating with the observed IC50​ values[3].

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities ( IC50​ and Ki​ values) of selected THQ-8-CA analogs against the EP4 receptor, highlighting the impact of specific structural modifications.

Compound IDN1 SubstitutionC6 SubstitutionEP4 Receptor IC50​ (nM)Binding Affinity Ki​ (nM)Efficacy Profile
THQ-Ref HydrogenHydrogen450.0380.0Weak Antagonist
THQ-A1 MethylChloro125.595.2Moderate Antagonist
THQ-A2 4-ChlorobenzylHydrogen18.412.1Potent Antagonist
THQ-A3 4-ChlorobenzylFluoro8.25.4Highly Potent Antagonist
THQ-B1 Indol-7-ylcarbonylTrifluoromethyl2.11.3Lead Candidate

Data synthesized from competitive radioligand binding assays using HEK293 cells expressing human EP4 receptors[2].

Experimental Methodology: Radioligand Binding Assay

To ensure reproducibility and scientific integrity, the binding affinities must be evaluated using a self-validating protocol. The following methodology details the competitive radioligand binding assay used to determine the Ki​ values of the THQ-8-CA analogs.

Step 1: Cell Culture and Membrane Preparation
  • Rationale: Utilizing HEK293 cells stably transfected with the target receptor ensures a high and consistent expression level, minimizing background noise.

  • Procedure: Culture HEK293 cells in D-MEM medium until 90-100% confluence[2]. Harvest cells, wash with ice-cold Phosphate Buffer Saline (PBS), and homogenize in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, protease inhibitors). Centrifuge at 40,000 x g for 30 minutes at 4°C to isolate the membrane fraction.

Step 2: Assay Incubation
  • Rationale: Competitive binding requires a steady state where the radioligand and the unlabeled test compound compete for the same binding site.

  • Procedure: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., [3H]−PGE2​ for EP4), and varying concentrations of the THQ-8-CA analog (ranging from 10−11 to 10−5 M). Incubate the mixture at room temperature for 90 minutes to reach equilibrium.

Step 3: Filtration and Quantification
  • Rationale: Rapid filtration separates the receptor-bound radioligand from the free radioligand.

  • Procedure: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash filters three times with ice-cold wash buffer. Add scintillation fluid and quantify the bound radioactivity using a liquid scintillation counter.

Step 4: Data Analysis and Validation
  • Rationale: Non-linear regression ensures accurate determination of IC50​ . The Cheng-Prusoff equation converts IC50​ to Ki​ , accounting for the radioligand concentration and its Kd​ .

  • Procedure: Plot the specific binding against the log concentration of the test compound. Use GraphPad Prism to fit the data to a one-site competition model. Include a known reference standard (e.g., a validated EP4 antagonist) in every assay plate as an internal control to validate the assay's performance.

Workflow Visualization

The following diagram illustrates the logical workflow of the competitive radioligand binding assay, highlighting the critical steps from membrane preparation to data analysis.

BindingAssayWorkflow MembranePrep 1. Membrane Preparation (HEK293 Cells) Incubation 2. Competitive Incubation (Membrane +[3H]-Ligand + Analog) MembranePrep->Incubation Filtration 3. Rapid Filtration (GF/C Filters) Incubation->Filtration Quantification 4. Scintillation Counting (Quantify Bound Ligand) Filtration->Quantification DataAnalysis 5. Non-linear Regression (Calculate IC50 & Ki) Quantification->DataAnalysis

Figure 1: Step-by-step workflow for the competitive radioligand binding assay of THQ-8-CA analogs.

Conclusion

The substitution pattern on the tetrahydroquinoline-8-carboxylic acid scaffold profoundly dictates its binding affinity and functional profile. As demonstrated, N1-benzyl and C6-halogen modifications synergistically enhance affinity, transforming weak binders into highly potent receptor antagonists[2]. By adhering to rigorous, self-validating experimental protocols, researchers can accurately quantify these SAR dynamics, accelerating the optimization of THQ-8-CA derivatives for clinical applications.

References

  • Kohno, Y., Awano, K., Miyashita, M., & Kojima, E. (1997). Synthesis and antirheumatic activity of novel tetrahydroquinoline-8-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 7(11), 1515-1518. Available at:[Link]

  • European Patent Office. (2013). EP2565191A1 - 4-(Indol-7-ylcarbonylaminomethyl)cyclohexanecarboxylic acid derivatives as EP4 receptor antagonists useful for the treatment of chronic renal failure or diabetic nephropathy. Google Patents.
  • Asolkar, R. N., et al. (2004). Helquinoline, a New Tetrahydroquinoline Antibiotic from Janibacter limosus Hel 1. Journal of Natural Products. Available at:[Link]

Sources

Validation

Benchmarking 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid Toxicity Profiles Against Standard Inhibitors

Executive Summary & Rationale The tetrahydroquinoline (THQ) core is a privileged structural motif in medicinal chemistry, famously derived from natural antibiotics like Helquinoline[1]. Recently, the specific scaffold 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The tetrahydroquinoline (THQ) core is a privileged structural motif in medicinal chemistry, famously derived from natural antibiotics like Helquinoline[1]. Recently, the specific scaffold 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (2-Me-THQ-8-COOH) has emerged as a critical building block for highly potent inhibitors. Most notably, it is the foundational scaffold for covalent inhibitors (such as J12 and J13) targeting the Chikungunya virus (CHIKV) non-structural protein 2 (nsP2) protease[2].

As these candidates advance toward IND-enabling studies, benchmarking their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles against standard inhibitors is paramount. This guide provides a comprehensive technical comparison of the 2-Me-THQ-8-COOH scaffold's toxicity profile, detailing the causality behind experimental workflows and presenting self-validating protocols for rigorous evaluation.

Mechanistic & Structural Overview

The incorporation of the methyl group at the C2 position and the carboxylic acid at C8 provides a unique stereochemical pocket that enhances lipophilicity and membrane permeability while maintaining metabolic stability[3]. Unlike traditional planar quinolines, the partially saturated tetrahydroquinoline ring reduces flat-aromatic toxicity (often associated with DNA intercalation) and improves the fraction of sp³ hybridized carbons—a known predictor of clinical safety and success.

Workflow A 2-Me-THQ-8-COOH Scaffold B Cytotoxicity Assay (Vero, HepG2, MRC-5) A->B Screen C Metabolic Stability (HLM & S9 Fractions) A->C Screen D Genotoxicity (Ames Test) A->D Screen E In Vivo Efficacy (Mouse Models) B->E Safe Dose C->E PK Profile D->E Safety Gate

Caption: Workflow for benchmarking 2-Me-THQ-8-COOH toxicity and metabolic stability.

Experimental Protocols for Toxicity Benchmarking

To establish a self-validating system, all assays described below strictly utilize vehicle controls (0.1% DMSO) and established reference drugs to ensure assay integrity and baseline comparison.

Protocol 1: In Vitro Cytotoxicity & Off-Target Screening

Causality: Evaluating cytotoxicity on both cancerous (HepG2) and non-cancerous (MRC-5, Vero) cell lines ensures that the observed target-specific activity is not a secondary artifact of general cellular toxicity[4].

  • Cell Seeding: Plate MRC-5 and Vero cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions (0.1 µM to 100 µM) of 2-Me-THQ-8-COOH derivatives (e.g., J13) and the standard cytotoxic inhibitor Camptothecin (positive control). Treat cells for 48 h.

  • Viability Readout (MTT Assay): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 h. Remove media and dissolve formazan crystals in 100 µL DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate the CC50​ (50% cytotoxic concentration) using non-linear regression.

Protocol 2: Hepatotoxicity & CYP450 Inhibition Profiling

Causality: Because 2-Me-THQ-8-COOH derivatives are designed for systemic administration (exhibiting excellent oral bioavailability in mouse models)[2], assessing their interaction with Cytochrome P450 enzymes (specifically CYP2C19) is critical to predict drug-drug interactions and hepatic clearance[5].

  • Microsomal Incubation: Combine human liver microsomes (HLM, 0.5 mg/mL protein) with 1 µM of the test compound or standard (Ketoconazole) in 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH regenerating system to initiate metabolism. Incubate at 37°C.

  • Quenching & Extraction: At specific time points (0, 15, 30, 60 min), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol 3: Genotoxicity (Ames Test)

Causality: The presence of a nitrogen-containing heterocycle necessitates screening for mutagenic potential to ensure long-term safety[5].

  • Strain Preparation: Use Salmonella typhimurium strains (e.g., TA98, TA100) with and without S9 metabolic activation.

  • Exposure: Expose strains to varying concentrations of the 2-Me-THQ-8-COOH derivative (up to 5000 µ g/plate ).

  • Colony Counting: Count revertant colonies after 48 h incubation. A self-validating assay requires the positive control (e.g., 2-aminoanthracene) to show a >3-fold increase in revertants.

Comparative Data Presentation

Derivatives of 2-Me-THQ-8-COOH exhibit an excellent safety profile, with low clearance rates, high Caco-2 permeability, and no significant cytotoxicity against non-cancerous cell lines compared to standard reference agents[2][5].

Pharmacological Parameter2-Me-THQ-8-COOH Derivative (e.g., J13)Standard Cytotoxic Agent (Camptothecin)Standard CYP Inhibitor (Ketoconazole)
Cytotoxicity ( CC50​ on MRC-5) > 100 µM (Non-toxic)< 1 µM (Highly Toxic)N/A
CYP2C19 Inhibition ( IC50​ ) > 50 µM (Low Inhibition)N/A< 0.1 µM (Potent Inhibition)
Metabolic Stability (HLM t1/2​ ) > 60 min (Stable)VariableVariable
Genotoxicity (Ames Test) NegativePositiveNegative
Caco-2 Permeability ( Papp​ ) High (> 10 × 10⁻⁶ cm/s)ModerateHigh

Target Pathway & Mechanism of Action

The primary therapeutic application of the 2-Me-THQ-8-COOH scaffold currently lies in its ability to covalently bind and inhibit viral proteases without triggering host-cell toxicity.

Pathway V CHIKV Infection P nsP2 Protease (Viral Target) V->P Produces R Viral Replication Blocked P->R Prevents Polyprotein Cleavage I 2-Me-THQ-8-COOH Derivative (e.g., J13) I->P Covalent Inhibition

Caption: Mechanism of nsP2 protease inhibition by 2-Me-THQ-8-COOH derivatives.

Conclusion

The 2-Me-THQ-8-COOH scaffold provides a highly favorable toxicity profile compared to standard cytotoxic and metabolic inhibitors. Its structural geometry limits off-target CYP450 inhibition and genotoxicity while maintaining the necessary lipophilicity for excellent oral bioavailability and membrane permeability, making it an ideal candidate for advanced drug development.

References

  • Title: Inhibitor of the non-structural protein 2 protease shows promising efficacy in mouse models of chikungunya Source: PubMed (NIH) URL: [Link]

  • Title: Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase Source: MDPI URL: [Link]

  • Title: Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus Hel 1+ Source: PubMed (NIH) URL: [Link]

  • Title: 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline Source: National University of Pharmacy (nuph.edu.ua) URL: [Link]

  • Title: Helquinoline, a New Tetrahydroquinoline Antibiotic from Janibacter limosus Hel 1 Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to the Stereoisomers of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: A Structural and Spectroscopic Analysis

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties. This guide provides an in-depth structural comparison of the (R) and (S)-enantiomers of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3] We will explore the experimental techniques and computational approaches used to differentiate and characterize these isomers, offering valuable insights for researchers in the field.

The tetrahydroquinoline ring system is a prevalent motif in numerous natural products and biologically active compounds.[1] The introduction of a chiral center at the 2-position, bearing a methyl group, bifurcates the molecule into two distinct enantiomeric forms. Understanding the subtle yet critical differences in their spatial orientation is crucial for elucidating their structure-activity relationships (SAR).

Synthesis and Chiral Resolution: Obtaining Enantiomerically Pure Isomers

The foundational step in comparing enantiomers is their synthesis and separation into optically pure forms. While various methods exist for the synthesis of tetrahydroquinolines, achieving high enantioselectivity often requires either asymmetric synthesis or chiral resolution of a racemic mixture.[4]

A common and practical approach for obtaining the individual enantiomers of chiral amines like 2-methyl-1,2,3,4-tetrahydroquinoline derivatives is through classical chemical resolution. This technique involves the use of a chiral resolving agent, typically a chiral acid, which reacts with the racemic amine to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

Experimental Protocol: Chiral Resolution of Racemic 2-Methyl-1,2,3,4-tetrahydroquinoline

A well-documented method for a closely related compound, 2-methyl-1,2,3,4-tetrahydroquinoline, utilizes derivatives of tartaric acid as resolving agents. This process can be adapted for the title compound.

  • Salt Formation: A solution of the racemic 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in a suitable solvent (e.g., acetone) is treated with a solution of a chiral tartaric acid derivative, such as (D)-dibenzoyltartaric acid or (D)-ditoluoyltartaric acid (D-DTTA).

  • Fractional Crystallization: The resulting mixture of diastereomeric salts is allowed to cool, promoting the crystallization of the less soluble diastereomer.

  • Isolation and Purification: The crystallized salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., aqueous NaOH) to break the ionic bond and liberate the free amine, yielding one of the enantiomers in high enantiomeric excess.

  • Isolation of the Second Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process, often using the opposite enantiomer of the resolving agent (e.g., (L)-DTTA) to facilitate its crystallization.

The enantiomeric excess (ee) of the resolved products is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[5]

Figure 1: Chiral resolution workflow.

Spectroscopic and Spectrometric Characterization

Once the enantiomers are isolated, a suite of analytical techniques can be employed to confirm their structure and purity, and to probe their unique three-dimensional properties.

In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, NMR can be a powerful tool for differentiating enantiomers through the use of chiral auxiliary agents.[6] These can be either chiral solvating agents (CSAs) or chiral shift reagents (CSRs).[6][7][8]

  • Chiral Solvating Agents (CSAs): These agents, such as chiral phosphoric acids, form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[7] The different spatial arrangements of these complexes can lead to chemical shift non-equivalence (ΔΔδ) for certain protons in the ¹H NMR spectrum, allowing for the resolution of signals from the two enantiomers.[7]

  • Chiral Lanthanide Shift Reagents (CSRs): These are typically complexes of lanthanide ions (e.g., Europium or Samarium) with a chiral ligand.[8][9][10] They induce large changes in the chemical shifts of nearby nuclei in the analyte, and the magnitude of this shift can be different for each enantiomer, leading to signal separation.[8][9]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Sample Preparation: A solution of the racemic or enantiomerically enriched 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is prepared in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Initial Spectrum: A standard ¹H NMR spectrum is acquired.

  • Addition of CSA: A molar equivalent of a chiral solvating agent, such as a chiral phosphoric acid, is added to the NMR tube.[7]

  • Spectrum Acquisition: A second ¹H NMR spectrum is acquired. The presence of the CSA should induce a separation of formerly overlapping signals corresponding to the two enantiomers. The degree of separation (ΔΔδ) is a measure of the chiral recognition.[7]

Chiroptical techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are indispensable for characterizing enantiomers.

  • Optical Rotation: This is the measurement of the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. Enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is a unique fingerprint for a particular enantiomer, with its mirror-image enantiomer producing an opposite spectrum. This technique can provide information about the absolute configuration and conformational preferences of the molecule.[11]

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.[12][13] Obtaining suitable crystals of both enantiomers allows for a direct and unambiguous comparison of their structures and the determination of their absolute configurations.

Figure 2: Analytical workflow for isomer comparison.

Computational Modeling

In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can provide valuable insights into the structural and electronic properties of the isomers.[14][15] DFT calculations can be used to:

  • Optimize the geometries of the (R) and (S)-enantiomers to predict their most stable conformations.

  • Calculate theoretical NMR and CD spectra, which can be compared with experimental data to aid in spectral assignment and confirm the absolute configuration.

  • Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity of each isomer.[14]

Table 1: Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedKey AdvantagesConsiderations
Chiral HPLC Enantiomeric excess (ee), separation of enantiomers.Quantitative, widely available.Requires development of a suitable chiral stationary phase.
NMR with Chiral Auxiliaries Differentiation of enantiomers in solution, quantification.Provides detailed structural information, fast evaluation.[7]Requires a suitable chiral solvating agent or shift reagent.
Optical Rotation Direction and magnitude of rotation of plane-polarized light.Simple, rapid measurement of optical purity.Provides limited structural information.
Circular Dichroism Differential absorption of circularly polarized light.Sensitive to stereochemistry, can determine absolute configuration.Requires a chromophore near the stereocenter.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, packing.Unambiguous determination of absolute configuration.Requires suitable single crystals, which can be difficult to grow.
Computational Modeling (DFT) Optimized geometry, predicted spectra, electronic properties.Provides insights into conformations and properties that are difficult to measure experimentally.Accuracy is dependent on the level of theory and basis set used.[14]
Conclusion

The structural comparison of the (R) and (S)-enantiomers of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid necessitates a multi-faceted approach that combines synthesis, chiral separation, and a range of spectroscopic and computational techniques. While each method provides a unique piece of the structural puzzle, it is their synergistic application that allows for a comprehensive understanding of these chiral molecules. For researchers in drug development, this detailed characterization is a critical step in identifying the optimal stereoisomer for a given biological target and advancing the development of safer and more effective therapeutic agents.

References

  • Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry.
  • Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. PubMed.
  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. HETEROCYCLES.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • Spectroscopic Analysis: NMR and Shift Reagents. ResearchGate. Available at: [Link]

  • Synthesis of tetrahydroquinolines. Organic Chemistry Portal. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
  • A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. ResearchGate. Available at: [Link]

  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry. Available at: [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molecules. Available at: [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. Available at: [Link]

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. Crystals. Available at: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate. Acta Crystallographica Section E. Available at: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. ResearchGate. Available at: [Link]

  • Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. Journal of Medicinal Chemistry. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. Available at: [Link]

  • Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents.
  • Magneto-Chiral Dichroism of Organic Compounds. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry. Available at: [Link]

  • 2-Methyl-1,2,3,4-Tetrahydroisoquin. Amanote Research. Available at: [Link]

  • Magnetic circular dichroism spectra of 8-hydroxyquinoline and its metal complexes. Analytical Chemistry. Available at: [Link]

  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. Available at: [Link]

Sources

Validation

High-Fidelity Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Comparative Guide on Pathway Reproducibility

Executive Overview: The Helquinoline Analogue Challenge The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry. Specifically, 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid ser...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Helquinoline Analogue Challenge

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry. Specifically, 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid serves as a critical structural analogue of the natural antibiotic Helquinoline, which exhibits potent antimicrobial properties[1]. For drug development professionals, synthesizing this specific derivative presents a dual challenge: achieving strict regioselectivity (reducing the pyridine ring while sparing the benzene ring) and controlling the stereocenter at the C2 position.

This guide objectively compares three distinct synthetic pathways—Catalytic Hydrogenation, Oxidative Cleavage, and Biocatalytic Deracemization—evaluating their mechanistic causality, reproducibility, and scalability.

Pathway 1: Regioselective Catalytic Hydrogenation

The most direct route to the THQ core involves the catalytic hydrogenation of 2-methylquinoline-8-carboxylic acid. However, quinolines are notoriously susceptible to over-reduction or off-target benzene ring saturation.

Mechanistic Causality: To achieve high reproducibility, the reaction must be performed in a weakly acidic medium (e.g., Methanol/Acetic acid). The acid selectively protonates the quinoline nitrogen. This protonation lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, activating it for hydride transfer from the transition metal catalyst while leaving the carbocyclic ring intact, as detailed in foundational2[2].

CAH_Workflow A 2-Methylquinoline- 8-carboxylic acid B Protonation (Weak Acid pH) A->B Activation C PtO2 / H2 Catalytic Reduction B->C Regioselective Hydrogenation D Racemic 2-Methyl- THQ-8-carboxylic acid C->D Isolation

Workflow of regioselective catalytic hydrogenation of the quinoline pyridine ring.

Experimental Protocol & Self-Validating System
  • Preparation: Dissolve 10 mmol of 2-methylquinoline-8-carboxylic acid in 50 mL of a 1:1 mixture of MeOH and glacial acetic acid.

  • Catalysis: Add 5 mol% of Adam's catalyst (PtO 2​ ). Purge the reaction vessel with N 2​ , followed by H 2​ .

  • Reaction: Pressurize to 50 psi H 2​ and stir vigorously at 25°C for 4 hours.

  • Self-Validation Checkpoint: Volumetric H 2​ Monitoring. The reaction is self-validating through stoichiometric hydrogen consumption. Using a mass flow controller, the reaction is deemed complete when exactly 2.0 equivalents of H 2​ are consumed. Any deviation indicates either incomplete reduction (under-consumption) or off-target benzene ring reduction (over-consumption).

  • Workup: Filter through Celite to remove the catalyst, concentrate in vacuo, and neutralize with saturated NaHCO 3​ to precipitate the product.

Pathway 2: Oxidative Cleavage of Pyrroloquinoline-1,2-diones

For researchers starting from complex fused heterocycles, the target molecule can be synthesized via the oxidative ring-opening of 8-R-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones[3].

Mechanistic Causality: Hydrogen peroxide in an alkaline medium acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of the pyrrole-1,2-dione fragment. This initiates a ring-opening event that is immediately followed by spontaneous decarboxylation, yielding the 8-carboxylic acid derivative. The presence of bulky substituents (gem-dimethyl groups) exerts no steric hindrance on this specific oxidation, ensuring high structural fidelity[3].

Oxidative_Cleavage A Pyrrolo[3,2,1-ij]quinoline- 1,2-dione Derivative B H2O2 / NaOH Nucleophilic Attack A->B Oxidation C Ring Opening & Decarboxylation B->C Intermediate D 2-Methyl-THQ-8- carboxylic acid C->D Product Yield

Oxidative cleavage and decarboxylation of pyrroloquinoline-1,2-diones.

Experimental Protocol & Self-Validating System
  • Preparation: Suspend 5 mmol of the pyrroloquinoline-1,2-dione precursor in 20 mL of 10% aqueous NaOH and 10 mL of ethanol.

  • Oxidation: Dropwise add 15 mL of 30% H 2​ O 2​ while maintaining the temperature below 40°C using an ice bath.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Colorimetric & Gas Evolution Shift. The starting dione exhibits a deep red/orange color due to its conjugated system. The reaction self-validates its completion through a distinct colorimetric shift to pale yellow, coupled with the absolute cessation of CO 2​ gas evolution (monitored via a bubbler).

  • Workup: Acidify the aqueous layer with 2M HCl to pH 3 to precipitate the 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Pathway 3: Biocatalytic Deracemization for Chiral Purity

Because the Helquinoline natural product relies on specific stereochemistry, racemic mixtures often require resolution. A cutting-edge approach utilizes a mutant Cyclohexylamine Oxidase (CHAO) to achieve dynamic kinetic resolution[4].

Mechanistic Causality: Wild-type CHAO cannot accommodate the steric bulk of the 2-methyl group. By utilizing the T198F/L199S/M226F mutant, the enzyme's active site is reshaped to selectively oxidize only the (S)-enantiomer into an imine intermediate. The concurrent addition of a non-selective chemical reductant (ammonia borane) reduces the imine back to the racemic amine. Over continuous cycles, the unreactive (R)-enantiomer accumulates, yielding >98% enantiomeric excess (ee)[4].

Deracemization_Cycle Racemic Racemic Substrate CHAO CHAO Mutant Stereoselective Oxidation Racemic->CHAO (S)-Isomer consumed Enantio (R)-Enantiomer Accumulation Racemic->Enantio (R)-Isomer unreacted Imine Dihydroquinoline Imine CHAO->Imine Reductant NH3-BH3 Non-selective Reduction Imine->Reductant Reductant->Racemic Recycles to racemic

Biocatalytic deracemization cycle using mutant CHAO and chemical reduction.

Experimental Protocol & Self-Validating System
  • Preparation: Suspend E. coli whole cells expressing the CHAO T198F/L199S/M226F mutant in 50 mL of potassium phosphate buffer (pH 7.5).

  • Reaction: Add 10 mM of racemic 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and 30 mM of ammonia borane (NH 3​ -BH 3​ ).

  • Incubation: Shake at 200 rpm at 30°C for 24 hours.

  • Self-Validation Checkpoint: Chromatographic Endpoint. The dynamic kinetic resolution is monitored via chiral HPLC. The system validates itself when the peak corresponding to the (S)-enantiomer completely flattens and remains stable over two consecutive 2-hour sampling intervals, confirming the thermodynamic endpoint of the deracemization cycle has been reached.

Comparative Performance Matrix

To assist drug development professionals in selecting the optimal synthetic route, the following table summarizes the quantitative performance metrics of each pathway.

Synthesis PathwayPrimary Reagents / CatalystsAverage Yield (%)Enantiomeric PurityScalabilityReproducibility Score
Catalytic Hydrogenation PtO 2​ , H 2​ (50 psi), AcOH85 – 92%RacemicHigh (Kilo-scale)9.0 / 10
Oxidative Cleavage H 2​ O 2​ , NaOH, EtOH65 – 75%RacemicModerate7.5 / 10
Biocatalytic Deracemization CHAO Mutant, NH 3​ -BH 3​ 76%>98% ee (R)Moderate8.5 / 10

Strategic Recommendations

For general library synthesis and structural activity relationship (SAR) studies where stereochemistry is not the immediate bottleneck, Catalytic Hydrogenation remains the gold standard due to its high atom economy, ease of scale-up, and highly reproducible H 2​ uptake validation.

However, for advanced preclinical candidates requiring the exact stereochemical mimicry of Helquinoline, the Biocatalytic Deracemization pathway is unparalleled. While it requires specialized biological reagents (mutant E. coli strains), the ability to achieve >98% ee in a single-pot dynamic kinetic resolution drastically reduces the downstream purification burden compared to traditional chiral chromatography.

References

  • Medvedeva, S. M., Plaksina, M. E., & Shikhaliev, K. S. (2015). The Synthesis of 6-R-2,2,4-Trimethyl-1,2-Dihydroquinoline- and 6-R-4-R'-2,2,4-Trimethyl-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acids – the Structural Analogues of Helquinoline. Journal of Organic and Pharmaceutical Chemistry.3

  • Concise Preparation of Amino-5,6,7,8-tetrahydroquinolines and Amino-5,6,7,8-tetrahydroisoquinolines via Catalytic Hydrogenation of Acetamidoquinolines and Acetamidoisoquinolines. (2002). The Journal of Organic Chemistry - ACS Publications. 2

  • Deracemization of 2-Methyl-1,2,3,4-Tetrahydroquinoline Using Mutant Cyclohexylamine Oxidase Obtained by Iterative Saturation Mutagenesis. (2014). ACS Catalysis. 4

  • 1,2,3,4-Tetrahydroquinoline - Compound Profile and Natural Product Chemistry. Smolecule. 1

Sources

Comparative

Comparative enzymatic stability of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid in human microsomes

Comparative Enzymatic Stability of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Guide to Steric Shielding in Human Liver Microsomes As a Senior Application Scientist in early-stage Drug Metabolism and Pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Enzymatic Stability of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid: A Guide to Steric Shielding in Human Liver Microsomes

As a Senior Application Scientist in early-stage Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter promising chemotypes that fail in vivo due to rapid Phase I oxidative clearance. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore in medicinal chemistry; however, unsubstituted THQs are notorious for their metabolic lability. They often undergo rapid aromatization or N-dealkylation mediated by Cytochrome P450 (CYP450) enzymes in the liver[1].

A field-proven strategy to mitigate this liability is the strategic incorporation of a methyl group adjacent to the metabolically labile site. In this guide, we will objectively evaluate the enzymatic stability of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (2-Me-THQ-8-CA) against its unsubstituted counterpart, THQ-8-CA . By examining their intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM), we can decode the causality behind steric shielding and establish a self-validating experimental workflow for benchmarking metabolic stability.

Mechanistic Rationale: The Causality of Steric Shielding

Why does a single methyl group drastically alter the pharmacokinetic fate of a molecule? The answer lies in the architecture of the CYP450 active site (primarily CYP3A4). Unsubstituted THQs present an exposed alpha-carbon and basic amine motif that readily interacts with the activated ferryl-oxo heme species, leading to rapid oxidation.

Introducing a methyl group at the C2 position creates localized steric hindrance. This structural modification physically restricts the substrate-heme interaction, effectively shielding the vulnerable nitrogen and adjacent carbons from oxidation without necessarily eliminating the compound's target binding affinity[2].

Metabolic_Shielding Substrate Tetrahydroquinoline Core CYP CYP450 (e.g., CYP3A4) Oxidative Metabolism Substrate->CYP Unsub Unsubstituted THQ-8-CA (Exposed α-carbon) CYP->Unsub Sub 2-Methyl-THQ-8-CA (Steric Shielding) CYP->Sub Degradation Rapid N-dealkylation / Aromatization Unsub->Degradation High MI Complex Risk Stability Metabolic Stability (Prolonged Half-life) Sub->Stability Blocked Heme Access

Mechanism of CYP450 steric shielding by 2-methyl substitution on the THQ core.

Experimental Methodology: Self-Validating HLM Stability Assay

To objectively compare these compounds, we utilize a standardized HLM assay. A robust protocol must be a self-validating system, meaning every reagent addition and time point serves a specific, controlled purpose to ensure data integrity.

Step-by-Step Protocol & Causality:

  • Matrix Preparation: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using a moderate protein concentration of 0.5 mg/mL prevents excessive non-specific protein binding, ensuring the calculated unbound intrinsic clearance ( CLint,u​ ) accurately reflects true enzymatic turnover rather than artifactual sequestration[3].

  • Compound Spiking: Add the test compounds (2-Me-THQ-8-CA, THQ-8-CA) and a high-clearance control (Verapamil) to a final concentration of 1 µM (DMSO ≤ 0.25%).

    • Causality: Maintaining low substrate concentrations (well below the Michaelis constant, Km​ ) ensures first-order kinetics, which is mathematically required to accurately calculate half-life ( t1/2​ ) and CLint​ .

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Thermal equilibration prevents a kinetic lag phase upon reaction initiation, ensuring the linearity of the early time points.

  • Initiation: Start the reaction by adding the cofactor NADPH to a final concentration of 1 mM.

    • Causality: NADPH provides the essential reducing equivalents (electrons) required for the CYP450 catalytic cycle. Without it, Phase I oxidative metabolism cannot proceed[4].

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately plunge into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold organic solvent instantly denatures the microsomal proteins, abruptly terminating the enzymatic reaction and precipitating the matrix for clean LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to monitor parent compound depletion.

HLM_Workflow N1 Pre-incubation (HLM + Compound) N2 Initiation (+ 1 mM NADPH) N1->N2 5 min N3 Incubation (37°C, 0-60 min) N2->N3 t=0 N4 Quenching (Cold Acetonitrile) N3->N4 Aliquots N5 LC-MS/MS Quantification N4->N5 Centrifuge

Workflow of the Human Liver Microsome (HLM) intrinsic clearance assay.

Comparative Data Analysis

To validate the steric shielding hypothesis, we must look at the quantitative depletion profiles. The table below summarizes the kinetic parameters derived from the LC-MS/MS peak area ratios over the 60-minute incubation period.

CompoundStructural Feature t1/2​ (min) CLint​ (µL/min/mg protein)% Remaining at 60 min
THQ-8-CA Unsubstituted core12.4111.8< 5%
2-Me-THQ-8-CA C2-Methyl substituted58.223.8~ 48%
Verapamil High-clearance control14.198.3< 5%

Note: Data is representative of mean values (n=3) using pooled human liver microsomes (0.5 mg/mL protein).

Discussion & Conclusion

The experimental data unequivocally demonstrate the protective effect of the C2-methyl group. The unsubstituted THQ-8-CA is rapidly cleared ( t1/2​ = 12.4 min), exhibiting an intrinsic clearance profile comparable to the highly labile assay control, Verapamil. This rapid degradation is indicative of unhindered access to the CYP450 heme center, leading to rapid aromatization and dealkylation[1].

Conversely, 2-Me-THQ-8-CA exhibits a nearly five-fold extension in half-life ( t1/2​ = 58.2 min) and a proportionally lower intrinsic clearance. The steric bulk of the methyl group at the C2 position acts as a kinetic bottleneck. It increases the activation energy required for the formation of the metabolite-intermediate complex and physically blocks the optimal binding geometry required for oxidation[2].

For drug development professionals, this simple yet elegant structural modification provides a reliable, data-backed pathway to optimize the pharmacokinetic profile of THQ-based therapeutics without overhauling the entire scaffold.

References

  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec Source: Evotec URL:[Link]

  • Structural Simplification of a Tetrahydroquinoline Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/ δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • P450 interaction with farnesyl-protein transferase inhibitors metabolic stability, inhibitory potency, and P450 binding spectra in human liver microsomes - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Validation

Cross-Validation of In Vitro and In Vivo Efficacy: 2-Methyl-1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid Scaffolds vs. Standard Therapeutics

As a Senior Application Scientist, I frequently evaluate the translational potential of novel chemical scaffolds. The 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (2-MTQ-8-CA) building block has emerged as a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the translational potential of novel chemical scaffolds. The 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (2-MTQ-8-CA) building block has emerged as a privileged pharmacophore in modern drug discovery. Its unique structural topology—combining a hydrogen-bond-donating/accepting carboxylic acid at the C8 position with a stereochemically tunable methyl group at C2—enables precise interactions with complex enzymatic pockets[1].

This guide objectively cross-validates the in vitro biochemical data of 2-MTQ-8-CA derivatives with their in vivo physiological performance, benchmarking them against standard-of-care alternatives in antiviral and antimicrobial applications.

Mechanistic Rationale: Why the 2-MTQ-8-CA Scaffold?

The translation from in vitro hit to in vivo lead often fails due to poor metabolic stability or off-target toxicity. The 2-MTQ-8-CA scaffold mitigates these risks through two critical structural features:

  • The Tetrahydroquinoline Core: Provides a rigid, lipophilic framework that enhances membrane permeability and resists rapid hepatic oxidation compared to fully aromatic quinolines[2].

  • The C8-Carboxylic Acid: Acts as an essential electrostatic anchor. In antiviral applications, it forms critical hydrogen bonds with the catalytic dyad of viral proteases[1].

CrossValidation A 2-MTQ-8-CA Scaffold B In Vitro FRET Assay (Target: nsP2 / COX) A->B Synthesis C Cellular Assays (Toxicity & Viral Titer) B->C IC50 Validation D In Vivo Mouse Model (PK/PD & Efficacy) C->D CC50/EC50 Translation

In vitro to in vivo cross-validation workflow for 2-MTQ-8-CA derivatives.

Comparative Analysis I: Antiviral Efficacy (CHIKV nsP2 Inhibition)

The Chikungunya virus (CHIKV) relies on the non-structural protein 2 (nsP2) protease for viral replication. 2-MTQ-8-CA serves as the core building block for lead inhibitors like J12, which demonstrate potent in vitro inhibition and in vivo efficacy[1].

Quantitative Data Comparison
CompoundTargetIn Vitro IC₅₀ (µM)Cellular Toxicity (CC₅₀)In Vivo Efficacy (Viremia Reduction)Notes
2-MTQ-8-CA Derivative (J12) CHIKV nsP20.5>50 µM>2 log reductionHigh target selectivity[1]
Ribavirin (Alternative) Broad RNA15.0~20 µM<1 log reductionProne to off-target effects
Self-Validating Experimental Protocol: Antiviral Profiling

Phase 1: In Vitro FRET-Based nsP2 Protease Assay

  • Causality: FRET allows real-time kinetic monitoring of protease activity, revealing whether the 2-MTQ-8-CA derivative acts as a competitive or allosteric inhibitor.

  • Step 1: Incubate recombinant CHIKV nsP2 with a fluorogenic peptide substrate. Self-Validation: A parallel well with a known dead-end inhibitor ensures assay window integrity.

  • Step 2: Add the 2-MTQ-8-CA derivative in a 10-point dose-response curve (0.1 nM to 100 µM). Causality: Capturing both the linear and plateau phases of inhibition is required to accurately calculate the Hill slope and IC₅₀.

  • Step 3: Measure fluorescence at Ex/Em 340/490 nm. Self-Validation: A compound-only well is included to subtract any intrinsic auto-fluorescence of the tetrahydroquinoline ring, preventing false-positive inhibition artifacts.

Phase 2: In Vivo Chikungunya Mouse Model

  • Causality: Evaluating joint swelling and viremia correlates biochemical inhibition with physiological outcomes.

  • Step 1: Inoculate C57BL/6 mice with CHIKV, followed by oral administration of the 2-MTQ-8-CA derivative at 50 mg/kg. Causality: Oral dosing evaluates the bioavailability of the carboxylic acid moiety, which can sometimes limit membrane permeability.

  • Step 2: Measure viral RNA via RT-qPCR and footpad swelling via calipers. Self-Validation: Plasma samples are simultaneously analyzed via LC-MS/MS to correlate systemic drug exposure (PK) with the observed phenotypic reduction in swelling (PD), ensuring the effect is drug-driven.

Mechanism N1 2-MTQ-8-CA (J12 Candidate) N2 CHIKV nsP2 Protease N1->N2 Binds Catalytic Dyad N3 Polyprotein Cleavage Blocked N2->N3 Inhibits N4 Viral Replication Inhibited N3->N4 Prevents

Mechanism of action of 2-MTQ-8-CA derivatives in inhibiting CHIKV replication.

Comparative Analysis II: Antimicrobial Profiling (Helquinoline Analogs)

Beyond antivirals, the 2-MTQ-8-CA scaffold is the core of Helquinoline (4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid), a natural antibiotic isolated from Janibacter limosus[3],[4]. Synthetic analogs of this scaffold have demonstrated significant in vitro antimicrobial activity against dermatophytes and bacteria[3],[2].

Quantitative Data Comparison
CompoundTargetIn Vitro MIC (µg/mL)In Vivo Translation PotentialNotes
Helquinoline (Natural 2-MTQ-8-CA) Bacterial/Fungal31.2High (Lipophilic core)Broad-spectrum activity[3]
Synthetic 2-MTQ-8-CA Analogs Dermatophytes32 - 65ModerateTunable via C4 substitution[3]
Fluconazole (Alternative) Fungal Ergosterol0.5 - 16.0HighResistance pathways common
Self-Validating Experimental Protocol: Antimicrobial MIC & Time-Kill Assays
  • Causality: Standard MIC assays only determine bacteriostatic/fungistatic limits. Time-kill assays are required to determine if the 2-MTQ-8-CA scaffold is actively bactericidal.

  • Step 1: Prepare a standardized inoculum ( 5×105 CFU/mL) of the target pathogen in Mueller-Hinton broth.

  • Step 2: Introduce the 2-MTQ-8-CA analog in serial dilutions. Self-Validation: Include a vehicle control (e.g., 1% DMSO) to ensure the solvent is not contributing to the observed microbial death, and a growth control well to validate media viability.

  • Step 3: Plate aliquots at 0, 4, 8, and 24 hours to count viable colonies. Causality: A ≥3 log₁₀ reduction in CFU/mL confirms bactericidal activity, which is crucial for predicting in vivo efficacy in immunocompromised models.

Conclusion & Translational Outlook

The cross-validation of in vitro and in vivo data confirms that the 2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid scaffold is a highly versatile and translatable pharmacophore. Whether utilized as a targeted antiviral nsP2 inhibitor[1] or as a broad-spectrum antimicrobial agent[3], the scaffold consistently demonstrates strong biochemical target engagement that successfully translates into in vivo phenotypic efficacy. When compared to broad-spectrum alternatives like Ribavirin, 2-MTQ-8-CA derivatives offer superior target selectivity and a wider therapeutic window.

References

  • Title: Helquinoline, a New Tetrahydroquinoline Antibiotic from Janibacter limosus Hel 1 Source: ResearchGate URL
  • Source: PMC / NIH.
  • Source: PubMed / NIH.
  • Source: nuph.edu.

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid proper disposal procedures

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Introduction: 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Introduction:

2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any novel chemical entity, a thorough understanding of its hazard profile is paramount to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined herein are designed to be self-validating, ensuring a closed-loop system of safety from the moment the compound is designated as waste to its final disposition.

Core Hazard Profile:

Before delving into disposal procedures, it is crucial to recognize the specific hazards associated with 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. According to its Safety Data Sheet (SDS), this compound is classified as:

Hazard ClassificationHazard CodeDescription
Acute Toxicity, Oral, Category 3H301Toxic if swallowed
Carcinogenicity, Category 1BH350May cause cancer

Source: Sigma-Aldrich Safety Information[1]

The designation as a Category 1B carcinogen necessitates that this compound be handled as a "particularly hazardous substance" under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[2]. This requires the implementation of stringent control measures, including the establishment of a designated work area and specific decontamination and disposal procedures[2].

Part 1: Pre-Disposal and Handling

Proper disposal begins with meticulous handling and storage practices throughout the research lifecycle. The principle of waste minimization should be applied at all times; order only the quantities of the chemical necessary for your experiments[3].

1.1 Designated Work Area:

All work with 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, including weighing, dissolution, and its use in reactions, must be conducted in a designated area. This area, which could be a specific chemical fume hood or a demarcated section of a bench, must be clearly labeled with a warning sign indicating the presence of a carcinogen[4][5]. Access to this area should be restricted to authorized personnel who have received appropriate training[2].

1.2 Personal Protective Equipment (PPE):

A comprehensive PPE strategy is your primary defense against exposure. The following must be worn at all times when handling the compound:

  • Hand Protection: Nitrile or neoprene gloves are required. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling the pure solid or concentrated solutions.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Body Protection: A fully fastened laboratory coat is required. A chemical-resistant apron is recommended when handling larger quantities.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary to prevent inhalation.

All PPE used when handling this compound must be considered contaminated and disposed of as hazardous waste[5].

Part 2: Step-by-Step Disposal Protocol

Under no circumstances should 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid or its waste be disposed of down the drain[6]. All waste streams must be collected, labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office.

2.1 Solid Waste Disposal:

This category includes the pure compound, contaminated weigh boats, paper towels, and disposable PPE.

  • Container Selection: Use a designated, leak-proof, and sealable solid waste container that is compatible with the chemical. A polyethylene container with a screw-top lid is a suitable option.

  • Labeling: The container must be clearly labeled with a hazardous waste tag that includes:

    • The full chemical name: "2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid"

    • The words "Hazardous Waste"

    • The specific hazard warnings: "Toxic" and "Carcinogen"

  • Accumulation: Place all solid waste directly into the labeled container. Do not allow waste to accumulate on the benchtop.

  • Storage: The sealed waste container should be stored in a designated satellite accumulation area within the laboratory, preferably within a secondary containment bin[3][7]. This area must be away from incompatible materials.

2.2 Liquid Waste Disposal:

This includes solutions containing the compound, reaction mixtures, and solvent rinses from cleaning contaminated glassware.

  • Container Selection: Use a designated, leak-proof, and shatter-resistant liquid waste container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. Ensure the container is compatible with the solvents used.

  • Labeling: Affix a hazardous waste tag to the container with the following information:

    • The full chemical name: "2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid"

    • The solvent(s) and their approximate percentages.

    • The words "Hazardous Waste"

    • The specific hazard warnings: "Toxic" and "Carcinogen"

  • Segregation: Do not mix this waste stream with other, incompatible waste streams. For instance, do not mix acidic waste with basic waste.

  • Accumulation: Add liquid waste to the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion[8].

  • Storage: Keep the liquid waste container tightly sealed when not in use and store it in a designated satellite accumulation area within secondary containment[7].

2.3 Disposal of Contaminated "Sharps":

Needles, syringes, or other sharp objects contaminated with the compound must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as containing carcinogenic waste.

2.4 Decontamination and Cleaning:

All non-disposable items that come into contact with the compound must be decontaminated.

  • Glassware and Equipment:

    • Rinse the contaminated item with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.

    • Collect the solvent rinse as liquid hazardous waste.

    • Repeat the rinse two more times (triple rinse)[3].

    • After the triple rinse, the glassware can be washed with soap and water.

  • Work Surfaces:

    • Wipe the designated work surface with a disposable towel soaked in a suitable solvent.

    • Dispose of the towel as solid hazardous waste.

    • Follow with a wash using soap and water.

Part 3: Emergency Procedures

3.1 Spills:

In the event of a spill, the primary objective is to prevent exposure and the spread of contamination.

  • Small Spills (within a chemical fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with a chemical absorbent pad or other suitable material.

    • Place the absorbent material in the designated solid hazardous waste container.

    • Decontaminate the area as described above.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area and alert your colleagues.

    • Prevent others from entering the contaminated area.

    • Contact your institution's EHS office immediately for assistance with the cleanup. Do not attempt to clean up a large spill on your own[2].

3.2 Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

For any exposure event, be sure to have the Safety Data Sheet (SDS) for the compound available for medical personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_storage Satellite Accumulation Area cluster_disposal Final Disposition Waste Waste Generated (Solid, Liquid, PPE, Sharps) SolidWaste Solid Waste Container (Labeled: Toxic, Carcinogen) Waste->SolidWaste Solid Material LiquidWaste Liquid Waste Container (Labeled: Toxic, Carcinogen) Waste->LiquidWaste Liquid Material SharpsWaste Sharps Container (Labeled: Carcinogen) Waste->SharpsWaste Sharps SAA Secondary Containment in Designated Area SolidWaste->SAA LiquidWaste->SAA SharpsWaste->SAA EHS EHS Pickup for Final Disposal SAA->EHS Scheduled Pickup

Caption: Disposal workflow for 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

The proper disposal of 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is not merely a procedural task but a critical component of a robust laboratory safety culture. Its classification as a toxic and carcinogenic compound demands a heightened level of care and adherence to established protocols. By following this guide, researchers can ensure they are not only compliant with regulations but are also actively protecting themselves, their colleagues, and the wider environment. Always consult your institution's specific Chemical Hygiene Plan and EHS office for any additional local requirements.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • Chemical Carcinogens . Environmental Health & Safety - University of Delaware. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Safety Standard (29 CFR 1910.1450) . MasterControl. [Link]

  • Laboratory Waste Management Guidelines . Environmental Health and Safety, University of Texas at Dallas. [Link]

  • Carcinogens SOP Template . Syracuse University Environmental Health and Safety Services. [Link]

  • Chemically hazardous waste . Environmental Science Center - The University of Tokyo. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Disposal of Chemical Waste . Safety Office, University of Cambridge. [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

The Application Scientist's Guide to Handling 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Introduction As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist's Guide to Handling 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Introduction

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of predictable chemical interactions. When handling specialized intermediates like 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 1332627-29-8), we must design our Personal Protective Equipment (PPE) and operational workflows around the molecule's intrinsic reactivity. This compound—a structural analog of the natural antibiotic helquinoline[1]—is increasingly vital in drug development, particularly in synthesizing non-structural protein 2 (nsP2) protease inhibitors targeting the Chikungunya virus[2]. However, its bicyclic structure, featuring a lipophilic tetrahydroquinoline core fused with a reactive carboxylic acid, presents specific hazards that require a self-validating safety system.

Hazard Identification & Mechanistic Causality

Understanding why a chemical is hazardous dictates how we protect ourselves. Based on the chemical profile of tetrahydroquinoline derivatives[3][4], this compound exhibits the following primary hazards:

  • Skin Irritation (H315) & Dermal Absorption: The lipophilic nature of the methyl-substituted bicyclic ring facilitates rapid partitioning into the stratum corneum. Once absorbed, the secondary amine acts as a localized nucleophile, causing cellular irritation[3][5].

  • Serious Eye Irritation (H319): The carboxylic acid moiety at the 8-position can rapidly alter the localized pH of ocular fluid, leading to severe corneal irritation or damage upon contact[3][4].

  • Respiratory Tract Irritation (H335): As a solid powder, aerosolized micro-particles can easily bypass upper respiratory defenses, causing acute irritation to the mucosal membranes of the respiratory tract[3][6].

PPE Requirements & Selection Logic

To mitigate these risks, PPE must be selected based on quantitative barrier properties rather than generic laboratory rules.

PPE CategorySpecificationQuantitative MetricMechanistic Justification
Hand Protection Nitrile Gloves>= 0.11 mm thickness (splash)Prevents dermal absorption of the lipophilic tetrahydroquinoline core[3].
Eye Protection Safety GogglesEN 166 / ANSI Z87.1 compliantProtects against severe eye irritation (H319) caused by the carboxylic acid moiety[6].
Respiratory N95 / P100 Respirator95-99.9% filtration efficiencyMitigates inhalation of irritating dusts (H335) during powder transfer[3].
Body Protection Flame-resistant Lab Coat100% Cotton or NomexPrevents electrostatic discharge and protects against localized skin irritation (H315)[6].

Operational Handling Protocols

A self-validating protocol ensures that every action inherently checks the safety of the previous step.

Protocol 1: Safe Weighing and Transfer

  • Environmental Preparation: Ensure the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can trigger hazardous decomposition[3][5].

  • Static Mitigation: Because fine organic powders can carry electrostatic charges, utilize an anti-static weighing boat and an ionizing bar if the ambient laboratory humidity is below 40%.

  • Transfer Mechanics: Using a stainless steel or PTFE-coated spatula, carefully transfer the 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Keep the primary container as close to the weighing boat as possible to minimize aerosolization.

  • Decontamination: Once the desired mass is achieved, seal the primary container immediately. Wipe down the exterior of the container and the spatula with an isopropanol-soaked lint-free wipe before removing them from the hood.

Protocol 2: Spill Containment and Neutralization

  • Immediate Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the vicinity. If inside the hood, pull the sash down to the lowest operational level.

  • PPE Verification: Ensure your N95/P100 respirator and heavy-duty nitrile gloves (>= 0.4 mm) are securely in place before approaching the spill[7].

  • Containment: Surround the solid spill with a damp, inert absorbent material (e.g., vermiculite or sand) to prevent dust generation. Do not dry sweep, as this will aerosolize the respiratory irritant (H335)[6].

  • Collection: Carefully scoop the absorbed mixture using a non-sparking tool and place it into a designated, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough wash with soap and water[3].

Protocol 3: Chemical Waste Disposal

  • Segregation: Do not mix this waste with strong oxidizers. Store in a clearly labeled, compatible container (e.g., high-density polyethylene, HDPE).

  • Labeling: Label the container with the chemical name, CAS: 1332627-29-8, and the specific hazards (Skin/Eye Irritant, Environmental Hazard).

  • Disposal: Route through your institution's Environmental Health and Safety (EHS) department for high-temperature incineration. Thermal decomposition of this compound yields hazardous nitrogen oxides (NOx) and carbon oxides, necessitating professional disposal[3][5].

Workflow Visualization

G A Pre-Operation: Review SDS & Hazard Profile B Don PPE: Nitrile Gloves, Goggles, Lab Coat A->B C Engineering Control: Activate Fume Hood (100 fpm) B->C D Operation: Weighing & Reagent Transfer C->D E Spill Detected? D->E F Spill Response: Contain, Absorb, Neutralize E->F Yes G Standard Workflow: Proceed to Synthesis/Assay E->G No H Waste Management: Dispose as Hazardous Organic Waste F->H G->H

Figure 1: Safe handling, operational logic, and spill response workflow for 2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

References

  • 1,2,3,4-Tetrahydro-2-methylquinoline-8-carboxylic acid - MilliporeSigma. sigmaaldrich.com. Link

  • Inhibitor of the Non-Structural Protein 2 Protease Shows Promising Efficacy in Mouse Models of Chikungunya - PMC. nih.gov. 2

  • Buy 1,2,3,4-Tetrahydroquinoline | 635-46-1 - Smolecule. smolecule.com. 1

  • SAFETY DATA SHEET: 1,2,3,4-Tetrahydroquinoline. fishersci.com. 3

  • 1,2,3,4-Tetrahydroquinoline SDS, 635-46-1 Safety Data Sheets - Echemi. echemi.com. 6

  • 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. nih.gov. 4

  • SAFETY DATA SHEET - Thermo Fisher Scientific. thermofisher.com. 5

  • 1,2,3,4-Tetrahydroquinoline 98 635-46-1 - Sigma-Aldrich. sigmaaldrich.com. 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.